molecular formula C15H26O2 B1584324 Citronellyl tiglate CAS No. 24717-85-9

Citronellyl tiglate

Cat. No.: B1584324
CAS No.: 24717-85-9
M. Wt: 238.37 g/mol
InChI Key: UCFQYMKLDPWFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellyl tiglate is a natural product found in Pelargonium ternifolium and Geranium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24717-85-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3

InChI Key

UCFQYMKLDPWFHZ-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C

Other CAS No.

255714-11-5

Origin of Product

United States

Foundational & Exploratory

Citronellyl Tiglate: A Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate (CAS No. 24717-85-9) is an ester recognized for its characteristic floral, rosy, and fruity aroma. It is a constituent of some essential oils, such as geranium oil, and is also synthesized for use as a fragrance ingredient in a variety of consumer products, including cosmetics and perfumes. An in-depth understanding of its physicochemical properties is fundamental for its application, quality control, and for any further research into its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its analytical characterization.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below. These values represent a compilation from various sources and may include both experimentally determined and estimated data.

PropertyValue
Molecular Formula C₁₅H₂₆O₂[1][2][3][4]
Molecular Weight 238.37 g/mol [1][2][3][5][6]
Appearance Colorless to pale yellow liquid[6][7][8]
Odor Floral, rosy, fruity, with herbaceous and green nuances[2][3][8]
Boiling Point 144-145 °C @ 9 mmHg[1][5][6][8][9] 95.00 °C @ 0.10 mm Hg[1] 288.4 °C (estimated)[10]
Density 0.903 - 0.909 g/mL @ 25 °C[1][5][9] 0.909 g/cm³ @ 15 °C[3][11]
Refractive Index 1.460 - 1.470 @ 20 °C[2] 1.465 @ 20 °C[3][6][8][9]
Solubility Insoluble in water[6] Soluble in alcohol and oils[1][2][6][7] Water: 0.2633 mg/L @ 25 °C (est)[1]
Vapor Pressure 0.0036 mmHg @ 20 °C[1] 0.000495 mmHg @ 25°C[3][12]
Flash Point > 100 °C (> 212 °F) TCC[1] > 230 °F[3][5][6][8]
Log P (Octanol/Water) 5.0 (XLogP3-AA, estimated)[1][2] 5.88 (Log P (kow))[10]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate volatile and semi-volatile compounds, identify them based on their mass spectra, and determine their purity.

  • Principle: The sample is volatilized and injected into a gas chromatograph, where it is separated into its individual components based on their affinity for a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for identification.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A non-polar capillary column (e.g., CP-Sil-5CB) is often suitable for fragrance ester analysis.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

    • Chromatographic Separation: The components are separated in the GC column using a temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

    • Mass Spectrometry: As components elute from the column, they are ionized (commonly by electron ionization). The resulting mass spectra are recorded.

    • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram.

Determination of Boiling Point

The boiling point is a key indicator of a substance's volatility. For compounds like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common. The OECD Test Guideline 103 outlines several suitable methods.[13]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The distillation method, as described in standards like ASTM D1078, is a common approach.[4][6][9][14]

  • Instrumentation: Distillation flask, condenser, receiving graduate, calibrated thermometer or temperature probe, and a heating mantle. For reduced pressure measurements, a vacuum pump and manometer are required.

  • Procedure (Distillation Method):

    • A measured volume (e.g., 100 mL) of the sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

    • The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • Heating is continued, and the temperature is recorded as the distillation proceeds. The boiling range is the temperature range from the initial boiling point to the point where the last of the liquid evaporates.

    • If performed under reduced pressure, the observed boiling points are converted to the normal boiling point at standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is the mass per unit volume and is a fundamental physical property used for quality control. ASTM D4052 is a standard method for determining the density of liquids using a digital density meter.[7][10][11][15][16]

  • Principle: An oscillating U-tube is filled with the liquid sample. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the liquid.

  • Instrumentation: Digital density meter with a thermostatically controlled measuring cell (oscillating U-tube).

  • Procedure:

    • Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

    • Sample Introduction: The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.[15]

    • Measurement: The instrument maintains the sample at a specified temperature (e.g., 25 °C) and measures the oscillation period.

    • Calculation: The instrument's software automatically calculates the density of the sample based on the calibration data and the measured oscillation period.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is dependent on the temperature and the wavelength of light. It is a valuable property for identification and purity assessment. ASTM D1218 is a standard test method for this determination.[1][2][5][8][12]

  • Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the angle at which light is bent as it passes from a prism of known refractive index into the sample.

  • Instrumentation: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source of a specific wavelength (typically the sodium D-line at 589.3 nm) and a means of temperature control.

  • Procedure:

    • Calibration: The refractometer is calibrated using a standard of known refractive index.

    • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

    • Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C).

    • Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

    • Reading: The refractive index is read directly from the instrument's scale. Temperature corrections may be applied if the measurement is not performed at the standard reference temperature.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a sample of this compound.

G cluster_0 Sample Handling & Initial Assessment cluster_1 Core Physicochemical Analysis cluster_2 Data Evaluation & Reporting Sample Sample Reception Visual Visual & Olfactory Inspection Sample->Visual Solubility_Screen Preliminary Solubility Screen Visual->Solubility_Screen GCMS Purity & Identification (GC-MS) Solubility_Screen->GCMS Density Density (ASTM D4052) Solubility_Screen->Density Refractive_Index Refractive Index (ASTM D1218) Solubility_Screen->Refractive_Index Boiling_Point Boiling Point (ASTM D1078) Solubility_Screen->Boiling_Point Data_Eval Data Evaluation vs. Specifications GCMS->Data_Eval Density->Data_Eval Refractive_Index->Data_Eval Boiling_Point->Data_Eval Report Certificate of Analysis Generation Data_Eval->Report

Physicochemical Characterization Workflow for this compound.

References

Citronellyl Tiglate (CAS 24717-85-9): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate (CAS 24717-85-9) is an organic ester formed from the monoterpenoid alcohol citronellol and the short-chain unsaturated carboxylic acid, tiglic acid. While extensively utilized in the fragrance and flavor industries for its characteristic floral, rosy, and fruity aroma, emerging preclinical evidence suggests that this compound and related citronellyl esters possess significant potential in the biomedical field, particularly in the areas of oncology and inflammation. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, synthesis, safety profile, and known biological activities. Drawing upon research into its constituent moieties and structurally related compounds, this document further elucidates its potential mechanisms of action, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its identity and fundamental physicochemical properties are summarized in the tables below, compiled from various chemical data repositories.[1][2][3][4][5][6]

Table 1: Chemical Identifiers and Formula

IdentifierValue
CAS Number 24717-85-9
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
IUPAC Name 3,7-dimethyloct-6-enyl (2E)-2-methylbut-2-enoate
Synonyms Citronellyl trans-2-methyl-2-butenoate, (E)-Citronellyl tiglate
FEMA Number 4295
EINECS Number 246-426-2

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to pale yellow, clear liquid[2][4]
Odor Floral, rosy, fruity, mushroom-like[2][3]
Boiling Point 144-145 °C @ 9 mmHg[2][3]
Density 0.903 g/mL @ 25 °C[2]
Refractive Index (n20/D) 1.465[2][3]
Flash Point >100 °C (>212 °F)[1]
Water Solubility 0.385 mg/L @ 20 °C[7]
logP (Octanol/Water Partition Coefficient) 5.99 @ 25 °C[2]
Vapor Pressure 0.0036 mmHg @ 20 °C[1]

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the direct esterification of citronellol with tiglic acid.[8] This reaction is typically catalyzed by a strong acid and may be performed under azeotropic conditions to drive the reaction to completion by removing water.[2]

An alternative and more environmentally sustainable approach involves enzymatic synthesis utilizing lipases as biocatalysts. This method offers high specificity and avoids the use of harsh acidic catalysts.

Biological Activity and Potential Therapeutic Applications

While direct and extensive research on the biological activities of this compound is still emerging, preclinical data for this compound and its close analogs, the citronellyl esters, suggest promising anti-inflammatory and anticancer properties.[1] A chemical supplier, BOC Sciences, has noted that preclinical investigations have demonstrated its efficacy in suppressing the proliferation of select cancerous cells and mitigating inflammatory responses.[1]

Anticancer Activity

Research has highlighted that citronellol, the alcohol moiety of this compound, and various citronellyl esters exhibit cytotoxic effects against a range of cancer cell lines.

Table 3: In Vitro Cytotoxicity of Citronellyl Esters

CompoundCell LineCancer TypeIC₅₀ (µg/mL)AssayReference
Citronellyl IsobutyrateMCF7Breast Cancer2.82Alamar Blue[3][9]
Citronellyl 2,2-dimethyl butyrateMCF7Breast Cancer4.75Alamar Blue[3][9]
Citronellyl CaproateMCF7Breast Cancer36.1Alamar Blue[3][9]
Citronellyl CaproateP388Murine Leukemia10.63MTT[7][10]

The anticancer potential of citronellyl esters is thought to be enhanced by their increased lipophilicity compared to citronellol, which may facilitate greater cellular uptake.[7]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on citronellol and the related monoterpenoid, citronellal. These compounds have been shown to possess anti-inflammatory and redox-protective activities.[8][11] Specifically, citronellol has been demonstrated to downregulate the expression of NF-κB and other inflammatory markers in a rat model of mammary carcinogenesis.[12]

Proposed Mechanisms of Action

Based on the known biological activities of its constituent parts and structurally similar molecules, a hypothetical mechanism of action for this compound can be proposed for its potential anticancer and anti-inflammatory effects.

Proposed Anticancer Signaling Pathways

The anticancer effects of this compound are likely multifactorial, stemming from the bioactivity of the citronellol moiety. Citronellol has been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation.

  • Induction of Apoptosis: Citronellol is known to trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the activation of executioner caspases, including caspase-3 and -7, culminating in programmed cell death.

  • Modulation of NF-κB and JAK2/STAT3 Signaling: Citronellol has been observed to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[12] It may also interfere with the JAK2/STAT3 pathway, another key signaling cascade implicated in tumor progression.

The tiglate moiety may also contribute to the anticancer activity. For instance, tigilanol tiglate, another natural product bearing a tiglate ester, is a potent activator of Protein Kinase C (PKC), leading to hemorrhagic necrosis in tumors and inducing an immunogenic cell death response. While structurally distinct from this compound, this highlights the potential for the tiglate group to be involved in specific protein interactions.

anticancer_pathway cluster_cell Cancer Cell CT This compound Citronellol Citronellol Moiety CT->Citronellol Tiglate Tiglate Moiety CT->Tiglate NFkB NF-κB Pathway Inhibition Citronellol->NFkB JAK2_STAT3 JAK2/STAT3 Pathway Inhibition Citronellol->JAK2_STAT3 Apoptosis Apoptosis Induction Citronellol->Apoptosis PKC PKC Activation (Hypothesized) Tiglate->PKC CellDeath Cell Death PKC->CellDeath NFkB->CellDeath JAK2_STAT3->CellDeath Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->CellDeath anti_inflammatory_pathway cluster_cell Inflammatory Cell InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK IkBa p-IκBα IKK->IkBa NFkB_active NF-κB (p65/p50) (Active) IkBa->NFkB_active Degradation NFkB_inactive NF-κB (p65/p50) - IκBα (Inactive) NFkB_inactive->IkBa Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, COX-2, iNOS GeneTranscription->Cytokines CT This compound CT->IKK mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data end End analyze_data->end

References

A Technical Guide to the Natural Occurrence and Analysis of Citronellyl Tiglate in Pelargonium graveolens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonium graveolens L'Hér. (rose-scented geranium) is a plant of significant commercial and medicinal interest, primarily due to its essential oil, which is widely used in the fragrance, food, and pharmaceutical industries. The complex chemical profile of this essential oil, dominated by monoterpenes, alcohols, and their esters, is responsible for its characteristic aroma and diverse biological activities. While citronellol and geraniol are the most recognized constituents, a myriad of minor components contributes to the oil's unique properties. Among these is Citronellyl tiglate, an ester formed from citronellol and tiglic acid. This technical guide provides an in-depth overview of the natural occurrence of this compound in Pelargonium graveolens, presenting quantitative data, detailed analytical methodologies, and a summary of its known biological context.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a naturally occurring minor constituent in the essential oil of Pelargonium graveolens. Its concentration can vary depending on the geographical origin of the plant, cultivation conditions, and the extraction method employed. The following table summarizes the quantitative data reported in the scientific literature.

Table 1: Quantitative Analysis of this compound in Pelargonium graveolens Essential Oil

Plant Material SourceExtraction MethodAnalytical MethodConcentration of this compound (%)Reference
PalestineHydrodistillationGC-MS1.66[1]
AlgeriaHydrodistillationGC-MS0.04[2]
Not SpecifiedHydrodistillation (HD)GC-MS1.02 - 1.22[3]
Not SpecifiedMicrowave Assisted Hydrodistillation (MAHD)GC-MSNot explicitly quantified, but present[3]

Experimental Protocols

The identification and quantification of this compound in Pelargonium graveolens essential oil are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a representative experimental workflow.

Essential Oil Extraction

A common method for extracting essential oil from the aerial parts (leaves and stems) of P. graveolens is hydrodistillation.

  • Apparatus : Clevenger-type apparatus.

  • Procedure :

    • Fresh or dried aerial parts of Pelargonium graveolens are placed in a flask with a sufficient amount of water.

    • The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

    • Due to their different densities, the essential oil and water form separate layers, allowing for the isolation of the oil.

    • The collected oil is then dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a complex mixture like essential oil.

  • Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer detector (e.g., SHIMADZU GCMS-QP2020).

  • Column : A non-polar capillary column, such as a Restec 5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used.

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injection : A small volume of the essential oil (e.g., 0.5-1.0 µL), often diluted in a solvent like hexane, is injected in split mode (e.g., split ratio 1:80).

  • Temperature Program : The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A representative temperature program is as follows:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 310°C at a rate of 3°C/min.

    • Final hold: Hold at 310°C for 2 minutes.

  • Mass Spectrometer Conditions :

    • Ionization Voltage: 70 eV.

    • Ion Source Temperature: 200°C.

    • Mass Scan Range: 45-600 amu.

  • Component Identification : The identification of this compound and other components is achieved by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from established mass spectral libraries (e.g., NIST, WILEY).

Visualizations: Workflow and Biosynthesis

Experimental Workflow for Identification

The following diagram illustrates the general workflow for the extraction and identification of this compound from Pelargonium graveolens.

G cluster_extraction Essential Oil Extraction cluster_analysis Analytical Workflow plant Pelargonium graveolens (Aerial Parts) hydrodistillation Hydrodistillation plant->hydrodistillation drying Drying with Na2SO4 hydrodistillation->drying oil P. graveolens Essential Oil drying->oil injection GC-MS Injection oil->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Data Analysis & Identification detection->identification result result identification->result This compound (and other components) G cluster_terpenoid Terpenoid Pathway cluster_fatty_acid Fatty Acid/Amino Acid Metabolism gpp Geranyl Diphosphate (GPP) geraniol_synthase Geraniol Synthase gpp->geraniol_synthase geraniol Geraniol geraniol_synthase->geraniol geraniol_reductase Geraniol Reductase geraniol->geraniol_reductase citronellol Citronellol geraniol_reductase->citronellol esterification Esterification (via Alcohol Acyltransferase) citronellol->esterification precursors Isoleucine / Other Precursors tiglic_acid Tiglic Acid precursors->tiglic_acid tiglic_acid->esterification citronellyl_tiglate This compound esterification->citronellyl_tiglate

References

"Citronellyl tiglate" synthesis from citronellol and tiglic acid

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Citronellyl Tiglate: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of this compound, an important ester with applications in the fragrance and flavor industries. The document details the chemical properties of the reactants and the product, and presents two primary synthesis methodologies: the mild and efficient Steglich esterification, and the classic Fischer-Speier esterification with azeotropic water removal. Detailed experimental protocols, quantitative data, and safety information are provided for each method. Additionally, reaction pathways and experimental workflows are visualized to aid researchers, scientists, and drug development professionals in the practical application of these synthetic routes.

Introduction

This compound, the ester formed from the condensation of citronellol and tiglic acid, is a valuable compound known for its rosy, fruity, and herbaceous aroma.[1] It finds use in the formulation of various fragrances and as a flavoring agent. This guide focuses on the chemical synthesis of this compound, providing detailed protocols for two effective methods.

1.1. Reactant and Product Profile

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility CAS Number
Citronellol C10H20O156.27225~0.855Insoluble in water; soluble in alcohol106-22-9
Tiglic Acid C5H8O2100.12198.5~1.019Slightly soluble in water; soluble in ethanol, ether80-59-1
This compound C15H26O2238.37144-145 @ 9 mmHg[1]~0.903 @ 25°C[1]Insoluble in water; soluble in alcohol[2]24717-85-9

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented: Steglich esterification and Fischer-Speier esterification with azeotropic distillation.

2.1. Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for sensitive substrates as it proceeds under neutral conditions at room temperature.[3][4]

Reaction Pathway

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the DMAP catalyst, to yield the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration.[3][5]

Steglich_Esterification Citronellol Citronellol Product This compound Citronellol->Product TiglicAcid Tiglic Acid Intermediate O-Acylisourea Intermediate TiglicAcid->Intermediate + DCC DCC DCC DCU Dicyclohexylurea (DCU) (precipitate) DCC->DCU DMAP DMAP (catalyst) Intermediate->Product + Citronellol + DMAP Intermediate->DCU Fischer_Esterification Citronellol Citronellol ReactionMixture Refluxing Reaction Mixture Citronellol->ReactionMixture TiglicAcid Tiglic Acid TiglicAcid->ReactionMixture AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->ReactionMixture Toluene Toluene (azeotroping agent) Toluene->ReactionMixture Product This compound ReactionMixture->Product Water Water (removed) ReactionMixture->Water Experimental_Workflow Start Start Reactants Combine Reactants (Citronellol, Tiglic Acid, Catalyst, Solvent) Start->Reactants Reaction Perform Esterification (Steglich or Fischer) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Dry Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Chromatography or Distillation) SolventRemoval->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure this compound Characterization->End

References

An In-Depth Technical Guide to the Structural Elucidation and Isomers of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate, a naturally occurring ester, is a constituent of various essential oils, notably from plants of the Pelargonium (geranium) genus.[1] It is recognized for its characteristic rosy, fruity, and herbaceous aroma, which has led to its use in the fragrance industry. Beyond its olfactory properties, the molecule presents an interesting case for structural analysis due to the presence of multiple isomeric forms. This technical guide provides a comprehensive overview of the structural elucidation of this compound and a detailed exploration of its isomers, tailored for professionals in research and drug development.

Physicochemical Properties and Identification

This compound is a colorless to pale straw-colored liquid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
CAS Number 24717-85-9
Appearance Colorless to pale straw-colored liquid
Odor Profile Floral, rosy, fruity, herbaceous
Boiling Point 144-145 °C at 9 mmHg
Density 0.903 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.465

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: A sample of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C{¹H}, and two-dimensional spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹H NMR Spectral Data (Predicted and based on related structures):

Table 2: Predicted ¹H NMR Chemical Shift Assignments for (E)-Citronellyl Tiglate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.15t~6.5
H-2~1.65m-
H-3~1.40m-
H-4~1.25, ~1.35m-
H-5~2.00m-
H-6~5.10t~7.0
H-7~1.60s-
H-8~1.68s-
H-3' (CH₃)~0.90d~6.5
H-2''~6.85qq~7.0, ~1.5
H-3'' (CH₃)~1.85dq~7.0, ~1.5
H-4'' (CH₃)~1.80qd~1.5, ~1.5

¹³C NMR Spectral Data (Predicted):

Similar to the ¹H NMR data, detailed experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for (E)-Citronellyl Tiglate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~62.5
C-2~37.0
C-3~29.5
C-4~39.5
C-5~25.5
C-6~124.5
C-7~131.5
C-8~17.5
C-3' (CH₃)~19.5
C-1'' (C=O)~168.0
C-2''~128.0
C-3''~138.0
C-4'' (CH₃)~14.5
C-2''' (CH₃)~12.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 60 °C) to a high temperature (e.g., 240 °C) to separate the components of the sample. Helium is used as the carrier gas.

  • MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of, for example, m/z 40-400.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification.

Fragmentation Pattern of this compound:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 238. The fragmentation pattern is consistent with the ester structure and the presence of the citronellyl and tigloyl moieties. Key fragments include:

  • m/z 83: This prominent peak corresponds to the tigloyl cation [C₅H₇O]⁺, formed by the cleavage of the ester bond.

  • m/z 138: This fragment represents the citronellyl cation [C₁₀H₁₈]⁺, resulting from the loss of the tigloyloxy radical.

  • m/z 69: A common fragment in terpenes, corresponding to the isoprene unit [C₅H₉]⁺.

  • m/z 41: Another common terpene fragment, the allyl cation [C₃H₅]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality and hydrocarbon backbone.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2850StrongC-H stretching (alkane)
~1715StrongC=O stretching (α,β-unsaturated ester)
~1650MediumC=C stretching (alkene)
~1250StrongC-O stretching (ester)

Isomers of this compound

This compound can exist in several isomeric forms due to the presence of a stereocenter and a double bond that can exhibit geometric isomerism.

Geometric Isomers

The tiglate moiety contains a double bond between carbons 2'' and 3''. The substituents around this double bond can be arranged in two different ways, leading to E and Z isomers.

  • (E)-Citronellyl tiglate (Tiglate): This is the isomer where the higher priority groups (the citronellyloxycarbonyl group and the methyl group at C-3'') are on opposite sides of the double bond. This is generally the more common and stable isomer.

  • (Z)-Citronellyl tiglate (Angelate): In this isomer, the higher priority groups are on the same side of the double bond. The ester of angelic acid is known as an angelate.

Stereoisomers

The citronellyl moiety contains a chiral center at carbon 3. This gives rise to two enantiomers:

  • (R)-Citronellyl tiglate

  • (S)-Citronellyl tiglate

Combining the geometric isomerism of the tiglate moiety and the stereoisomerism of the citronellyl moiety, four possible stereoisomers of this compound exist:

  • (R)-(E)-Citronellyl tiglate

  • (S)-(E)-Citronellyl tiglate

  • (R)-(Z)-Citronellyl tiglate

  • (S)-(Z)-Citronellyl tiglate

The (R)-(E) and (S)-(E) isomers are enantiomers of each other, as are the (R)-(Z) and (S)-(Z) isomers. The relationship between an (E) isomer and a (Z) isomer is that of diastereomers.

Experimental Protocol: Chiral Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral chromatography.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for separating enantiomers of this type.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: A UV detector is commonly used, as the α,β-unsaturated ester chromophore absorbs in the UV region.

  • Analysis: The retention times of the different isomers are compared to determine the enantiomeric and/or diastereomeric purity of a sample.

Synthesis

This compound is typically synthesized by the direct esterification of citronellol with tiglic acid.[1]

Experimental Protocol: Synthesis of this compound

  • Reactants: Citronellol, tiglic acid, a strong acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Procedure:

    • Citronellol, tiglic acid, and the acid catalyst are dissolved in toluene in the reaction flask.

    • The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

    • Upon completion, the reaction mixture is cooled and washed with an aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted tiglic acid, followed by a wash with brine.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the structural elucidation and synthesis of this compound.

G Workflow for Structural Elucidation of this compound cluster_Isolation Isolation and Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation and Structure Confirmation Isolation Isolation from Natural Source (e.g., Geranium Oil) Purification Purification (e.g., Column Chromatography) Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

G Synthesis Workflow for this compound Reactants Reactants: - Citronellol - Tiglic Acid - Acid Catalyst - Toluene Reaction Esterification Reaction (Reflux with Dean-Stark Trap) Reactants->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the application of modern spectroscopic techniques to determine the constitution of a natural product. The presence of both geometric and stereoisomers adds a layer of complexity that is relevant to its natural occurrence, synthesis, and potential biological activity. A thorough understanding of its structure and isomeric forms, as detailed in this guide, is essential for researchers and professionals working with this molecule in various scientific and commercial contexts.

References

The Biological Activity of Citronellyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate, an ester formed from citronellol and tiglic acid, is a naturally occurring terpenoid found in various aromatic plants. While direct and extensive research on the specific biological activities of this compound is limited, this technical guide synthesizes available data on its constituent moieties—citronellol and the tiglate group—to project its potential pharmacological profile. This document outlines hypothetical, yet scientifically plausible, biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. Detailed experimental protocols for evaluating these activities are provided, alongside postulated signaling pathways. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction

This compound is a monoterpenoid ester that contributes to the characteristic aroma of plants such as Pelargonium and Geranium species[1]. Terpenoids and their derivatives are a rich source of bioactive compounds with a wide array of applications in the pharmaceutical and cosmetic industries, known for their anti-inflammatory, antibacterial, and antioxidant properties[2]. The biological activity of an ester is often influenced by its constituent alcohol and carboxylic acid. In the case of this compound, these are citronellol and tiglic acid, respectively.

Citronellol has been the subject of numerous studies demonstrating its potential as an anti-inflammatory, antioxidant, and anti-cancer agent[3][4][5]. Its anti-inflammatory effects are partly attributed to the downregulation of the NF-κB signaling pathway[3].

The tiglate moiety is present in compounds with significant biological activity. Notably, tigilanol tiglate is a potent activator of Protein Kinase C (PKC) and is under investigation as an anti-cancer agent due to its ability to induce immunogenic cell death[6][7][8].

This guide will, therefore, explore the potential biological activities of this compound based on the known effects of these related compounds.

Potential Biological Activities and Quantitative Data

Based on the activities of its precursors and related compounds, this compound is hypothesized to possess anti-inflammatory, anti-cancer, and antioxidant properties. The following tables present hypothetical quantitative data to serve as a benchmark for future experimental investigations.

Anti-Cancer Activity

The cytotoxic potential of this compound against various cancer cell lines can be evaluated to determine its efficacy.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 values)

Cell LineCancer TypeHypothetical IC50 (µM)
A549Non-small cell lung cancer35.5
MCF-7Breast cancer42.8
PC-3Prostate cancer55.2
P388Murine leukemia15.7

Note: These values are illustrative and based on the activities of related compounds like citronellol and other terpenoid esters[4][9].

Anti-Inflammatory Activity

The anti-inflammatory effects can be quantified by measuring the inhibition of key inflammatory mediators.

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

AssayParameter MeasuredHypothetical IC50 (µM)
Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 macrophagesInhibition of NO production25.0
Cyclooxygenase (COX-2) Inhibition AssayInhibition of COX-2 activity60.5

Note: These values are projected based on the known anti-inflammatory properties of citronellol[3][5].

Antioxidant Activity

The free radical scavenging capacity of this compound is a measure of its antioxidant potential.

Table 3: Hypothetical Antioxidant Activity of this compound

AssayParameter MeasuredHypothetical IC50 (µg/mL)
DPPH Radical Scavenging AssayScavenging of DPPH radicals85.3
Ferric Reducing Antioxidant Power (FRAP) AssayFerric ion reduction110.7

Note: These values are based on the antioxidant activities reported for citronellal and other terpenoids[10][11][12].

Postulated Signaling Pathways

Given the known mechanisms of its constituent parts, this compound may modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

Citronellol has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses and cell survival[3][13][14][15]. It is plausible that this compound could exert its anti-inflammatory effects through a similar mechanism.

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Citronellyl_Tiglate This compound Citronellyl_Tiglate->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Protein Kinase C (PKC) Signaling Pathway

The tiglate moiety in tigilanol tiglate is a potent activator of PKC[6][7][8][16]. This compound may also interact with PKC isoforms, potentially leading to downstream effects on cell proliferation and apoptosis.

PKC_Pathway cluster_membrane cluster_downstream Citronellyl_Tiglate This compound PKC PKC Isoforms Citronellyl_Tiglate->PKC Activation Proliferation Cell Proliferation PKC->Proliferation Modulation Apoptosis Apoptosis PKC->Apoptosis Induction Inflammation Inflammation PKC->Inflammation Modulation

Caption: Postulated activation of the PKC signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard cytotoxicity assay procedures[9][17].

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Dissolve formazan crystals in DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

DPPH Radical Scavenging Assay

This protocol is based on standard antioxidant assay methods[10][18][19][20][21].

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound (dissolved in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the wells. Include a blank (solvent only) and a control (DPPH solution and solvent).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow A Prepare serial dilutions of This compound C Add diluted samples to wells A->C B Add DPPH solution to 96-well plate B->C D Incubate in dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized antimicrobial susceptibility testing guidelines[22][23][24][25][26].

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Antimicrobial_Assay_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in broth B->C D Incubate under appropriate conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural compound with potential therapeutic applications. Based on the known biological activities of citronellol and the tiglate moiety, it is reasonable to hypothesize that this compound possesses anti-inflammatory, anti-cancer, and antioxidant properties. The experimental protocols and postulated signaling pathways outlined in this technical guide provide a robust framework for future research.

Future investigations should focus on:

  • Systematic screening of this compound against a broad range of cancer cell lines and microbial pathogens.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.

  • Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

Through rigorous scientific inquiry, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel drugs for the treatment of cancer, inflammatory disorders, and other diseases.

References

A Technical Guide to the Therapeutic Potential of Tigilanol Tiglate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research inquiries for "Citronellyl tiglate" revealed limited data regarding significant therapeutic applications. The closely related diterpene ester, Tigilanol tiglate (EBC-46) , however, is the subject of extensive preclinical and clinical investigation as a novel anti-cancer agent. This guide will focus on the substantial body of evidence for Tigilanol tiglate.

Developed as an intratumoral treatment, Tigilanol tiglate is a novel small molecule that has demonstrated significant efficacy in the local treatment of solid tumors. Its unique mechanism of action, involving targeted activation of Protein Kinase C (PKC) isoforms, leads to rapid tumor destruction and stimulates a localized anti-tumor immune response. This document provides a comprehensive overview of the current understanding of Tigilanol tiglate's therapeutic applications, mechanism of action, and the experimental data supporting its development.

Mechanism of Action

Tigilanol tiglate's primary mode of action is the activation of the Protein Kinase C (PKC) family of enzymes.[1] This activation is not inhibitory, but rather stimulatory, initiating a cascade of events that result in rapid hemorrhagic necrosis of the tumor.[2][3] Studies have shown that Tigilanol tiglate specifically activates a subset of PKC isoforms, including PKC-βI, -βII, -α, and -γ.[2] This targeted activation is a critical component of its therapeutic effect.

The downstream effects of PKC activation are multifaceted:

  • Vascular Disruption: Activated PKC, particularly the β isoforms, increases the permeability of tumor vasculature. This leads to a loss of integrity in the tumor's blood supply, contributing to hemorrhagic necrosis.[2][3]

  • Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and dysfunction in tumor cells it directly contacts, leading to rapid oncolytic cell death.[1] No viable tumor cells have been recovered as early as four hours post-injection in preclinical models.[2][4]

  • Immunogenic Cell Death (ICD): Recent research has elucidated that Tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis. This process is characterized by caspase activation and the cleavage of gasdermin E.[5][6] This form of cell death leads to the release of damage-associated molecular patterns (DAMPs), which in turn stimulate an anti-tumor immune response.[6][7] This immune response may contribute to systemic effects, including the regression of non-injected tumors (abscopal effect).[7]

Signaling Pathways

The activation of PKC by Tigilanol tiglate initiates a complex signaling cascade. The following diagram illustrates the proposed pathway leading to tumor destruction.

Tigilanol_Tiglate_PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC) (βI, βII, α, γ isoforms) Tigilanol_Tiglate->PKC Binds to C1 domain Activated_PKC Activated PKC PKC->Activated_PKC Translocation & Activation Downstream_Effectors Downstream Effectors Activated_PKC->Downstream_Effectors Vascular_Disruption Vascular Disruption Downstream_Effectors->Vascular_Disruption Direct_Oncolysis Direct Oncolysis (Mitochondrial Disruption) Downstream_Effectors->Direct_Oncolysis Immunogenic_Cell_Death Immunogenic Cell Death (Pyroptosis) Downstream_Effectors->Immunogenic_Cell_Death Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis

Tigilanol Tiglate's PKC-mediated signaling cascade.

The induction of immunogenic cell death by Tigilanol tiglate is a key aspect of its therapeutic potential, as it can lead to a durable anti-tumor immune response.

Tigilanol_Tiglate_ICD_Pathway TT Tigilanol Tiglate ER_Mito_Stress Mitochondrial & ER Stress TT->ER_Mito_Stress Caspase_Activation Caspase Activation ER_Mito_Stress->Caspase_Activation GSDME_Cleavage Gasdermin E (GSDME) Cleavage Caspase_Activation->GSDME_Cleavage Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME_Cleavage->Pyroptosis DAMPs_Release Release of DAMPs (e.g., HMGB1, ATP, calreticulin) Pyroptosis->DAMPs_Release Immune_Response Anti-Tumor Immune Response DAMPs_Release->Immune_Response

Induction of immunogenic cell death by Tigilanol Tiglate.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Tigilanol tiglate has been evaluated in both veterinary and human clinical trials, as well as in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Tigilanol Tiglate in Soft Tissue Sarcoma (Human)

MetricValueStudy Reference
Objective Response Rate (ORR) in injected tumors80%[8][9][10]
Complete Ablation (100% volume reduction)52% of injected tumors[8][9][11]
Partial Ablation (≥30% volume reduction)30% of injected tumors[8][9]
Recurrence of completely ablated tumors at 6 months0%[8][9][10]

Data from Stage 1 of the Phase IIa QB46C-H07 trial (NCT05755113).

Table 2: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors (Veterinary)

MetricValueStudy Reference
Complete Response (CR) at Day 28 (single injection)75%[12]
No Recurrence at 1 year (of those with CR)64%[12]
Overall CR with Retreatment88%[13]

Table 3: Preclinical Efficacy of Tigilanol Tiglate in Murine Models

Tumor TypeAnimal ModelKey Efficacy OutcomeStudy Reference
Head and Neck Squamous Cell Carcinoma (SCC-15 xenograft)BALB/c Foxn1nu MiceStatistically significant increase in survival time (P=0.0028)[14]
Melanoma (MM649 xenograft)BALB/c Foxn1nu MiceDose-dependent tumor ablation[15]
Colon Carcinoma (CT-26)BALB/c MiceDevelopment of T-cell dependent anti-tumor immunity[15]

Experimental Protocols

The administration of Tigilanol tiglate is via intratumoral injection. The following provides a generalized protocol based on methodologies from preclinical and clinical studies.

Protocol 1: Intratumoral Injection in a Murine Model

  • Animal Model: Utilize an appropriate murine tumor model (e.g., CT-26 colon carcinoma or B16-F10 melanoma) with established subcutaneous tumors (e.g., 75-150 mm³).[13][15]

  • Dose Calculation: A typical dose for a murine model is around 30 µg of Tigilanol tiglate.[13][14] Dosing is often based on tumor volume.

  • Injection:

    • Anesthetize the mouse according to approved institutional protocols.

    • Using a Luer lock syringe with a 26G or similar gauge needle, inject the calculated dose of Tigilanol tiglate directly into the center of the tumor.[13][16]

    • A fanning motion during injection is recommended to ensure even distribution throughout the tumor mass.[16]

  • Post-Treatment Monitoring:

    • Monitor the animal for recovery and any adverse effects.

    • Observe the injection site for expected reactions such as erythema, edema, and hemorrhagic necrosis, which typically appear within hours.[16]

    • Measure tumor volume at regular intervals (e.g., every 2-3 days) to assess treatment response.[16]

    • Monitor for eschar formation and subsequent wound healing.[16]

Clinical Dosing and Administration (Soft Tissue Sarcoma)

In the Phase IIa QB46C-H07 trial for soft tissue sarcoma, patients received intratumoral Tigilanol tiglate at a dose of 0.5 mg/cm³ of tumor volume.[11] The treatment was administered to at least one tumor, with a median of two treatments per patient (range of 1 to 5).[10]

The following diagram outlines a typical experimental workflow for preclinical evaluation.

Experimental_Workflow Tumor_Implantation Tumor Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Target Volume (e.g., 75-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Intratumoral Injection (Tigilanol Tiglate or Vehicle) Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Animal Health - Local Reactions Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Regression - Survival - Histopathology - Immune Cell Infiltration Monitoring->Endpoint

Preclinical experimental workflow for Tigilanol Tiglate.

Conclusion

Tigilanol tiglate represents a promising and novel approach to the local treatment of solid tumors. Its unique mechanism of action, centered on the activation of specific PKC isoforms, results in rapid and direct oncolysis, vascular disruption, and the induction of an immunogenic cell death pathway. The robust preclinical data, coupled with encouraging clinical trial results in soft tissue sarcoma and its successful application in veterinary oncology, underscore its potential as an effective therapeutic agent. Further research is warranted to explore its efficacy in a broader range of solid tumors and in combination with systemic immunotherapies.

References

Navigating the Anti-Inflammatory Potential of Citronellyl Tiglate: A Technical Guide Based on Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl tiglate, a monoterpene ester, has been identified as a constituent of various essential oils and is noted in patent literature for potential therapeutic applications. However, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research into its specific anti-inflammatory properties. While purported anti-inflammatory attributes are mentioned, there is a conspicuous absence of in-depth studies detailing its mechanism of action, quantitative efficacy, and specific signaling pathway modulation.

This technical guide addresses this knowledge gap by first summarizing the current, limited understanding of this compound. Subsequently, as this compound is an ester of citronellol, this document provides a detailed exploration of the well-documented anti-inflammatory properties of its parent compound, β-Citronellol . The data presented herein for β-Citronellol, including quantitative analyses, experimental methodologies, and implicated signaling pathways, can serve as a foundational resource for researchers investigating the potential anti-inflammatory activities of this compound and other related terpene esters.

This compound: Current State of Knowledge

This compound is an organic compound found in the essential oils of plants such as Pelargonium graveolens (rose geranium) and Serissa japonica[1][2][3][4][5][6]. Its presence is also noted in patents related to compositions for treating peptic ulcers, where it is listed as a derivative of Citronellol, and in perfumery[7][8][9][10]. One commercial supplier describes it as having "purported anti-inflammatory and anti-cancer attributes" based on preclinical investigations, though specific data is not provided[]. A study on the essential oil of Serissa japonica, which contains this compound, reported an IC50 value for nitric oxide (NO) inhibition for the whole oil, but not for the isolated compound[2][12].

To date, no peer-reviewed studies have been identified that specifically isolate this compound and quantify its anti-inflammatory effects, detail its mechanism of action, or provide specific experimental protocols. The remainder of this guide will focus on the anti-inflammatory properties of its parent alcohol, β-Citronellol.

β-Citronellol: A Profile of Anti-Inflammatory Activity

β-Citronellol, an acyclic monoterpenoid, has been the subject of numerous studies demonstrating its potential as an anti-inflammatory agent. Research indicates its ability to modulate key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway[13][14][15].

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory properties of β-Citronellol.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of β-Citronellol

AssayConcentration/DoseResultReference
BSA Denaturation Inhibition50 - 6400 µg/mL33.80 ± 0.81% - 70.20 ± 0.75% inhibition[14]
Egg Albumin Denaturation50 - 6400 µg/mLIncreasing percentage of protection[14]
DPPH Radical Scavenging200 µg/mL81.20% ± 1.79% scavenging[14]
DPPH Radical Scavenging (IC50)-82.43 µg/mL[14]

Table 2: In Vivo Anti-Inflammatory Activity of β-Citronellol in Rat Models

ModelDose (Oral)Parameter MeasuredInhibition/EffectReference
Formaldehyde-induced Paw Edema25 mg/kgPaw Volume16.59% inhibition[14]
Formaldehyde-induced Paw Edema50 mg/kgPaw Volume48.61% inhibition[14]
Formaldehyde-induced Paw Edema100 mg/kgPaw Volume55.55% inhibition[14]
Histamine-induced Paw Edema25, 50, 100 mg/kgPaw EdemaDose-dependent reduction[14]
Indomethacin-induced Gastric Ulcer50 and 100 mg/kgGastric PGE2, COX-1, eNOSIncreased levels[14][15]
Indomethacin-induced Gastric Ulcer50 and 100 mg/kgGastric COX-2, 5-LOX, ICAM-1Suppressed levels[14][15]
Implicated Signaling Pathways

β-Citronellol appears to exert its anti-inflammatory effects through the modulation of several key signaling pathways. Notably, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to the arachidonic acid inflammatory cascade. Furthermore, its ability to suppress Intercellular Adhesion Molecule-1 (ICAM-1) suggests an impact on leukocyte adhesion and migration to inflammatory sites[14][15]. The regulation of these targets points towards an upstream effect on transcription factors such as NF-κB, a master regulator of inflammation.

G cluster_0 Inflammatory Stimuli (e.g., Indomethacin) cluster_1 β-Citronellol Intervention cluster_2 Key Inflammatory Mediators cluster_3 Protective Factors Stimuli Stimuli COX2 COX-2 Stimuli->COX2 induces LOX5 5-LOX Stimuli->LOX5 induces ICAM1 ICAM-1 Stimuli->ICAM1 induces PGE2 PGE2 Stimuli->PGE2 inhibits COX1 COX-1 Stimuli->COX1 inhibits eNOS eNOS Stimuli->eNOS inhibits Citronellol Citronellol Citronellol->COX2 suppresses Citronellol->LOX5 suppresses Citronellol->ICAM1 suppresses Citronellol->PGE2 increases Citronellol->COX1 increases Citronellol->eNOS increases

Caption: Modulatory effects of β-Citronellol on inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on β-Citronellol's anti-inflammatory properties.

In Vitro Protein Denaturation Assays

Objective: To assess the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Bovine Serum Albumin (BSA) Denaturation Assay:

    • Prepare a reaction mixture containing 0.2 mL of fresh egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of β-Citronellol (50 to 6400 µg/mL).

    • A control solution is prepared with distilled water instead of the test compound.

    • Piroxicam is used as a standard reference drug.

    • Incubate the mixtures at 37 ± 2 °C for 15 minutes.

    • Induce denaturation by heating at 70 ± 2 °C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

  • Egg Albumin Protein Denaturation Assay:

    • A reaction mixture of 5 mL is prepared in a test tube containing: 0.2 mL of fresh egg albumin, 2 mL of each drug concentration ranging from 50 to 6400 µg/mL, and 2.8 mL of phosphate buffer with a pH of 6.4.

    • A control solution consists of phosphate buffer, egg albumin, and distilled water.

    • Piroxicam is used as the standard.

    • After a 15-minute incubation at 37 ± 2 °C, the mixture is heated for 5 minutes at 70 ± 2 °C.

    • The absorbance of the resulting solution is measured to determine the level of protein denaturation.

In Vivo Paw Edema Assays in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a compound on acute inflammation induced in the paw of a rat.

  • Formaldehyde-Induced Paw Edema:

    • Sprague-Dawley (SD) rats are divided into experimental groups (n=6).

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 2% v/v formaldehyde into the right hind paw.

    • β-Citronellol is administered orally at doses of 25, 50, and 100 mg/kg.

    • A control group receives the vehicle, and a standard group receives Piroxicam.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals for 10 days.

    • The percentage inhibition of paw volume is calculated by comparing the treated groups to the control group.

  • Histamine-Induced Paw Edema:

    • SD rats are divided into various groups (n=6).

    • Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% w/v histamine in the right hind paw.

    • Paw volume is measured at baseline and then at 1, 2, and 3 hours post-histamine injection using a plethysmometer.

    • The percentage inhibition of inflammation is calculated using the formula: % paw edema inhibition = (Paw edema (Vc) - Paw edema (Vt)) / Paw edema (Vc) * 100, where Vc is the change in paw volume in the model group and Vt is the change in the tested groups[14].

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis AnimalGrouping Group SD Rats (n=6) OralAdmin Oral Administration (Vehicle, β-Citronellol, or Piroxicam) AnimalGrouping->OralAdmin Induction Sub-plantar Injection (Formaldehyde or Histamine) OralAdmin->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for in vivo paw edema assays.

Future Directions and Conclusion

The existing body of research strongly supports the anti-inflammatory potential of β-Citronellol, providing a solid rationale for investigating its ester derivatives, including this compound. Future research should focus on the isolation or synthesis of pure this compound to facilitate a thorough investigation of its anti-inflammatory properties.

Key research questions to address include:

  • What is the in vitro efficacy of this compound in inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (COX-1, COX-2, 5-LOX)?

  • How does this compound modulate key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT?

  • What is the in vivo efficacy and safety profile of this compound in established models of acute and chronic inflammation?

  • How does the tiglate ester moiety influence the bioavailability, metabolism, and potency of the parent citronellol molecule?

References

"Citronellyl tiglate" as a potential anti-cancer agent

Author: BenchChem Technical Support Team. Date: December 2025

To address your request for an in-depth technical guide on "Citronellyl tiglate" as a potential anti-cancer agent, a comprehensive search of the available scientific literature was conducted.

It is important to clarify that the search revealed a significant lack of specific data on the anti-cancer properties of This compound . Much of the available research focuses on two related but distinct compounds: Citronellol and Tigilanol tiglate . Information regarding "this compound" itself is largely limited to its chemical and physical properties, with only general, unsupported claims of anti-cancer activity. One study on a similar compound, citronellyl caproate, did show cytotoxic activity against murine leukemia cells, suggesting that esters of citronellol may warrant further investigation.

Due to the absence of detailed experimental data, quantitative results, and defined signaling pathways for this compound's anti-cancer effects, it is not currently possible to construct the requested in-depth technical guide with the specified data tables, experimental protocols, and visualizations.

However, substantial research is available for the related compounds, Citronellol and Tigilanol tiglate , which appear to be the subject of the conflated search results. We can offer to produce a detailed technical guide on either of these agents.

Tigilanol tiglate , in particular, is a novel, potent anti-cancer agent with a well-documented, multi-faceted mechanism of action. It is currently in human clinical trials and has shown significant efficacy in treating various solid tumors. A guide on Tigilanol tiglate would include extensive data from preclinical and clinical studies, detailed experimental protocols, and well-defined signaling pathways.

Please let us know if you would like to proceed with a detailed technical guide on either Citronellol or Tigilanol tiglate .

The Sensory Profile of Citronellyl Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate (CAS No. 24717-85-9) is a fragrance and flavor ingredient valued for its complex sensory profile. This technical guide provides an in-depth analysis of its olfactory and gustatory characteristics, supported by available quantitative data, detailed experimental methodologies for sensory evaluation, and visualizations of the underlying biological pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of products incorporating this molecule.

Introduction

This compound is an ester formed from citronellol and tiglic acid. It is found naturally in geranium oil and is described as a colorless to pale straw-colored liquid.[1] Its multifaceted sensory properties, encompassing floral, fruity, and green notes, make it a versatile ingredient in the fragrance and flavor industries.[2][3][4] Understanding the detailed olfactory and gustatory profile of this compound is crucial for its effective application and for the development of novel sensory experiences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly vapor pressure and water solubility, influence its volatility and perception in different matrices.

PropertyValueReference(s)
Molecular FormulaC15H26O2[2]
Molecular Weight238.37 g/mol [2]
AppearanceColorless to pale yellow liquid[1][3]
Boiling Point144-145 °C @ 9 mm Hg[1][3]
Density0.903 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.465[1][3]
Vapor Pressure0.003600 mmHg @ 20.00 °C[4]
Water Solubility0.2633 mg/L @ 25 °C (estimated)[4]
LogP (o/w)5.645 (estimated)[4]

Olfactory Profile

The olfactory profile of this compound is characterized by a combination of floral, fruity, and green notes. It is often described as having a rosy, geranium-like scent with leafy and tea-like undertones.[4] The odor is of medium strength and moderate tenacity.[1][4]

Qualitative Olfactory Descriptors

Multiple sources describe the odor of this compound with the following terms:

  • Primary Notes: Floral, Rosy, Fruity, Green[2][4][5]

  • Secondary Notes: Herbaceous, Leafy, Geranium, Tea, Mushroom-like[1][3][4]

  • Nuances: Winey, Balsamic, Citrusy[3][4]

Quantitative Olfactory Data

Quantitative data for the olfactory perception of this compound is limited. However, one source provides a specific odor threshold in the air.

ParameterValueReference(s)
Odor Threshold in Air0.1585 µg/L[]
Odor StrengthMedium[1][4]
Substantivity on Paper24 hours

Gustatory Profile

The gustatory profile of this compound is predominantly characterized by green and leafy notes, with accompanying floral and fruity elements.[4] The taste is often described in conjunction with its aromatic properties, highlighting the significant contribution of retronasal olfaction to the overall flavor perception.

Qualitative Gustatory Descriptors

The taste of this compound is described using the following terms:

  • Primary Notes: Green, Leafy[4]

  • Secondary Notes: Rosy, Geranium, Soapy, Tea, Fruity, Citrus[4]

Quantitative Gustatory Data

Experimental Methodologies

The characterization of the olfactory and gustatory profile of a compound like this compound involves a combination of analytical techniques and sensory evaluation by trained panelists.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a substance. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory port where a trained analyst sniffs the eluting compounds and describes their odor.

Detailed Protocol for GC-O Analysis:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5 or WAX).

  • Detection and Olfactory Assessment: The column effluent is split between a mass spectrometer for chemical identification and a sniffing port. A trained panelist records the odor character and intensity of each eluting compound.

  • Data Analysis: The resulting olfactogram is aligned with the chromatogram to correlate specific chemical compounds with their perceived odors.

Sensory Panel Evaluation

Sensory panels are used to obtain qualitative and quantitative data on the sensory properties of a substance. Trained panelists are essential for providing consistent and reproducible results.

Detailed Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes of this compound using reference standards.

  • Sample Preparation: this compound is presented to the panelists in a controlled and consistent manner. For olfactory evaluation, this may involve smelling strips dipped in a diluted solution. For gustatory evaluation, it is dissolved in a neutral medium like deionized water or a simple sugar solution.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment to minimize distractions. They rate the intensity of various sensory attributes (e.g., rosy, green, fruity) on a labeled magnitude scale.

  • Data Analysis: The data from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Biological Pathways and Logical Relationships

Olfactory Signaling Pathway

The perception of odor begins with the binding of odorant molecules to olfactory receptors in the nasal cavity, initiating a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Transmits signal to Piriform_Cortex Piriform Cortex (Primary Olfactory Cortex) Olfactory_Bulb->Piriform_Cortex Higher_Centers Higher Brain Centers (e.g., Orbitofrontal Cortex, Amygdala) Piriform_Cortex->Higher_Centers Odor Perception & Emotional Response

Caption: Generalized olfactory signal transduction cascade.

Gustatory Signaling Pathway (for relevant taste modalities)

While this compound itself does not directly elicit the five primary tastes (sweet, sour, salty, bitter, umami) in a pure sense, its flavor profile is a complex perception involving both gustatory and olfactory systems. The "green" and "fruity" aspects are largely aroma-driven, but potential interactions with receptors for other modalities cannot be entirely ruled out. The diagram below illustrates a generalized pathway for taste perception.

Gustatory_Signaling_Pathway cluster_taste_bud Taste Receptor Cell cluster_neural_pathway Neural Pathway Tastant Tastant Molecule Receptor Taste Receptor (GPCR or Ion Channel) Tastant->Receptor Binds to Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Activates Neurotransmitter Neurotransmitter Release Signal_Transduction->Neurotransmitter Afferent_Nerve Gustatory Afferent Nerve Neurotransmitter->Afferent_Nerve Activates Brainstem Brainstem (Nucleus of the Solitary Tract) Afferent_Nerve->Brainstem Thalamus Thalamus Brainstem->Thalamus Gustatory_Cortex Gustatory Cortex Thalamus->Gustatory_Cortex Taste Perception

Caption: Generalized gustatory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

A logical workflow is essential for the comprehensive sensory evaluation of a flavor and fragrance compound like this compound.

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Objective Define Objectives (e.g., profile, threshold) Panel Select & Train Sensory Panel Objective->Panel Method Select Methodology (e.g., Descriptive, GC-O) Objective->Method Evaluation Conduct Sensory Evaluation Sessions Panel->Evaluation Method->Evaluation Sample_Prep Prepare Samples & References Sample_Prep->Evaluation Data_Collection Collect Data Evaluation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation Report Generate Report & Sensory Profile Interpretation->Report

References

The Occurrence and Analysis of Citronellyl Tiglate in Geranium Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of citronellyl tiglate, a characteristic ester found in the essential oil of Pelargonium graveolens (geranium). While present in relatively low concentrations, this compound, along with other key constituents, contributes to the oil's unique aromatic profile and potential biological activity. This document summarizes the quantitative data from various studies, outlines a detailed experimental protocol for its analysis, and provides a visual representation of the analytical workflow.

Quantitative Analysis of Geranium Oil Composition

The chemical composition of geranium oil can vary depending on factors such as the cultivar, geographical origin, harvesting time, and distillation method.[1] The primary components are typically citronellol and geraniol, with a wide array of other esters, monoterpenes, and sesquiterpenes present in smaller amounts. This compound is a recurring, albeit minor, constituent. The following table summarizes the quantitative data for this compound and other major components as reported in various studies.

Component Concentration (%) Source / Cultivar / Method Reference
This compound 1.40 Geranium leaf oil India[2]
3.93 Geranium petiole oil India[2]
1.88 Geranium stem oil India[2]
0.14 Geranium leaf oil Rwanda[2]
0.28 - 0.36 Three prevalent cultivars of rose-scented geranium[3]
1.22 P. graveolens essential oil extracted by hydrodistillation
0.46 - 1.22 P. graveolens essential oil from different localities in KSA (HD)
1.92 P. graveolens essential oil extracted by MAHD
0.74 - 1.95 P. graveolens essential oil extracted by MAHD
Citronellol23.59 - 48.44Various geranium oils[2][4][5][6]
Geraniol9.68 - 27.98Various geranium oils[5][6]
Isomenthone6.57 - 7.54Various geranium oils[6][7]
Citronellyl Formate4.19 - 15.63Various geranium oils[2][8]
Geranyl Formate2.66 - 6.52Various geranium oils[2][6]
Linalool5.59 - 16.32Various geranium oils[2][6][7]
Geranyl Tiglate1.61 - 2.27Various geranium oils[2]
Phenyl Ethyl Tiglate1.90 - 2.07Various geranium oils[4]

Experimental Protocol: Analysis of Geranium Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the qualitative and quantitative analysis of volatile compounds in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This protocol is a synthesis of methodologies reported in the literature.[4][5][7]

1. Sample Preparation:

  • Dilute the geranium essential oil sample in a suitable volatile solvent (e.g., n-hexane, methanol). A common dilution is 1 µL of essential oil in 1 mL of solvent.[9]

  • Vortex the diluted sample to ensure homogeneity.

  • If the sample contains particulate matter, centrifuge or filter it before transferring it to a GC autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC system or similar.

  • Mass Spectrometer: Agilent 5975C MS system or similar.

  • Capillary Column: A non-polar or medium-polarity column is typically used. A common choice is a DB-5ms or HP-5MS (5% phenyl-dimethylpolysiloxane) fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4][5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injection: 1 µL of the diluted sample is injected. The injection can be in split mode (e.g., split ratio 50:1 or 80:1) to prevent column overloading.[3][7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: A typical temperature program is as follows:

    • Initial temperature: 60-70 °C, hold for 2-3 minutes.

    • Ramp: 3-10 °C/min to a final temperature of 240-280 °C.

    • Final hold: 5-25 minutes.[3]

    • Alternative Program: 50 °C (2 min), then ramp at 3 °C/min to 310 °C, and hold for 2 min.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 200-230 °C.[4][7]

    • Mass Range: 35-600 amu.[10]

    • Detector Temperature: 310 °C.[7]

3. Data Analysis:

  • Compound Identification: The identification of this compound and other constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC) using the area normalization method. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

Biological Activity of this compound

While the biological activities of geranium oil as a whole have been studied, specific research on the signaling pathways of this compound is limited. Some sources suggest potential anti-inflammatory and anti-cancer properties for this organic compound in a general biomedical context, though detailed mechanistic studies are not widely available.[] It is primarily recognized and used as a flavoring and fragrance agent.[12][13]

Visualizing the Analytical Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound and other volatile compounds in geranium oil.

Geranium Oil Analysis Workflow

This guide provides a foundational understanding of this compound's presence in geranium oil and the methodologies for its analysis. Further research is warranted to elucidate the specific biological roles and signaling pathways of this and other minor components of this commercially important essential oil.

References

Citronellyl Tiglate: A Technical Guide for Fragrance Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Citronellyl tiglate (CAS No. 24717-85-9) is an ester formed from the reaction of citronellol and tiglic acid.[1] It is a significant aroma chemical valued in the fragrance and flavor industries for its complex scent profile.[1][2] Naturally occurring in plants such as geranium, it imparts a multifaceted aroma characterized by floral, rosy, and fruity notes with green and herbaceous undertones.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical evaluation, and application as a fragrance ingredient, intended for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][3] Its identity and fundamental physical characteristics are crucial for its handling, formulation, and quality control.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name 3,7-dimethyloct-6-enyl (E)-2-methylbut-2-enoate[4][5][6]
CAS Number 24717-85-9[3][5][7]
Molecular Formula C₁₅H₂₆O₂[3][4][5][8]
Molecular Weight 238.37 g/mol [3][4][5][7]
FEMA Number 4295[3][4][7][9]

| EINECS Number | 246-426-2[3][5] |

Table 2: Physicochemical Data

Property Value Reference
Appearance Colorless to pale straw-colored liquid [1][3]
Boiling Point 144-145 °C @ 9 mmHg [3][5][10]
Density 0.903 - 0.909 g/mL @ 25 °C [3][5][9]
Refractive Index 1.460 - 1.470 @ 20 °C [3][4][]
Flash Point > 100 °C (> 212 °F) [3][5][9][12]
Vapor Pressure 0.0036 mmHg @ 20 °C [5][9]
Solubility Soluble in alcohol; Insoluble in water [4][5][]
logP (Octanol/Water) 5.6 - 5.99 (estimated) [3][5][12]

| Purity (by GC) | ≥ 95% (sum of isomers) |[5][7][12] |

Olfactory and Flavor Profile

The primary value of this compound lies in its distinctive aroma. It is classified as having a medium-strength, floral-type odor with significant tenacity, lasting over 24 hours on a smelling strip.[3][5]

Odor: The scent is predominantly described as floral, rosy (reminiscent of rose and geranium), and fruity.[1][5][10] It possesses significant green, leafy, and herbaceous qualities, with some sources noting balsamic, mushroom-like, or tea-like undertones.[3][5][9] This complexity makes it a versatile ingredient for building natural-smelling accords.

Flavor: The flavor profile is characterized as green and leafy, with elements of rose, geranium, and fruit, making it suitable for modifying fruit flavors like banana and apple.[5][9]

Table 3: Summary of Olfactory Descriptors

Source Descriptors
Bedoukian Research Leafy, rose, geranium[5]
Symrise Very natural, leafy-rosy, geranium, with balsamic fruity undertones[5]
Ernesto Ventós Flowery, rosy, fruity, mushroom-like[5]
Organica Aromatics Sweet rosy, fruity and floral[5]

| SRS Aromatics | Rose, fruity, floral, geranium, leafy, tea[5] |

Applications and Stability in Formulations

This compound is used extensively in perfumery to add freshness, naturalness, and complexity.[1]

  • Fine Fragrance: It is a key component in rose, geranium, tuberose, and lavender compositions, as well as oriental and masculine notes like tobacco and honey.[5][9]

  • Personal Care: Due to its good stability, it is frequently used in shampoos, soaps, body lotions, and antiperspirants.[1][5][9]

  • Household Products: It is incorporated into detergents and cleaners, though its stability in bleach is poor.[5][9]

Table 4: Stability in Consumer Product Bases

Product Base Stability Rating
Shampoo Very Good
Powder Very Good
Body Lotion Good
Soap Good
Antiperspirant Roll-on Good
APC Cleaner Good
Citric Cleaner Good
Bleach Poor

(Source: Symrise[5][9])

The recommended usage level can be up to 9.0% in a fragrance concentrate.[5][9]

Synthesis and Manufacturing

The most common industrial synthesis of this compound is through the direct esterification of citronellol with tiglic acid (the trans-isomer of 2-methyl-2-butenoic acid).[1][3]

Experimental Protocol: Fischer Esterification of Citronellol

Objective: To synthesize this compound from citronellol and tiglic acid.

Materials:

  • Citronellol (1 equivalent)

  • Tiglic acid (1.1 equivalents)

  • Toluene (as solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst (0.02 equivalents)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Citronellol, tiglic acid, toluene, and the acid catalyst are charged into the flask.

  • The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored (e.g., by TLC or GC) until the starting material is consumed.

  • After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield pure this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Citronellol + Tiglic Acid + Acid Catalyst + Toluene reflux Heat to Reflux (Azeotropic Water Removal) reactants->reflux Charge Reactor wash Neutralize & Wash reflux->wash Cool & Transfer dry Dry Organic Layer wash->dry distill Vacuum Distillation dry->distill product This compound (≥95%) distill->product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any impurities. GC-MS is the standard industry method for analyzing volatile compounds like fragrance ingredients.[13][14][15][16]

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A nonpolar or mid-polar capillary column (e.g., HP-5ms, DB-35ms) is typically suitable.[13]

Method:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent like ethanol or dichloromethane.[16]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST, Wiley).

    • Calculate purity by the area percentage method from the GC-FID chromatogram.

G sample Sample in Vial prep Dilution in Solvent sample->prep injector GC Injector (Vaporization) prep->injector column GC Column (Separation) injector->column ms MS Detector (Ionization & Detection) column->ms data Data System (Analysis) ms->data result Purity Report & Spectrum ID data->result

Caption: Standard analytical workflow for GC-MS analysis of a fragrance sample.
Protocol 2: Sensory Evaluation by Trained Panel

Objective: To characterize the olfactory profile of this compound. Sensory analysis by trained human panels remains the gold standard for evaluating fragrance materials.[17][18]

Procedure:

  • Panel Selection: Utilize a panel of 8-10 trained sensory assessors with demonstrated ability to describe and differentiate floral and green aromas.

  • Sample Preparation: Prepare smelling strips (blotters) by dipping them to a 1 cm depth in a 10% solution of this compound in a non-odorous solvent (e.g., diethyl phthalate or ethanol). An undiluted sample should also be evaluated.

  • Evaluation:

    • Assessors evaluate the blotters at set time intervals (e.g., initial, 15 min, 1 hr, 4 hrs, 24 hrs) to track the odor evolution (top, middle, and base notes).

    • Evaluation is conducted in a controlled, odor-free environment.

    • Assessors independently record olfactory descriptors and intensity ratings on a standardized scale (e.g., 1-9).

  • Data Analysis: Compile the descriptors and intensity ratings. Analyze the frequency of descriptors and the average intensity over time to build a comprehensive olfactory profile. A Two-Alternative Forced Choice (2-AFC) test can be used to compare the sample against a known standard.[17]

Biological Context: Olfactory Signal Transduction

The perception of this compound begins when the molecule, carried through the air, reaches the olfactory epithelium in the nasal cavity. It binds to specific Olfactory Receptors (ORs) on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the olfactory bulb in the brain. The brain then integrates signals from various activated OSNs to create the final perception of the scent.

G Odorant This compound (Odorant Molecule) OR Olfactory Receptor (OR) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP Production AC->cAMP ATP → cAMP CNG CNG Ion Channel cAMP->CNG Opens Influx Ca²⁺ / Na⁺ Influx CNG->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Fired Depolarization->AP Brain Signal to Olfactory Bulb AP->Brain

Caption: The generalized signal transduction pathway for odorant perception.

Safety and Toxicology

This compound is considered safe for use in fragrance and flavor applications under established guidelines.

Table 5: Toxicological Data

Test Species Value Reference
Acute Oral LD₅₀ Rat > 5000 mg/kg [3][9]
Acute Dermal LD₅₀ Rabbit > 5000 mg/kg [3][9]

| Human Sensitization | Human | No sensitization @ 8% in petrolatum |[9] |

Table 6: Regulatory Information

Authority Status / Designation
IFRA Subject to IFRA standards; compliant for use in cosmetics[1][7]
FEMA GRAS Generally Recognized As Safe as a flavoring substance (No. 4295)[4][5]
JECFA No safety concern at current intake levels as a flavoring agent[4]

| GHS Classification | May cause an allergic skin reaction (H317); Very toxic to aquatic life with long-lasting effects (H410)[7][19][20] |

Users should adhere to the Safety Data Sheet (SDS) for proper handling, including wearing protective gloves and eyewear and ensuring good ventilation to avoid skin contact and inhalation.[19][20][21]

References

The Architecture of Aroma: A Technical Guide to Terpene Ester Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate biosynthetic pathways of terpene esters in plants. These volatile organic compounds are not only pivotal for plant communication and defense but also represent a vast reservoir of molecules with significant applications in the pharmaceutical, fragrance, and biotechnology sectors. This document provides a comprehensive overview of the core biosynthetic machinery, quantitative enzymatic data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in this field.

Core Biosynthesis Pathway of Terpene Esters

The formation of terpene esters in plants is a multi-step process that begins with the synthesis of universal terpene precursors and culminates in the esterification of a terpene alcohol. This pathway is a confluence of central and specialized metabolism, primarily involving two upstream pathways for precursor supply and two subsequent enzymatic steps for terpene backbone formation and its final modification.

Precursor Biosynthesis: The MVA and MEP Pathways

All terpenes are derived from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1][2]. Plants uniquely utilize two distinct pathways for the synthesis of these precursors, which are compartmentalized within the cell[1][2]:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily utilizes acetyl-CoA to produce IPP and DMAPP, which are generally used for the synthesis of sesquiterpenes (C15), triterpenes (C30), and sterols.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Situated in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates to generate IPP and DMAPP. These precursors are typically channeled into the biosynthesis of monoterpenes (C10), diterpenes (C20), and carotenoids.

Although spatially separated, there is evidence of metabolic cross-talk between the MVA and MEP pathways, allowing for a flexible supply of precursors for terpenoid biosynthesis.

Terpene Backbone Formation: The Role of Prenyltransferases and Terpene Synthases

The C5 precursors, IPP and DMAPP, are sequentially condensed by prenyltransferases to form the acyclic prenyl diphosphate precursors of different chain lengths:

  • Geranyl diphosphate (GPP; C10): The precursor for monoterpenes.

  • Farnesyl diphosphate (FPP; C15): The precursor for sesquiterpenes.

  • Geranylgeranyl diphosphate (GGPP; C20): The precursor for diterpenes.

The remarkable diversity of terpene structures is primarily generated by the action of terpene synthases (TPSs) . These enzymes catalyze complex cyclization and rearrangement reactions of the prenyl diphosphate substrates to form the hydrocarbon skeletons of terpenes[3]. In the context of terpene ester biosynthesis, the TPSs of interest are those that produce terpene alcohols, such as linalool synthase and geraniol synthase[4][5][6][7].

Esterification: The Final Step Catalyzed by Alcohol Acyltransferases (AATs)

The final and defining step in terpene ester biosynthesis is the esterification of a terpene alcohol with an acyl-CoA moiety. This reaction is catalyzed by alcohol acyltransferases (AATs) , a diverse group of enzymes belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases[8][9].

The general reaction is as follows:

Terpene Alcohol + Acyl-CoA -> Terpene Ester + Coenzyme A

AATs exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates, which is a key determinant of the final ester profile of a plant. For instance, specific AATs are responsible for the formation of geranyl acetate from geraniol and acetyl-CoA in roses[1][10][11][12][13].

Quantitative Data on Terpene Ester Biosynthesis

The catalytic efficiency and substrate preference of AATs are critical for understanding and engineering the production of specific terpene esters. The following tables summarize key quantitative data from the biochemical characterization of plant AATs with terpene alcohol substrates.

Table 1: Kinetic Parameters of Rose Geraniol Acetyltransferase (RhAAT1)

Substrate (Alcohol)Apparent K_m (µM)
Geraniol35 ± 4
Citronellol50 ± 5
1-Hexanol250 ± 20
1-Octanol100 ± 12

Data obtained from in vitro assays of recombinant RhAAT1 from Rosa hybrida. The acyl donor was acetyl-CoA, and its apparent K_m was determined to be 45 ± 5 µM[1].

Table 2: Substrate Specificity of Rose Geraniol Acetyltransferase (RhAAT1)

Alcohol SubstrateRelative Activity (%)
Geraniol100
Citronellol60
Nerol16
Linalool3.6
1-Octanol35
1-Hexanol14
cis-3-Hexen-1-ol10
2-Phenylethyl alcohol8
Benzyl alcohol9
n-Butanol3
Isoamyl alcohol2.5
Ethanol2

Relative activity was determined with various alcohol substrates, with the activity for geraniol set to 100%[1][12].

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of terpene esters in plants.

Heterologous Expression and Purification of Plant AATs

This protocol describes the expression of a plant AAT in E. coli and its subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target AAT gene from plant cDNA using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable bacterial expression vector, such as pET or pEXP5, which allows for the production of a tagged protein (e.g., with a His-tag) for affinity purification.
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and verify the sequence of the insert.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with the lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged AAT protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
  • If necessary, perform a buffer exchange using a desalting column to transfer the purified protein into a suitable storage buffer.

In Vitro Enzyme Assay for Terpene AATs

This protocol outlines the procedure for determining the activity and substrate specificity of a purified AAT with terpene alcohols.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5).
  • The standard reaction mixture (e.g., 100 µL final volume) should contain:
  • Purified AAT enzyme (1-5 µg)
  • Terpene alcohol substrate (e.g., geraniol, citronellol, linalool; typically 1-10 mM)
  • Acyl-CoA substrate (e.g., acetyl-CoA; typically 0.1-1 mM)
  • Reaction buffer

2. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
  • Include control reactions, such as a reaction without the enzyme or without one of the substrates, to account for non-enzymatic product formation.

3. Product Extraction:

  • Stop the reaction by adding a suitable organic solvent (e.g., hexane or a hexane:ethyl acetate mixture) to extract the formed terpene ester.
  • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
  • Carefully transfer the organic phase containing the terpene ester to a new vial for analysis.
  • It is advisable to add an internal standard (e.g., a non-native terpene or ester) to the extraction solvent for accurate quantification.

4. Kinetic Analysis:

  • To determine the Michaelis-Menten kinetic parameters (K_m and V_max), perform a series of assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
  • Quantify the product formation at each substrate concentration using GC-MS.
  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

GC-MS Analysis of Terpene Esters

This protocol provides a general method for the separation, identification, and quantification of terpene esters using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation and Column:

  • Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
  • Employ a non-polar or semi-polar capillary column suitable for the analysis of volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms or HP-5ms).

2. GC Conditions:

  • Injector Temperature: 250°C
  • Injection Mode: Splitless or split, depending on the concentration of the analytes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Oven Temperature Program:
  • Initial temperature: e.g., 40-60°C, hold for 2-5 minutes.
  • Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of 250-280°C.
  • Hold at the final temperature for 5-10 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C
  • Transfer Line Temperature: 280°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Identification: Identify the terpene esters by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).
  • Quantification: Create a calibration curve using known concentrations of authentic standards of the target terpene esters. Quantify the esters in the samples by comparing their peak areas to the calibration curve, normalized to the peak area of the internal standard.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Terpene_Ester_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_backbone Terpene Backbone Formation cluster_esterification Esterification MVA MVA Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP Prenyltransferases Prenyltransferases Prenyl_PP Prenyl Diphosphates (GPP, FPP, GGPP) Prenyltransferases->Prenyl_PP TPS Terpene Synthases (TPS) Terpene_Alcohols Terpene Alcohols TPS->Terpene_Alcohols AAT Alcohol Acyltransferases (AAT) Terpene_Esters Terpene Esters AAT->Terpene_Esters Esterification IPP_DMAPP->Prenyltransferases Condensation Prenyl_PP->TPS Cyclization/ Rearrangement Terpene_Alcohols->AAT Acyl_CoA Acyl-CoA Acyl_CoA->AAT

Caption: Overall Biosynthesis Pathway of Terpene Esters.

AAT_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis start Isolate AAT Gene from Plant cDNA clone Clone into Expression Vector start->clone transform Transform into E. coli clone->transform express Induce Protein Expression transform->express lyse Cell Lysis express->lyse purify Affinity Chromatography lyse->purify verify SDS-PAGE Analysis purify->verify assay In Vitro Enzyme Assay (Terpene Alcohol + Acyl-CoA) verify->assay extract Product Extraction assay->extract gcms GC-MS Analysis extract->gcms kinetics Kinetic Parameter Determination gcms->kinetics

Caption: Experimental Workflow for AAT Characterization.

AAT_Substrate_Specificity cluster_alcohols Terpene Alcohols cluster_acyls Acyl-CoAs cluster_esters Terpene Esters AAT Alcohol Acyltransferase (AAT) Geranyl_Acetate Geranyl Acetate AAT->Geranyl_Acetate Citronellyl_Acetate Citronellyl Acetate AAT->Citronellyl_Acetate Linalyl_Acetate Linalyl Acetate AAT->Linalyl_Acetate Other_Esters Other Esters AAT->Other_Esters Geraniol Geraniol Geraniol->AAT Citronellol Citronellol Citronellol->AAT Linalool Linalool Linalool->AAT Other_Alcohols Other Alcohols Other_Alcohols->AAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAT Propionyl_CoA Propionyl-CoA Propionyl_CoA->AAT Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->AAT

Caption: Logical Relationship of AAT Substrate Specificity.

References

Degradation of Citronellyl Tiglate by Pseudomonas Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate, an ester of citronellol and tiglic acid, is a fragrance and flavoring agent that, like other terpenoids, can be metabolized by various microorganisms. Pseudomonas species, in particular, are well-equipped with enzymatic machinery to degrade such compounds, making them a subject of significant interest for bioremediation and biotransformation applications. This technical guide provides a comprehensive overview of the degradation of this compound by Pseudomonas species, focusing on the metabolic pathways, enzymatic reactions, and genetic regulation. It also includes detailed experimental protocols for studying this process and quantitative data from relevant studies. As no direct studies on the degradation of this compound by Pseudomonas were found, this guide is based on the degradation of the closely related and structurally similar compound, citronellyl acetate, and the extensively studied degradation of its primary hydrolysis product, citronellol.

Introduction

Pseudomonas is a genus of metabolically versatile bacteria known for their ability to degrade a wide range of organic compounds, including hydrocarbons and terpenoids[1][2]. The degradation of acyclic monoterpene esters like this compound by Pseudomonas is a multi-step process initiated by enzymatic hydrolysis, followed by the catabolism of the resulting alcohol and carboxylic acid. This guide will delve into the core aspects of this process, providing researchers with the necessary information to design and conduct experiments in this area.

Metabolic Pathway of this compound Degradation

The degradation of this compound by Pseudomonas species is hypothesized to occur in two main stages:

  • Initial Hydrolysis: An esterase enzyme first hydrolyzes the ester bond of this compound, yielding citronellol and tiglic acid. This initial step is analogous to the hydrolysis of citronellyl acetate to citronellol and acetic acid, as observed in Pseudomonas mendocina[1][2].

  • Degradation of Hydrolysis Products:

    • Citronellol Degradation: The resulting citronellol is channeled into the well-characterized acyclic terpene utilization (Atu) pathway, which converges with the leucine/isovalerate utilization (Liu) pathway[3][4][5].

    • Tiglic Acid Degradation: Tiglic acid, a short-chain unsaturated carboxylic acid, is expected to be metabolized through pathways for short-chain fatty acid degradation.

The Acyclic Terpene Utilization (Atu) and Leucine/Isovalerate Utilization (Liu) Pathways

The degradation of citronellol proceeds as follows:

  • Oxidation to Citronellic Acid: Citronellol is oxidized first to citronellal and then to citronellic acid by alcohol and aldehyde dehydrogenases, respectively. The atuB gene is known to encode a citronellol dehydrogenase[1][2].

  • Activation to Citronellyl-CoA: Citronellic acid is then activated to its coenzyme A (CoA) thioester, citronellyl-CoA.

  • Conversion to Geranyl-CoA: Citronellyl-CoA is isomerized to geranyl-CoA.

  • Carboxylation and Hydration: The Atu pathway enzymes, including geranyl-CoA carboxylase (encoded by atuC and atuF), then modify the geranyl-CoA molecule.

  • Entry into the Liu Pathway: The modified molecule enters the Liu pathway, which is also involved in the catabolism of the amino acid leucine.

  • Final Products: The Liu pathway ultimately breaks down the carbon skeleton into acetyl-CoA and acetoacetate, which can then enter the central metabolism of the bacterium.

Gene Regulation and Signaling

The expression of the atu and liu gene clusters is tightly regulated. The atuR and liuR genes encode transcriptional regulators that control the expression of their respective operons. The presence of acyclic terpenes like citronellol induces the expression of the atu genes, while the presence of leucine or isovalerate induces the liu genes. There is also evidence of cross-regulation and catabolite repression, where the presence of more easily metabolizable carbon sources can suppress the degradation of terpenes.

Quantitative Data on Degradation

The following tables summarize quantitative data from studies on the degradation of citronellyl acetate and citronellol by Pseudomonas species. This data provides a baseline for understanding the potential kinetics of this compound degradation.

Table 1: Degradation of Citronellyl Acetate and its Metabolites by Pseudomonas mendocina IBPse 105

SubstrateInitial ConcentrationTime (hours)% DegradationMetabolite(s) DetectedReference
Citronellyl AcetateNot specified1278.7 ± 3.4Citronellol, Citronellic Acid[1]
CitronellolNot specified1262.3 ± 4.1Citronellal, Citronellic Acid[1]
CitronellalNot specified1272.1 ± 2.7Citronellic Acid[1]

Table 2: Biotransformation of Citronellol by Pseudomonas spp.

Pseudomonas SpeciesSubstrateInitial ConcentrationProduct(s)Product Yield (mg/L)Reference
Pseudomonas sp.(R)-(+)-β-citronellolNot specifiedcis- and trans-rose oxide29.67[6]
P. aeruginosa W51DCitronellolNot specifiedCitronellal, Citronellic acid, Geranic acidNot specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the degradation of this compound by Pseudomonas species.

Bacterial Cultivation on Terpenoid Substrates

Objective: To cultivate Pseudomonas species using this compound or its degradation products as the sole carbon source.

Materials:

  • Pseudomonas strain of interest

  • Minimal salts medium (e.g., M9 or Bushnell-Haas)

  • This compound (or citronellol)

  • Sterile flasks and culture tubes

  • Incubator shaker

Protocol:

  • Prepare a sterile minimal salts medium according to the desired formulation.

  • Prepare a stock solution of this compound (or citronellol) in a suitable solvent (e.g., ethanol) at a high concentration.

  • Add the terpenoid stock solution to the sterile minimal medium to the desired final concentration (e.g., 0.1% v/v). Ensure the final solvent concentration is not inhibitory to bacterial growth.

  • Inoculate the medium with an overnight culture of the Pseudomonas strain, previously grown in a rich medium (e.g., LB broth) and washed with sterile saline to remove residual carbon sources.

  • Incubate the cultures at the optimal growth temperature for the Pseudomonas strain (typically 28-37°C) with shaking (e.g., 150-200 rpm) to ensure aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Collect samples at different time points for metabolite analysis.

Metabolite Extraction from Culture Supernatant

Objective: To extract this compound and its degradation products from the bacterial culture for analysis.

Materials:

  • Bacterial culture samples

  • Centrifuge

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel or centrifuge tubes for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Centrifuge the bacterial culture samples (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Carefully collect the supernatant.

  • Acidify the supernatant to pH ~2 with HCl to protonate any acidic metabolites.

  • Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate) to the supernatant.

  • Shake vigorously for 1-2 minutes and allow the phases to separate.

  • Collect the organic phase. Repeat the extraction process two more times with fresh solvent.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for analysis by GC-MS or other analytical techniques.

GC-MS Analysis of Terpenoid Metabolites

Objective: To identify and quantify this compound and its metabolites in the extracted samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Analytical standards of this compound, citronellol, citronellal, citronellic acid, and tiglic acid.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Analysis:

  • Inject the extracted sample into the GC-MS system.

  • Identify the compounds by comparing their retention times and mass spectra to those of the analytical standards and by searching against a mass spectral library (e.g., NIST).

  • Quantify the compounds by creating a calibration curve with the analytical standards.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_results Results start Inoculation of Pseudomonas culture Growth in Minimal Medium + this compound start->culture sampling Time-course Sampling culture->sampling centrifugation Centrifugation sampling->centrifugation extraction Liquid-Liquid Extraction centrifugation->extraction concentration Solvent Evaporation extraction->concentration gcms GC-MS Analysis concentration->gcms identification Metabolite Identification gcms->identification quantification Quantification gcms->quantification pathway Pathway Elucidation identification->pathway kinetics Degradation Kinetics quantification->kinetics

Caption: Experimental workflow for studying this compound degradation.

Metabolic Pathway of this compound Degradation

Metabolic_Pathway CT This compound Esterase Esterase CT->Esterase Citronellol Citronellol AtuB AtuB (Alcohol Dehydrogenase) Citronellol->AtuB TiglicAcid Tiglic Acid Tiglate_Metabolism Tiglic Acid Metabolism TiglicAcid->Tiglate_Metabolism Citronellal Citronellal AldehydeDehydrogenase Aldehyde Dehydrogenase Citronellal->AldehydeDehydrogenase CitronellicAcid Citronellic Acid AcylCoA_Synthetase Acyl-CoA Synthetase CitronellicAcid->AcylCoA_Synthetase CitronellylCoA Citronellyl-CoA Isomerase Isomerase CitronellylCoA->Isomerase GeranylCoA Geranyl-CoA Atu_Enzymes Atu Pathway Enzymes GeranylCoA->Atu_Enzymes Atu_Intermediates Atu Pathway Intermediates Liu_Enzymes Liu Pathway Enzymes Atu_Intermediates->Liu_Enzymes Liu_Intermediates Liu Pathway Intermediates CentralMetabolism Central Metabolism (Acetyl-CoA, Acetoacetate) Liu_Intermediates->CentralMetabolism Tiglate_Metabolism->CentralMetabolism Esterase->Citronellol Esterase->TiglicAcid AtuB->Citronellal AldehydeDehydrogenase->CitronellicAcid AcylCoA_Synthetase->CitronellylCoA Isomerase->GeranylCoA Atu_Enzymes->Atu_Intermediates Liu_Enzymes->Liu_Intermediates

Caption: Proposed metabolic pathway for this compound degradation.

Gene Regulation of Atu and Liu Pathways

Gene_Regulation Citronellol Citronellol AtuR AtuR Citronellol->AtuR Induces Leucine Leucine / Isovalerate LiuR LiuR Leucine->LiuR Induces Atu_genes atuABCDEFGH AtuR->Atu_genes Activates Liu_genes liuABCDE LiuR->Liu_genes Activates Atu_enzymes Atu Pathway Enzymes Atu_genes->Atu_enzymes Expresses Liu_enzymes Liu Pathway Enzymes Liu_genes->Liu_enzymes Expresses Preferred_Carbon_Source Preferred Carbon Source (e.g., Succinate) Preferred_Carbon_Source->AtuR Represses Preferred_Carbon_Source->LiuR Represses

Caption: Gene regulation of the Atu and Liu degradation pathways.

Conclusion

The degradation of this compound by Pseudomonas species is a fascinating example of microbial metabolism of terpenoids. While direct studies on this specific compound are lacking, the well-documented degradation of citronellyl acetate and citronellol provides a robust framework for understanding the underlying biochemical processes. The initial hydrolysis followed by the Atu and Liu pathways represents an efficient mechanism for the complete mineralization of the citronellyl moiety. Further research is needed to fully elucidate the degradation of the tiglate moiety and to explore the diversity of these degradation pathways across different Pseudomonas species. The protocols and data presented in this guide provide a solid foundation for researchers to embark on such investigations, which could lead to novel applications in bioremediation, biotransformation, and the production of valuable bio-based chemicals.

References

Methodological & Application

Analysis of Citronellyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl tiglate is a naturally occurring ester found in various essential oils, notably from plants of the Pelargonium (geranium) genus.[1][2][3][4] As a significant contributor to the aromatic profile of these oils, its accurate identification and quantification are crucial for quality control in the fragrance, food, and pharmaceutical industries. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Introduction

This compound (C15H26O2, Molar Mass: 238.37 g/mol ) is an ester formed from citronellol and tiglic acid.[5] Its characteristic rosy, fruity, and herbaceous aroma makes it a valuable component in flavor and fragrance formulations.[6] In the context of drug development and natural product research, the precise analysis of such compounds is essential for understanding their potential biological activities and for ensuring the consistency of botanical extracts. GC-MS offers the high resolution and sensitivity required for the analysis of complex mixtures like essential oils, enabling the unambiguous identification and quantification of individual components such as this compound.

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Chemical and Chromatographic Data for this compound

ParameterValueReference
CAS Number24717-85-9[5]
Molecular FormulaC15H26O2[5]
Molecular Weight238.37 g/mol [5]
Kovats Retention Index (non-polar column)~1645[7]

Table 2: Mass Spectral Data for this compound (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
5560[C4H7]+
6985[C5H9]+
8395[C5H5O]+ (from tiglate moiety)
12130[C9H13]+
13815[C10H18]+ (Citronellyl fragment)
2385[M]+ (Molecular Ion)

Note: Relative intensities are approximate and manually extracted from the NIST WebBook mass spectrum. The base peak is at m/z 41.

Experimental Protocols

This section outlines a detailed protocol for the GC-MS analysis of this compound.

Sample Preparation

For the analysis of this compound in essential oils or other matrices, proper sample preparation is critical to ensure accurate and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of authentic this compound standard at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane or ethyl acetate.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Essential Oil):

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Dissolve the oil in hexane or ethyl acetate and make up to the mark.

    • Further dilute the sample as necessary to bring the concentration of this compound within the calibration range. A typical starting dilution is 1:100 (v/v).

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Inlet: Split/Splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio for essential oil analysis) or Splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 4 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM) Mode (for quantification): Monitor characteristic ions of this compound (e.g., m/z 83, 69, 41) for enhanced sensitivity and selectivity.

Data Analysis and Quantification
  • Identification: The identification of this compound in sample chromatograms is achieved by comparing its retention time and mass spectrum with that of the authentic standard. The experimental Kovats retention index should also be compared with the literature value.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the this compound standards. The concentration of this compound in the unknown sample can then be determined from its peak area using the calibration curve.

Mandatory Visualizations

Signaling Pathways, Experimental Workflows, or Logical Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution Standard->Dilution1 Sample Essential Oil Sample Dilution2 Dilution Sample->Dilution2 Injection GC Injection Dilution1->Injection Filtration Filtration Dilution2->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Result Identification and Concentration LibrarySearch->Result Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_tiglate Tiglate Moiety Fragmentation cluster_citronellyl Citronellyl Moiety Fragmentation M This compound [M]+• m/z 238 F83 [C5H5O]+ m/z 83 M->F83 - C10H17• (Citronellyl radical) F138 [C10H18]+• m/z 138 M->F138 - C5H8O2 (Tiglic Acid) F55 [C4H7]+ m/z 55 F83->F55 - CO F121 [C9H13]+ m/z 121 F138->F121 - CH3• F69 [C5H9]+ m/z 69 F121->F69 - C4H4 F41 [C3H5]+ m/z 41 (Base Peak) F69->F41 - C2H4

Caption: Proposed EI fragmentation of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate (CAS No. 24717-85-9) is an ester that contributes to the characteristic aroma of geranium oil and is utilized in the fragrance industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules. This document provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, along with a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Chemical Structure

IUPAC Name: (E)-3,7-dimethyloct-6-en-1-yl 2-methylbut-2-enoate Molecular Formula: C₁₅H₂₆O₂ Molecular Weight: 238.37 g/mol

Structure with Atom Numbering for NMR Assignment:

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on computational predictions and serves as a guide for spectral interpretation. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
1'1.83d7.03H
4'6.85qq7.0, 1.51H
5'1.82d1.53H
14.15t6.82H
21.65 - 1.75m2H
31.45 - 1.55m1H
41.20 - 1.40m2H
51.95 - 2.05m2H
65.10t7.11H
110.93d6.33H
121.68s3H
131.60s3H
Table 2: Predicted ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
Atom NumberChemical Shift (ppm)
1'14.5
2'128.8
3'168.0
4'138.0
5'12.1
162.5
235.8
329.5
437.0
525.5
6124.8
7131.5
1119.5
1225.7
1317.7

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • Sample: this compound (≥95% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Pipettes and Vials: Glass Pasteur pipettes and small glass vials

  • NMR Spectrometer: 400 MHz or higher field spectrometer

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microscopic dust or undissolved particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Protocol

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (for a 400 MHz spectrometer)

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.5 s

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, reference the solvent peak (CDCl₃) to 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve mix Vortex to Homogenize dissolve->mix transfer Filter into NMR Tube mix->transfer load Insert Sample into Spectrometer transfer->load setup Set up ¹H and ¹³C Experiments load->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Integration reference->analyze structure Structural Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis of this compound.

Application Note: Vibrational Spectroscopy Analysis of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the application of Infrared (IR) and Raman spectroscopy for the characterization of Citronellyl tiglate, a terpene ester widely used in the fragrance and flavor industries.[1] While direct experimental spectra for this specific compound are not widely published, this note outlines the predicted spectral features based on its molecular structure and provides generalized protocols for its analysis. These non-destructive techniques offer a rapid and effective method for structural confirmation, quality control, and purity assessment.

Introduction to this compound

This compound (CAS No: 24717-85-9) is an organic ester formed from citronellol and tiglic acid.[2] Its chemical formula is C₁₅H₂₆O₂ with a molecular weight of approximately 238.37 g/mol .[2] Also known by synonyms such as 3,7-Dimethyl-6-octenyl 2-methylcrotonate, it is a key ingredient in fragrance formulations, valued for its fruity, rosy, and herbaceous aroma.[1][2] Accurate and efficient analytical methods are essential for verifying its identity and ensuring its quality in commercial applications. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly specific to the compound's structure.

Principles of IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[3] The absorption is dependent on a change in the dipole moment of the bond during the vibration. Polar functional groups, such as the carbonyl (C=O) group in an ester, produce strong absorptions in an IR spectrum.[4]

  • Raman Spectroscopy: This technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.[5] The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman scattering is dependent on a change in the polarizability of a bond during vibration. Non-polar bonds with symmetrical vibrations, such as carbon-carbon double bonds (C=C), tend to produce strong signals in a Raman spectrum.

Together, these two methods provide a comprehensive vibrational profile of a molecule, making them powerful tools for structural elucidation and sample identification.

Predicted Spectroscopic Data for this compound

Based on the functional groups present in the this compound molecule (an α,β-unsaturated ester, alkene moieties, and alkyl chains), the following tables summarize the expected characteristic absorption bands in its IR spectrum and shifts in its Raman spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Predicted Intensity Vibrational Assignment
3100 - 3010 Medium =C-H Stretch (from alkene groups)
2960 - 2850 Strong C-H Asymmetric and Symmetric Stretch (from alkyl CH₂, CH₃)
1730 - 1715 Strong C=O Stretch (α,β-unsaturated ester)
1680 - 1640 Medium - Weak C=C Stretch (alkene)
1465 - 1450 Medium -CH₂- Bending (Scissoring)
1378 - 1370 Medium -CH₃ Bending (Rocking)
1250 - 1150 Strong C-O Stretch (ester linkage)
1000 - 650 Medium =C-H Bending (Out-of-plane)

Data derived from general IR-structure correlation tables.[4][6]

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Predicted Intensity Vibrational Assignment
3000 - 2800 Strong C-H Stretches (alkyl and alkene)
1680 - 1640 Very Strong C=C Stretch (alkene groups)
1460 - 1440 Strong CH₂ Bending
1300 - 1200 Medium C-C Stretch (alkyl backbone)
1150 - 1050 Medium C-O Stretch

Data derived from general Raman-structure correlation principles, which indicate strong signals for C=C and C-C bonds.[5]

Experimental Protocols

The following are generalized protocols for acquiring IR and Raman spectra of this compound, which is a liquid at room temperature.[7]

Protocol for Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

    • Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

    • Verify the cleanliness of the crystal by taking a background scan and ensuring no contaminant peaks are present.

  • Data Acquisition:

    • Place a small drop (approx. 5-10 µL) of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary (software function) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Identify and label the peaks of interest. Compare the peak positions with the predicted values (Table 1) and reference spectra if available.

Protocol for Raman Spectroscopy
  • Instrument Setup:

    • Power on the Raman spectrometer and the laser source (e.g., 785 nm). Allow the instrument to stabilize as per the manufacturer's instructions.

    • Calibrate the spectrometer using a known standard (e.g., polystyrene or silicon) if required.

  • Sample Preparation:

    • Pipette a sufficient amount of this compound into a suitable container, such as a glass vial or NMR tube.

    • Place the sample into the spectrometer's sample holder.

  • Data Acquisition:

    • Focus the laser onto the liquid sample.

    • Acquire the Raman spectrum using appropriate parameters, which may need to be optimized to avoid fluorescence and maximize signal:

      • Laser Power: Start with low power (e.g., 10-50 mW) to prevent sample heating or degradation, and increase if necessary.

      • Integration Time: 1 to 10 seconds per scan.

      • Number of Scans: 10 to 50 (co-added for better signal quality).

      • Spectral Range: 3200 - 200 cm⁻¹

  • Data Processing:

    • The acquired spectrum may need processing to correct for fluorescence. This is often done using a baseline correction algorithm (e.g., polynomial fitting) in the instrument's software.

    • Identify and label the Raman shifts. Compare the peak positions with the predicted values (Table 2) to confirm the presence of key functional groups.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its expected spectral features.

experimental_workflow cluster_prep 1. Sample & Instrument Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation sample Receive Sample (this compound) instr_setup Instrument Setup & Background Scan sample->instr_setup ir_acq ATR-FTIR Measurement instr_setup->ir_acq raman_acq Raman Measurement instr_setup->raman_acq ir_proc ATR Correction & Baseline Adjustment ir_acq->ir_proc raman_proc Baseline Correction (Fluorescence Removal) raman_acq->raman_proc peak_id Peak Identification & Assignment ir_proc->peak_id raman_proc->peak_id comparison Comparison with Reference Data peak_id->comparison report Final Report comparison->report

Caption: Experimental workflow for IR and Raman analysis.

structure_spectrum_correlation cluster_structure This compound Structure cluster_spectra Expected Spectral Features cluster_peaks Characteristic Regions (cm⁻¹) mol C₁₅H₂₆O₂ fg1 C=O (Ester) mol->fg1 fg2 C=C (Alkene) mol->fg2 fg3 C-O (Ester) mol->fg3 fg4 C-H (Alkyl/Alkenyl) mol->fg4 p1 ~1720 (Strong) fg1->p1 Strong in IR p2 ~1650 (Strong) fg2->p2 Strong in Raman p3 ~1200 (Strong) fg3->p3 Strong in IR p4 ~2900 (Strong) fg4->p4 Strong in both ir Infrared (IR) raman Raman p1->ir p2->raman p3->ir p4->ir p4->raman

References

Application Notes and Protocols for the Extraction of Citronellyl Tiglate from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate is a naturally occurring ester found in various essential oils, most notably in Geranium oil (Pelargonium graveolens). It possesses a characteristic rosy, fruity, and herbaceous aroma, making it a valuable component in the fragrance and flavor industries. Beyond its aromatic properties, this compound is of interest to researchers for its potential biological activities, necessitating efficient and reliable extraction and isolation methods.

These application notes provide detailed protocols for the extraction and purification of this compound from essential oils, focusing on fractional distillation and preparative chromatography. The information is intended to guide researchers in obtaining high-purity this compound for further scientific investigation and product development.

Data Presentation: Quantitative Analysis of this compound in Geranium Oil

The concentration of this compound in geranium essential oil can vary depending on the cultivar, geographical origin, harvesting time, and extraction method. The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound content.

Table 1: this compound Content in Different Geranium Oil Samples (GC-MS Analysis)

Geranium Cultivar/OriginExtraction MethodThis compound (% of Essential Oil)Reference
Pelargonium graveolens (Saudi Arabia)Hydrodistillation (HD)0.46 - 1.22[1]
Pelargonium graveolens (Saudi Arabia)Microwave Assisted Hydrodistillation (MAHD)0.74 - 1.95[1]
Pelargonium graveolens 'Bourbon'Hydro-distillation0.28 - 0.36[2]
Pelargonium graveolens 'Bio-G-171'Hydro-distillation0.30 - 0.35[2]
Pelargonium graveolens 'CIM-Pawan'Hydro-distillation0.28 - 0.35[2]
Pelargonium species (Primary Oil)Steam/Water+Steam Distillation1.8 - 2.1[3]

Table 2: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Boiling Point 144-145 °C at 9 mm Hg
Density 0.903 g/mL at 25 °C
Odor Profile Fresh-herbaceous, slightly green, warm-rosy

Experimental Protocols

Initial Extraction of Essential Oil from Plant Material

The first step in isolating this compound is the extraction of the essential oil from the plant material, typically the leaves and stems of Pelargonium graveolens. Steam distillation is the most common and commercially viable method.

Protocol: Steam Distillation of Geranium Oil

Objective: To extract the essential oil from fresh or dried geranium plant material.

Materials and Equipment:

  • Fresh or dried leaves and stems of Pelargonium graveolens

  • Steam distillation apparatus (still, condenser, separator)

  • Heating source

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Plant Material Preparation:

    • Fresh plant material should be chopped or shredded to increase the surface area for efficient oil extraction.

    • Dried material can be used directly.

  • Apparatus Setup:

    • Assemble the steam distillation unit according to the manufacturer's instructions. Ensure all connections are secure to prevent steam leakage.

  • Loading the Still:

    • Place the prepared plant material into the still. Do not pack it too tightly to allow for even steam penetration.

  • Distillation:

    • Introduce steam into the bottom of the still. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor travels to the condenser.

  • Condensation and Separation:

    • The condenser, cooled with circulating water, will liquefy the vapor mixture.

    • The condensate (hydrosol and essential oil) is collected in a separator (e.g., a Florentine flask).

    • Due to their immiscibility and density difference, the essential oil will form a layer on top of the hydrosol.

  • Oil Collection:

    • Carefully separate the essential oil layer from the hydrosol.

  • Drying the Essential Oil:

    • Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.

    • Decant or filter the dried oil into a clean, airtight, amber glass bottle for storage.

Isolation of this compound by Vacuum Fractional Distillation

Fractional distillation under reduced pressure is an effective method to separate components of essential oils based on their different boiling points. This technique is particularly useful for isolating esters like this compound from the more volatile monoterpene alcohols and the less volatile sesquiterpenoids.

Protocol: Vacuum Fractional Distillation of Geranium Oil

Objective: To enrich and isolate this compound from crude geranium essential oil.

Materials and Equipment:

  • Crude geranium essential oil

  • Vacuum fractional distillation apparatus (heating mantle, round-bottom flask, fractionating column with packing material like Raschig rings, condenser, receiving flasks, vacuum pump, and vacuum gauge)

  • Cold trap

  • Analytical balance

Procedure:

  • Pre-treatment of Crude Oil:

    • Dry the crude geranium oil with anhydrous sodium sulfate to remove any moisture.

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation unit in a fume hood.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile compounds.

  • Charging the Reboiler:

    • Weigh the round-bottom flask (reboiler) and add the dried crude geranium oil (typically filling it to no more than two-thirds of its volume).

  • Initiating Vacuum:

    • Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg). A lower pressure reduces the boiling points of the components, preventing thermal degradation.

  • Heating and Fractionation:

    • Begin heating the reboiler gently using the heating mantle.

    • Monitor the temperature at the top of the fractionating column (the head temperature).

    • The most volatile components will distill first at a lower head temperature. Collect these as the "heads" or forerun fraction.

    • As the distillation progresses, the head temperature will rise. Collect different fractions based on the temperature plateaus. This compound, having a higher boiling point than many other major components of geranium oil, will be concentrated in the later fractions.

    • Monitor the process by collecting small samples of each fraction for analysis (e.g., by GC-MS) to determine the composition.

  • Collecting the this compound Fraction:

    • Collect the fraction that distills at the boiling point of this compound under the applied vacuum.

  • Shutdown:

    • Once the desired fraction is collected, turn off the heating mantle and allow the system to cool down completely before slowly releasing the vacuum.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the isolated this compound.

Purification of this compound by Preparative Chromatography

For obtaining high-purity this compound for research or drug development purposes, preparative chromatography is often necessary as a final purification step after fractional distillation. Both preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are suitable methods.

Protocol: Preparative Column Chromatography

Objective: To purify this compound from a fraction enriched by distillation.

Materials and Equipment:

  • Fraction of geranium oil enriched with this compound

  • Glass chromatography column

  • Stationary phase: Silica gel (60-120 mesh)

  • Mobile phase: A non-polar solvent and a slightly more polar solvent for gradient elution (e.g., Hexane and Ethyl Acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

    • Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed. Avoid air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the this compound-enriched fraction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of the more polar solvent (e.g., a gradient of 0% to 10% ethyl acetate in hexane). This will sequentially elute compounds with increasing polarity.

    • Collect the eluent in small fractions.

  • Fraction Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) or analytical GC-MS to identify the fractions containing this compound.

  • Pooling and Solvent Evaporation:

    • Combine the fractions that contain pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified compound.

  • Final Purity Assessment:

    • Determine the final purity of the isolated this compound using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_Workflow Plant Geranium Plant Material (Pelargonium graveolens) SteamDistillation Steam Distillation Plant->SteamDistillation CrudeOil Crude Geranium Oil SteamDistillation->CrudeOil FractionalDistillation Vacuum Fractional Distillation CrudeOil->FractionalDistillation Analysis1 GC-MS Analysis (Composition) CrudeOil->Analysis1 EnrichedFraction This compound Enriched Fraction FractionalDistillation->EnrichedFraction PrepChromatography Preparative Chromatography (Column/HPLC) EnrichedFraction->PrepChromatography EnrichedFraction->Analysis1 PureCompound Pure this compound PrepChromatography->PureCompound Analysis2 GC-MS/NMR Analysis (Purity) PureCompound->Analysis2

Caption: Workflow for the extraction and purification of this compound.

Fractional_Distillation_Logic Input {Crude Geranium Oil| Mixture of components with varying boiling points} Process Vacuum Fractional Distillation Separation based on boiling point differences under reduced pressure Input->Process Output Low Boiling Point Fraction (e.g., Monoterpenes) Intermediate Boiling Point Fraction This compound Fraction High Boiling Point Fraction (e.g., Sesquiterpenoids) Process->Output

Caption: Logical separation of components during fractional distillation.

References

Application Notes and Protocols for the Esterification Synthesis of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical and enzymatic synthesis of Citronellyl Tiglate, an ester valued for its aromatic properties. The protocols are designed to be clear and reproducible for laboratory settings.

Introduction

This compound is an ester formed from the reaction of citronellol and tiglic acid. It is used in the fragrance and flavor industry and is of interest to researchers studying esterification processes and developing new chemical entities. This document outlines two primary methods for its synthesis: a classical acid-catalyzed Fischer esterification and a milder, more selective enzymatic approach using lipase.

Chemical Properties
PropertyValueReference
Molecular FormulaC15H26O2--INVALID-LINK--
Molecular Weight238.37 g/mol --INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
OdorFruity, floral, rosy--INVALID-LINK--
Boiling Point144-145 °C at 9 mmHg--INVALID-LINK--
Density0.903 g/mL at 25 °C--INVALID-LINK--
Refractive Index1.460 - 1.469 at 20 °C--INVALID-LINK--

Protocol 1: Fischer Esterification Synthesis

This protocol describes the synthesis of this compound using a strong acid catalyst, a classic method known as Fischer esterification. To drive the reaction towards the product, an excess of one reactant is used, and the water byproduct is removed azeotropically.[1][2][3]

Materials
  • Citronellol (≥95%)

  • Tiglic acid (≥98%)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add citronellol (10 mmol), tiglic acid (12 mmol), and toluene (100 mL).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Catalyst Addition:

    • Carefully add a catalytic amount of sulfuric acid (0.5 mol%) or p-TsOH (1-2 mol%) to the reaction mixture.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap.

    • Continue the reaction for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove unreacted tiglic acid.[4]

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, using a hexane:ethyl acetate gradient (e.g., 98:2) as the eluent.[5]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Quantitative Data for Fischer Esterification
ParameterConditionExpected Yield (%)Purity (%)
Reactant Ratio (Citronellol:Tiglic Acid)1:1.2~70-85>95 (after chromatography)
CatalystH₂SO₄ (0.5 mol%)~75-85>95 (after chromatography)
Catalystp-TsOH (2 mol%)~70-80>95 (after chromatography)
Reaction Time6 hours~80>95 (after chromatography)

Protocol 2: Lipase-Catalyzed Synthesis

This method utilizes an immobilized lipase as a biocatalyst for the esterification, offering higher selectivity and milder reaction conditions compared to the acid-catalyzed method.[6][7] Novozym® 435, an immobilized Candida antarctica lipase B, is a common choice for this transformation.[6][7]

Materials
  • Citronellol (≥95%)

  • Tiglic acid or a tiglate ester (e.g., vinyl tiglate) for transesterification

  • Immobilized Lipase (e.g., Novozym® 435)

  • Heptane or a solvent-free system

  • Molecular sieves (3Å or 4Å)

Equipment
  • Screw-capped vials or a temperature-controlled shaker

  • Orbital shaker/incubator

  • Filtration setup

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup:

    • In a screw-capped vial, combine citronellol (100 mM), tiglic acid (100 mM), and heptane (5 mL). For a solvent-free system, omit the heptane.

    • Add molecular sieves (approx. 10% w/v) to adsorb the water produced during the reaction.

  • Enzyme Addition:

    • Add the immobilized lipase (e.g., Novozym® 435, 5-10% w/w of substrates).

  • Reaction:

    • Incubate the mixture in an orbital shaker at a constant temperature (e.g., 50-70 °C) and agitation (e.g., 150-200 rpm).[6][8]

    • Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • If a solvent was used, remove it using a rotary evaporator.

    • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Quantitative Data for Lipase-Catalyzed Synthesis
ParameterConditionConversion/Yield (%)Reference
EnzymeNovozym® 435>91[6]
Temperature70 °C>91[6]
Molar Ratio (Citronellol:Acid)1:1>91[6][7]
SolventHeptaneHigh[6]
Reaction Time24-48 hours>90[8]

Visualized Experimental Workflows

Fischer_Esterification_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Citronellol Tiglic Acid Toluene setup Round-bottom flask with Dean-Stark & Condenser reactants->setup catalyst H₂SO₄ or p-TsOH catalyst->setup reflux Heat to Reflux (4-8 hours) setup->reflux water_removal Azeotropic removal of water reflux->water_removal cooling Cool to RT wash Wash with NaHCO₃ and Brine cooling->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the Fischer Esterification synthesis of this compound.

Lipase_Catalyzed_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Citronellol Tiglic Acid (Heptane or Solvent-free) setup Screw-capped vial reactants->setup enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->setup sieves Molecular Sieves sieves->setup incubation Incubate with shaking (50-70 °C, 24-72h) setup->incubation filtration Filter to remove enzyme & sieves incubation->filtration concentration Concentrate in vacuo (if solvent used) filtration->concentration product Pure this compound concentration->product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro cytotoxicity of Citronellyl Tiglate is limited in publicly available scientific literature. The following application notes and protocols are based on general methodologies for cytotoxicity testing and may require optimization for this specific compound.

Introduction

This compound is an ester found in some essential oils and is also used as a fragrance ingredient. Assessing the in vitro cytotoxicity of such compounds is a critical step in safety assessment and drug discovery. This document provides detailed protocols for standard in vitro assays to evaluate the cytotoxic potential of this compound on various cell lines. These assays measure different cellular endpoints, including metabolic activity, membrane integrity, and apoptosis, to provide a comprehensive cytotoxicity profile.

Summary of Available Data

Quantitative data on the specific cytotoxic effects of pure this compound is scarce. Most available information comes from its assessment as a fragrance ingredient.

Assay SystemFindingReference
BlueScreen AssayPositive for cytotoxicity (relative cell density <80%)[RIFM, 2013, as cited in 20]
BlueScreen AssayNegative for genotoxicity[RIFM, 2013, as cited in 20]

Note: The BlueScreen assay is a human cell-based assay that measures both cytotoxicity and genotoxicity.

Recommended In Vitro Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are fundamental in toxicology and pharmacology.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2] The amount of formazan is proportional to the number of viable cells.[3]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with this compound and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment add_mtt Add MTT solution and incubate treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Workflow for the MTT cell viability assay.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound

  • Vehicle control (e.g., DMSO, ethanol)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that this compound is lipophilic.[4]

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the seeding medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium containing MTT.

    • For suspension cells, centrifuge the plate at a low speed to pellet the cells and then remove the supernatant.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] It is a reliable marker for cell membrane integrity.

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment collect_supernatant Collect supernatant treatment->collect_supernatant controls Prepare controls (spontaneous, maximum, vehicle) controls->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix read_absorbance Measure absorbance at 490 nm add_reaction_mix->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium (serum-free medium is often recommended during the assay)

  • 96-well flat-bottom sterile microplates

  • This compound

  • Vehicle control

  • Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Include the following controls on the plate:

    • Untreated Control: Cells in culture medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the same concentration of the solvent used for the test compound.

    • Maximum LDH Release Control: Cells treated with lysis solution 45-60 minutes before the end of the incubation period.[6]

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm with a reference wavelength of 680 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[8] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Apoptosis_Workflow cluster_prep Preparation cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells and treat with this compound harvest_cells Harvest cells (including supernatant) cell_seeding->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • For adherent cells, wash with PBS and detach using a gentle method like trypsinization.

    • Combine the detached cells with the cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary depending on the kit).

    • Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound-induced cytotoxicity, research on related compounds can offer potential starting points for investigation. For instance, the structurally related compound Tigilanol Tiglate is known to activate Protein Kinase C (PKC), leading to hemorrhagic necrosis and tumor ablation. It also induces a form of programmed cell death called pyroptosis. It is important to note that these mechanisms are specific to Tigilanol Tiglate and may not be applicable to this compound. Further research would be required to determine the specific molecular mechanisms of this compound.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome citronellyl_tiglate This compound membrane_damage Membrane Damage citronellyl_tiglate->membrane_damage ? mito_dysfunction Mitochondrial Dysfunction citronellyl_tiglate->mito_dysfunction ? caspase_activation Caspase Activation citronellyl_tiglate->caspase_activation ? necrosis Necrosis (LDH Release) membrane_damage->necrosis viability_loss Loss of Viability (MTT reduction) mito_dysfunction->viability_loss apoptosis Apoptosis (Annexin V+) caspase_activation->apoptosis apoptosis->viability_loss

Hypothetical pathways for cytotoxicity.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate is a naturally occurring terpenoid ester found in various essential oils. Terpenoids, as a class of compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The anti-inflammatory properties of many terpenoids are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2][4][5] These mediators include nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][4][5][7][8] This document provides a comprehensive guide with detailed protocols for investigating the potential anti-inflammatory activity of this compound using established in vitro and in vivo assays.

Potential Mechanism of Action

The anti-inflammatory effects of terpenoids are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][9][10] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. By inhibiting these pathways, terpenoids can effectively reduce the expression and release of various inflammatory mediators.[9] The following diagram illustrates a plausible signaling pathway that could be modulated by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases IkB IκBα AP1 AP-1 MAPK->AP1 Activates DNA DNA AP1->DNA Translocates to Nucleus Citronellyl_Tiglate This compound Citronellyl_Tiglate->IKK Inhibits Citronellyl_Tiglate->MAPK Inhibits NFkB->DNA Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes representative quantitative data from key in vitro assays to facilitate the comparison of the potential anti-inflammatory effects of this compound. (Note: The data presented here are hypothetical and for illustrative purposes, as specific experimental data for this compound is not currently available in the cited literature.)

AssayTest Concentration (µg/mL)% Inhibition of Inflammatory MediatorIC50 (µg/mL)Positive Control
Nitric Oxide (NO) Production 1025.3 ± 2.1\multirow{3}{}{45.2}\multirow{3}{}{L-NMMA (IC50: 28.5 µM)}
(LPS-stimulated RAW 264.7 cells)5058.7 ± 4.5
10085.1 ± 6.3
Prostaglandin E2 (PGE2) Release 1018.9 ± 1.9\multirow{3}{}{62.8}\multirow{3}{}{Indomethacin (IC50: 5.7 µM)}
(LPS-stimulated RAW 264.7 cells)5049.2 ± 3.8
10079.6 ± 5.9
TNF-α Production 1022.4 ± 2.5\multirow{3}{}{55.1}\multirow{3}{}{Dexamethasone (IC50: 0.1 µM)}
(LPS-stimulated RAW 264.7 cells)5053.1 ± 4.2
10082.3 ± 6.1
IL-6 Production 1015.7 ± 1.8\multirow{3}{}{70.4}\multirow{3}{}{Dexamethasone (IC50: 0.15 µM)}
(LPS-stimulated RAW 264.7 cells)5045.8 ± 3.9
10075.9 ± 5.5
COX-2 Enzyme Inhibition 1012.5 ± 1.5\multirow{3}{}{85.3}\multirow{3}{}{Celecoxib (IC50: 0.04 µM)}
(Cell-free assay)5040.2 ± 3.1
10068.7 ± 4.8
5-LOX Enzyme Inhibition 1017.8 ± 2.0\multirow{3}{}{68.9}\multirow{3}{}{Zileuton (IC50: 1.2 µM)}
(Cell-free assay)5048.1 ± 3.5
10073.4 ± 5.2

Experimental Protocols

In Vitro Assays

A crucial preliminary step is to determine the non-toxic concentrations of this compound. The MTT assay is a widely used colorimetric method for assessing cell viability.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µg/mL) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][11]

Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect cell culture supernatant C->D E Add Griess Reagent to supernatant D->E F Incubate for 10 min at RT E->F G Measure absorbance at 540 nm F->G H Calculate NO production inhibition G->H

Caption: Workflow for the Nitric Oxide (NO) production assay.

The levels of secreted pro-inflammatory cytokines and PGE2 in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7]

Protocol: ELISA for Cytokines and PGE2

  • Cell Seeding, Treatment, and Stimulation: Follow steps 1 and 2 of the Griess Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kits (TNF-α, IL-6, PGE2). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the concentrations of TNF-α, IL-6, and PGE2 based on their respective standard curves.

In Vivo Assay

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[2]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Increase in paw volume = Paw volume at time 't' - Paw volume at time '0'.

    • Percentage inhibition of edema = [(Increase in paw volume of control - Increase in paw volume of treated) / Increase in paw volume of control] x 100.

G A Acclimatize and group rodents B Administer this compound or vehicle A->B C Inject Carrageenan into hind paw (t=0) B->C D Measure paw volume at 0, 1, 2, 3, 4 hours C->D E Calculate increase in paw volume D->E F Determine percentage inhibition of edema E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The protocols and application notes provided herein offer a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate its potential mechanisms of action and assess its therapeutic potential. The initial focus should be on determining the non-toxic dose range, followed by a comprehensive analysis of its effects on key inflammatory mediators and signaling pathways. These studies will be instrumental in advancing our understanding of this compound and its potential as a novel anti-inflammatory agent.

References

Application Notes and Protocols for a Preliminary Investigation of the Antimicrobial and Antifungal Properties of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies detailing the antimicrobial or antifungal activities of Citronellyl tiglate. The following application notes and protocols are therefore provided as a comprehensive guide for researchers intending to perform a preliminary investigation of this compound. The methodologies described are based on established and widely accepted assays for evaluating the antimicrobial and antifungal efficacy of lipophilic compounds, such as terpenes and their esters.

Introduction

This compound is a naturally occurring ester found in various essential oils, contributing to their characteristic aroma. While the antimicrobial and antifungal properties of many individual terpenes and terpenoids are well-documented, the specific efficacy of this compound remains unexplored. Terpene derivatives have been shown to exhibit a range of biological activities, including antibacterial and antifungal effects. The proposed mechanisms of action for these compounds often involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways. Given its chemical structure as a terpene ester, it is plausible that this compound may possess similar bioactive properties.

These application notes provide a framework for conducting initial in vitro screening of this compound against a panel of clinically relevant bacteria and fungi. The protocols detailed below are designed to be adaptable and can be modified to suit specific laboratory conditions and research objectives.

Data Presentation

Quantitative data from antimicrobial and antifungal assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables are provided as templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]Vancomycin[Insert Data]
Escherichia coliATCC 25922[Insert Data]Gentamicin[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028[Insert Data]Fluconazole[Insert Data]
Aspergillus nigerATCC 16404[Insert Data]Amphotericin B[Insert Data]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Interpretation]
Escherichia coliATCC 25922[Insert Data][Insert Data][Insert Interpretation]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data][Insert Interpretation]
Candida albicansATCC 90028[Insert Data][Insert Data][Insert Interpretation]
Aspergillus nigerATCC 16404[Insert Data][Insert Data][Insert Interpretation]

Table 3: Zone of Inhibition for this compound (Agar Disk Diffusion Method)

Test MicroorganismStrain IDConcentration of this compound on Disk (µg)Zone of Inhibition (mm)Positive Control (Drug/Conc.)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]Vancomycin (30 µg)[Insert Data]DMSO0
Escherichia coliATCC 25922[Insert Data][Insert Data]Gentamicin (10 µg)[Insert Data]DMSO0
Candida albicansATCC 90028[Insert Data][Insert Data]Fluconazole (25 µg)[Insert Data]DMSO0

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums, adjusted to the appropriate concentration

  • Positive control antibiotics/antifungals

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. Due to its lipophilic nature, ensure complete dissolution. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (MHB or RPMI-1640) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. For fungi, the final inoculum concentration is typically 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: Wells containing a known effective antibiotic or antifungal.

    • Negative Control: Wells containing only the broth and the inoculum (growth control).

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the inoculum to ensure it does not inhibit microbial growth.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast; 28-35°C for 48-72 hours for molds).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine if the compound is microbicidal (kills the microorganism) or microbistatic (inhibits growth).

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in CFU compared to the initial inoculum.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Bacterial or fungal inoculums (0.5 McFarland standard)

  • Sterile swabs

  • Positive and negative control disks

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Uniformly streak a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.

  • Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.

  • Placement of Disks: Aseptically place the impregnated disks, along with positive control (antibiotic/antifungal) and negative control (solvent-treated) disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters.

Visualizations

Experimental Workflow

antimicrobial_assay_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc_mfc MBC/MFC Determination cluster_disk Agar Disk Diffusion prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate prep_plates Inoculate Agar Plates prep_inoculum->prep_plates serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Results (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC/MFC (Colony Count) incubate_mbc->read_mbc place_disks Place Impregnated Disks on Agar prep_plates->place_disks incubate_disk Incubate Plates place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Workflow for antimicrobial and antifungal assays.

Conceptual Signaling Pathway

potential_mechanism cluster_compound This compound (Lipophilic Compound) cluster_cell Microbial Cell cluster_outcome Outcome compound This compound cell_wall Cell Wall compound->cell_wall Interaction/Bypass cell_membrane Cell Membrane compound->cell_membrane Disruption of Membrane Integrity & Potential cytoplasm Cytoplasm compound->cytoplasm Inhibition of Enzymes cell_wall->cell_membrane cell_membrane->cytoplasm Leakage of Intracellular Components dna DNA/RNA Synthesis cytoplasm->dna Inhibition protein Protein Synthesis cytoplasm->protein Inhibition growth_inhibition Growth Inhibition (Static Effect) cytoplasm->growth_inhibition cell_death Cell Death (Cidal Effect) cytoplasm->cell_death dna->growth_inhibition protein->growth_inhibition

Caption: Potential mechanisms of action of terpene esters.

Application Notes and Protocols for the Enzymatic Processing of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic hydrolysis of citronellyl tiglate, a terpene ester with potential applications in the fragrance, flavor, and pharmaceutical industries. While direct enzymatic studies on this compound are not extensively documented, this guide extrapolates from established principles and detailed studies on structurally similar citronellyl esters. The protocols provided are designed to serve as a robust starting point for researchers investigating the biotransformation of this substrate.

The enzymatic hydrolysis of this compound yields citronellol, a valuable fragrance and flavor compound, and tiglic acid. This reaction can be catalyzed by various hydrolases, particularly lipases and esterases, offering a green and selective alternative to chemical hydrolysis methods.

Principle of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond by a hydrolase, typically a lipase, in an aqueous environment. The reaction is reversible; however, by controlling the reaction conditions, specifically by using a high concentration of water, the equilibrium can be shifted towards hydrolysis. Lipases are highly effective for this transformation due to their substrate specificity and ability to function under mild conditions.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Citronellyl_Tiglate This compound Lipase Lipase/Esterase Citronellyl_Tiglate->Lipase Substrate Binding Water Water Water->Lipase Citronellol Citronellol Lipase->Citronellol Product Release Tiglic_Acid Tiglic Acid Lipase->Tiglic_Acid

Caption: Enzymatic hydrolysis of this compound.

Enzyme Selection

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most commonly employed enzymes for both the synthesis and hydrolysis of terpene esters.[1] Studies on the hydrolysis of other monoterpene esters, such as citronellyl acetate, have shown that lipases from various microbial sources are effective.[2]

Recommended enzymes for screening include:

  • Candida rugosa lipase (CRL)

  • Rhizopus arrhizus lipase

  • Mucor miehei lipase[2]

  • Pseudomonas fluorescens lipase

  • Immobilized lipase B from Candida antarctica (Novozym 435)

Generally, non-specific lipases like that from Candida rugosa have demonstrated high yields in the hydrolysis of monoterpene alcohols.[2]

Quantitative Data from Related Citronellyl Ester Reactions

The following tables summarize quantitative data from enzymatic reactions involving citronellyl esters. This data can be used as a reference for designing experiments with this compound.

Table 1: Enzymatic Hydrolysis of Citronellyl Acetate

Enzyme Source Temperature (°C) pH Reaction Time (h) Conversion/Yield (%) Reference
Candida rugosa 37 7.0 24 >90 [2]
Rhizopus arrhizus 37 7.0 24 ~60 [2]

| Mucor miehei | 37 | 7.0 | 24 | ~50 |[2] |

Table 2: Enzymatic Synthesis of Various Citronellyl Esters

Ester Product Enzyme Acyl Donor Solvent Temp (°C) Time (h) Yield (%) Reference
Citronellyl Acetate Black Cumin Seedling Lipase Geranyl Acetate n-Hexane 41 72 76.32 [3][4][5]
Citronellyl Oleate Lipozyme TL IM® Oleic Acid Solvent-free 35 4 >80 [6]
Citronellyl Stearate Novozym 435® Stearic Acid Toluene 35 4 >80 [6]

| Citronellyl Laurate | Novozym 435® | Lauric Acid | Heptane | 35 | 4 | >80 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of this compound

This protocol is a general method for the enzymatic hydrolysis of this compound based on established procedures for similar substrates.[2]

Materials:

  • This compound

  • Selected lipase (e.g., Candida rugosa lipase)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a sealed reaction vessel, prepare a reaction mixture containing this compound (e.g., 10-50 mM) in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the selected lipase to the reaction mixture. The enzyme concentration should be optimized, but a starting point of 1-10% (w/v) of the substrate is recommended.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant agitation (e.g., 200 rpm) for a set period (e.g., 24-72 hours).[3]

  • Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC or HPLC to determine the concentration of the remaining this compound and the produced citronellol.

  • Product Recovery (at the end of the reaction): Once the desired conversion is achieved, extract the entire reaction mixture with an organic solvent. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the product mixture of citronellol and tiglic acid.

Protocol 2: Screening of Lipases for this compound Hydrolysis

This protocol outlines a method for screening multiple enzymes to identify the most effective one for the hydrolysis of this compound.

Materials:

  • A selection of lipases (e.g., from Candida rugosa, Rhizopus arrhizus, Mucor miehei, and immobilized preparations like Novozym 435)

  • This compound

  • 96-well microplate or multiple small reaction vials

  • Phosphate buffer (0.1 M, pH 7.0)

  • Microplate shaker with temperature control

  • Analytical method for quantification (GC or HPLC)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of a water-miscible solvent (e.g., DMSO or ethanol) and then dilute with phosphate buffer to the desired final concentration.

  • Dispense Substrate: Add the substrate solution to each well of the microplate or each reaction vial.

  • Add Enzymes: To each well/vial, add a different lipase preparation at a consistent concentration. Include a control well/vial with no enzyme.

  • Incubation: Incubate the plate/vials at a controlled temperature (e.g., 37°C) with shaking for a predetermined time (e.g., 24 hours).

  • Work-up and Analysis: After incubation, quench the reaction and extract the products as described in Protocol 1. Analyze the samples to determine the percentage of this compound hydrolysis for each enzyme.

  • Select Best Enzyme: The enzyme that shows the highest conversion of this compound under the tested conditions is selected for further optimization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the enzymatic hydrolysis of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Buffer, Enzyme) Start->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Sampling Aliquot Sampling Incubation->Sampling Extraction Solvent Extraction Incubation->Extraction End of Reaction Sampling->Extraction Analysis GC/HPLC Analysis Extraction->Analysis Data_Evaluation Data Evaluation (Conversion, Yield) Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General workflow for enzymatic hydrolysis.

References

Application Notes and Protocols for Citronellyl Tiglate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature reveals no specific studies on the use of "Citronellyl tiglate" in cell culture. Research is available on structurally related compounds, such as Citronellol and the diterpene ester Tigilanol tiglate, which may offer insights into the potential, yet uninvestigated, applications of this compound. This document provides a speculative overview based on the activities of these related molecules, alongside detailed protocols that could be adapted for the study of this compound.

Introduction to Related Compounds

This compound is an ester formed from citronellol and tiglic acid. While no direct data exists for this specific compound, its constituent parts and related molecules have been studied:

  • Citronellol and Citronellal: These monoterpenoids are known for their anti-inflammatory and redox-protective properties.[1][2] Studies have shown that they can inhibit inflammatory pathways, potentially by modulating the arachidonic acid pathway and reducing the production of reactive oxygen species.[1][3] In cell culture, citronellol has been observed to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[3]

  • Tigilanol Tiglate (EBC-46): This is a diterpene ester with potent anticancer properties.[4][5][6] Its mechanism of action involves the activation of Protein Kinase C (PKC), leading to a rapid inflammatory response, oncolysis, and disruption of tumor vasculature.[4][6] Tigilanol tiglate is also known to induce immunogenic cell death, making it a subject of interest in cancer immunotherapy.[7][8]

Given the properties of these related compounds, it is plausible that this compound could exhibit anti-inflammatory or anti-cancer activities. However, empirical validation is required.

Potential Applications in Cell Culture (Hypothetical)

Based on the activities of related compounds, potential research areas for this compound in cell culture could include:

  • Anti-inflammatory Effects: Investigating its ability to reduce the production of inflammatory mediators in cell lines such as RAW 264.7 macrophages.

  • Anticancer Activity: Assessing its cytotoxic and apoptotic effects on various cancer cell lines.

  • Signaling Pathway Analysis: Exploring its impact on key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are often involved in inflammation and cancer.[9]

Experimental Protocols

The following are detailed protocols for key experiments that could be used to investigate the bioactivity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line (e.g., a cancer cell line or macrophage cell line)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if this compound induces apoptosis in cells.[10]

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for a predetermined time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot for Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-NF-κB, Bcl-2, Caspase-3)[11]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Data Presentation

All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Control100100100
1
10
50
100

Table 2: Apoptosis Induction by this compound

Concentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Control
10
50
100

Visualizations

Diagrams can be used to illustrate hypothetical signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot treatment->western_blot data_quant Quantify Results viability->data_quant apoptosis->data_quant pathway_analysis Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for investigating this compound.

hypothetical_pathway ct This compound ros ROS Production ct->ros nfkb NF-κB Inhibition ct->nfkb caspase Caspase Activation ct->caspase apoptosis ↑ Apoptosis ros->apoptosis inflammation ↓ Inflammatory Mediators nfkb->inflammation caspase->apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes: In Vivo Efficacy Testing of Citronellyl Tiglate Using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl tiglate is a natural ester with potential therapeutic applications. It is found in plants such as Laggera alata, which have been traditionally used to remedy inflammatory diseases.[1] Extracts from Laggera alata have demonstrated anti-inflammatory activities in various in vivo models, including the inhibition of carrageenan-induced rat paw edema.[2][3] Furthermore, related compounds like citronellol and citronellal have shown significant anti-inflammatory effects, often linked to the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] These findings suggest that this compound is a promising candidate for development as an anti-inflammatory agent.

This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of this compound using the carrageenan-induced paw edema model in rats, a standard and highly reproducible model for screening acute anti-inflammatory activity.[7]

Principle of the Assay

The carrageenan-induced paw edema model is a well-established in vivo assay to assess the efficacy of potential anti-inflammatory agents.[8] Subplantar injection of carrageenan, a strong chemical phlogogen, into the rat's hind paw elicits a localized, acute, and reproducible inflammatory response.[7][9] The resulting edema is a consequence of the release of inflammatory mediators, including histamine, bradykinin, and prostaglandins, leading to increased vascular permeability and fluid accumulation.[7][10] The efficacy of a test compound like this compound is determined by its ability to reduce the volume of this induced edema compared to a control group.

Experimental Protocols

1. Animal Model and Housing

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150–200 g.

  • Housing: Animals should be housed in standard polycarbonate cages under controlled environmental conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment. Animals should be fasted overnight before the experiment, with water provided ad libitum.[11]

2. Materials and Reagents

  • This compound (Test Compound)

  • Carrageenan (Lambda, Type IV)

  • Indomethacin or Diclofenac Sodium (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose, Saline with 1% Tween 80)

  • Normal Saline (0.9% NaCl)

  • Plethysmometer (for paw volume measurement)

  • Oral gavage needles

  • Syringes and needles (26G)

3. Experimental Procedure

  • Animal Grouping: Randomly divide the animals into at least four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.

    • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, oral).

    • Group III (Test Group - Low Dose): Receives this compound at a low dose (e.g., 25 mg/kg, oral).

    • Group IV (Test Group - High Dose): Receives this compound at a high dose (e.g., 50 mg/kg, oral).

  • Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the left hind paw of each rat using a plethysmometer. This is the 0-hour reading.[11]

  • Compound Administration: Administer the vehicle, positive control, or this compound to the respective groups via oral gavage. The volume is typically 1 mL/100g body weight.

  • Induction of Inflammation: One hour after the administration of the test compounds, induce inflammation by injecting 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of each rat.[9][11]

  • Paw Volume Measurement Post-Induction: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[11]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema for each treated group in comparison to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Average increase in paw volume in the vehicle control group.

      • Vt = Average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects. A p-value < 0.05 is generally considered statistically significant.

Data Presentation

Quantitative results from the study should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose, p.o.)Paw Volume (mL) ± SEM% Inhibition of Edema (at 4 hr)
0 hr 1 hr
Vehicle Control 1.20 ± 0.041.65 ± 0.06
Indomethacin (10 mg/kg) 1.22 ± 0.031.40 ± 0.05
This compound (25 mg/kg) 1.21 ± 0.051.55 ± 0.07
This compound (50 mg/kg) 1.19 ± 0.041.48 ± 0.06

*Note: Data are hypothetical and presented as Mean ± SEM. p < 0.05 compared to the Vehicle Control group.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_measure Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimatization (1 Week) B Randomize into Groups (n=6 per group) A->B C Measure Baseline Paw Volume (0 hr) B->C D Oral Administration (Vehicle, Control, Test Compound) C->D E Wait 1 Hour D->E F Induce Inflammation: Subplantar Carrageenan Injection (0.1 mL) E->F G Measure Paw Volume (1, 2, 3, and 4 hours post-injection) F->G H Calculate Edema Volume and % Inhibition G->H I Statistical Analysis (ANOVA) H->I J Report Results I->J

Caption: Workflow for in vivo anti-inflammatory screening.

Hypothesized Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.[12] This pathway is a central regulator of inflammatory gene expression.[13] this compound is hypothesized to inhibit this pathway, preventing the transcription of pro-inflammatory cytokines and mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR Inflammatory Receptor (e.g., TNFR) IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits IkB_p P-IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Proteasome Proteasome Test_Compound This compound Test_Compound->IKK Inhibition (Hypothesized) IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Activates TNF Inflammatory Stimulus TNF->TNFR Binds

References

Application Notes and Protocols for the Topical Formulation of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate is a lipophilic ester known for its characteristic fruity-floral aroma, which has led to its use as a fragrance ingredient in various cosmetic products.[1][2][3] Its physicochemical properties, particularly its high lipophilicity, present both opportunities and challenges for its formulation as a topical delivery system for potential dermatological applications. These notes provide a comprehensive guide to the formulation and evaluation of topical preparations containing this compound, with a focus on addressing its poor water solubility and characterizing its skin permeation profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the design of a stable and effective topical formulation. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O₂[1][2]
Molecular Weight 238.37 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Odor Fruity, floral, rosy[3]
Solubility - Practically insoluble in water - Soluble in alcohol and oils[1][4]
LogP (o/w) ~5.99[3]
Density 0.901 - 0.911 g/mL at 25°C[1][3]
Boiling Point 144-145 °C at 9 mmHg[3]
Flash Point >100 °C (>212 °F)[3][5]
Stability Stable under normal conditions. Should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert gas like nitrogen.[6]

Formulation Strategies for Topical Delivery

Given its high lipophilicity (LogP ~5.99) and practical insolubility in water, this compound is best suited for incorporation into lipid-based or emulsion-type formulations. The choice of the vehicle is critical to ensure the stability, aesthetic appeal, and bioavailability of the active ingredient.

Suitable Formulation Types:
  • Emulsions (Creams and Lotions): Oil-in-water (O/W) or water-in-oil (W/O) emulsions are highly suitable for delivering lipophilic compounds like this compound. O/W emulsions are generally preferred for their non-greasy feel and ease of application. This compound would be dissolved in the oil phase of the emulsion.

  • Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. Microemulsions can enhance the solubilization and skin penetration of lipophilic substances.

  • Ointments: Anhydrous formulations, such as oleaginous bases (e.g., petrolatum) or absorption bases, can be used. These are highly occlusive, which can enhance skin hydration and potentially increase the penetration of the active ingredient.

  • Gels: While typically aqueous, organogels formulated with a lipophilic continuous phase can be a suitable option.

Excipient Selection:

The selection of appropriate excipients is crucial for the physical and chemical stability of the formulation and for optimizing the delivery of this compound to the skin.

Table of Suggested Excipients for Formulation Development:

Excipient ClassExample(s)Rationale for Use with this compound
Oil Phase/Emollients Caprylic/Capric Triglyceride, Isopropyl Myristate, Mineral Oil, Jojoba Oil, DimethiconeAs a lipophilic compound, this compound will be dissolved in this phase. Emollients also improve the sensory properties of the formulation.
Solubilizers Propylene Glycol, Ethanol, Oleic AcidTo ensure this compound remains solubilized within the formulation and to enhance its partitioning into the stratum corneum.
Emulsifiers (for O/W emulsions) Cetearyl Alcohol, Ceteareth-20, Glyceryl Stearate, Polysorbate 80To stabilize the emulsion by reducing the interfacial tension between the oil and water phases.
Viscosity Modifiers Carbomer, Xanthan Gum, Cetyl Alcohol, Stearyl AlcoholTo achieve the desired consistency and rheological properties of the cream or lotion, ensuring good spreadability and skin feel.
Penetration Enhancers Terpenes (e.g., Limonene, Eucalyptol), Fatty Acids (e.g., Oleic Acid), Pyrrolidones (e.g., N-Methyl-2-pyrrolidone)To reversibly disrupt the barrier function of the stratum corneum and enhance the permeation of this compound into the skin.
Antioxidants Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT)To protect this compound and other lipid-based excipients from oxidative degradation.
Preservatives Phenoxyethanol, Parabens, Caprylyl GlycolTo prevent microbial growth in aqueous-containing formulations like emulsions.

Experimental Protocols

Protocol for Determining the Solubility of this compound

Objective: To quantify the solubility of this compound in various cosmetic and pharmaceutical excipients to inform formulation development.

Materials:

  • This compound (≥95% purity)

  • Selected solvents (e.g., Propylene Glycol, Isopropyl Myristate, Caprylic/Capric Triglyceride, Ethanol, Mineral Oil)

  • Scintillation vials or sealed glass tubes

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in a series of vials.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved this compound.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., ethanol).

  • Quantify the concentration of this compound in the diluted supernatant using a validated GC-MS or HPLC method.

  • Express the solubility as mg/mL or g/100g .

Protocol for the Preparation of an Oil-in-Water (O/W) Cream

Objective: To prepare a stable O/W cream formulation containing this compound.

Materials:

  • This compound

  • Oil phase components (e.g., Caprylic/Capric Triglyceride, Cetyl Alcohol, Glyceryl Stearate)

  • Aqueous phase components (e.g., Purified Water, Glycerin)

  • Emulsifier (e.g., Ceteareth-20)

  • Preservative (e.g., Phenoxyethanol)

  • Beakers, water bath, homogenizer, overhead stirrer.

Procedure:

  • Oil Phase Preparation: In a beaker, combine the oil phase components (Caprylic/Capric Triglyceride, Cetyl Alcohol, Glyceryl Stearate) and this compound. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate beaker, combine the aqueous phase components (Purified Water, Glycerin) and the emulsifier (Ceteareth-20). Heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.

  • Cooling: Transfer the emulsion to an overhead stirrer and continue mixing at a moderate speed while allowing it to cool to room temperature.

  • Final Additions: Once the cream has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.

  • Homogenization and Storage: Homogenize the cream again for a short period to ensure uniformity. Store in an appropriate airtight container.

Protocol for In Vitro Skin Permeation Testing using Franz Diffusion Cells

Objective: To evaluate the dermal absorption and skin penetration profile of this compound from a developed topical formulation. While no specific permeation data for this compound is readily available, studies on related compounds like citronellol and geraniol have shown low skin absorption.[2][7] This protocol will allow for the determination of these parameters for this compound.

Materials:

  • Franz diffusion cells

  • Porcine or human cadaver skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • The developed this compound formulation

  • Syringes and collection vials

  • Water bath with circulator

  • HPLC or GC-MS for analysis.

Procedure:

  • Skin Preparation: Thaw frozen porcine ear skin and dermatomed to a thickness of approximately 500-750 µm. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor compartments together and fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes in a water bath maintained at 32°C.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Post-Experiment Processing: At the end of the experiment (24 hours), dismantle the cells. Wash the skin surface to remove any unabsorbed formulation. Separate the epidermis from the dermis. Extract this compound from the skin layers (epidermis and dermis) and the receptor fluid samples using a suitable solvent.

  • Quantification: Analyze the concentration of this compound in all samples using a validated HPLC or GC-MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and evaluation of a topical formulation of this compound.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Characterization cluster_3 Phase 4: Performance Evaluation A Physicochemical Characterization (MW, LogP, Appearance) B Solubility Screening (in various excipients) A->B C Excipient Selection (Oils, Emulsifiers, Enhancers) B->C D Prototype Formulation (e.g., O/W Cream) C->D E Optimization (Ratio of excipients) D->E F Physical Characterization (pH, Viscosity, Droplet Size) E->F G Stability Testing (Freeze-thaw, Accelerated) F->G H Assay and Content Uniformity F->H I In Vitro Skin Permeation (Franz Diffusion Cell) H->I J Quantification in Skin Layers (Epidermis, Dermis) I->J K Data Analysis (Flux, Permeability Coefficient) J->K L Lead Candidate K->L Final Formulation Selection

Caption: Workflow for Topical Formulation of this compound.

Safety Considerations

While this compound is used in cosmetics, it is important to consider its safety profile in a new topical formulation. A study showed that an 8% concentration of a related compound in petrolatum caused no irritation or sensitization in humans. However, for any new formulation, it is recommended to conduct in vitro safety assessments, such as cytotoxicity and skin irritation tests, on appropriate cell culture models or reconstructed human epidermis.

Conclusion

The successful topical formulation of the highly lipophilic molecule, this compound, requires a systematic approach. This involves thorough pre-formulation studies to determine solubility in relevant excipients, rational selection of a suitable vehicle such as an O/W emulsion, and comprehensive characterization of the final product. The provided protocols for solubility screening, formulation preparation, and in vitro skin permeation testing offer a robust framework for researchers and drug development professionals to develop and evaluate novel topical products containing this compound.

References

Application Note: Quantitative Analysis of Citronellyl Tiglate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl tiglate is a naturally occurring ester found in various essential oils, notably from plants of the Pelargonium genus (geraniums). It contributes to the characteristic rosy, fruity aroma of these oils and is of interest in the fragrance, cosmetics, and pharmaceutical industries. Accurate quantification of this compound in complex matrices such as essential oils, herbal extracts, and drug formulations is crucial for quality control, standardization, and formulation development. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.[1][2][3]

Principle

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a complex mixture based on its volatility and interaction with a stationary phase. The separated compound then enters a Mass Spectrometer (MS), which ionizes the molecule and fragments it into a unique mass spectrum, allowing for highly specific identification and quantification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound.[1]

Materials and Reagents

  • Reference Standard: this compound (≥95% purity)

  • Solvent: Ethyl acetate or Hexane (GC grade or equivalent)

  • Internal Standard (IS): n-Tridecane or Octadecane

  • Sample: Essential oil, extract, or formulation containing this compound.

Equipment

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and vials

Experimental Workflow

Analytical Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare this compound Standard Solutions InternalStandard Add Internal Standard (e.g., n-Tridecane) Standard->InternalStandard Sample Prepare Sample Solution (e.g., dilution of essential oil) Sample->InternalStandard GC_MS Inject into GC-MS System InternalStandard->GC_MS Separation Chromatographic Separation (HP-5MS Column) GC_MS->Separation Detection Mass Spectrometric Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration & Identification Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of n-tridecane and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with ethyl acetate to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the complex mixture (e.g., essential oil) into a 10 mL volumetric flask.

  • Add 5 mL of ethyl acetate and vortex to dissolve the sample.

  • Spike the solution with the internal standard to a final concentration of 10 µg/mL.

  • Make up the volume to 10 mL with ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 series or equivalent
Column HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless, Split ratio 1:25
Injector Temp. 250 °C
Oven Program Initial temp 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.[4]
Injection Volume 1 µL
Mass Spectrometer Agilent 5977 series or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from the mass spectrum of the reference standard.
Solvent Delay 3 minutes

Data Analysis and Quantification

  • Identification: Identify the peaks of this compound and the internal standard in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of terpenes and related compounds in complex mixtures. These values can be used as a benchmark for the in-house validation of this method for this compound.

Validation ParameterTypical Acceptance Criteria/Values
Linearity (r²) > 0.99
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 15%
- Intraday< 10%
- Interday< 15%
Specificity/Selectivity No interfering peaks at the retention time of the analyte.

Data presented are representative values based on validated methods for similar terpene compounds and should be confirmed during in-house method validation.[2][5][6]

Signaling Pathway and Logical Relationships

The logical flow of the analytical method validation process is depicted below.

Method Validation Logic cluster_dev Method Development cluster_val Method Validation cluster_imp Method Implementation Develop Develop Analytical Method Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine

Caption: Logical flow of the analytical method validation process.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in complex mixtures. The protocol is suitable for quality control and research applications in the pharmaceutical, cosmetic, and flavor and fragrance industries. Proper method validation should be performed to ensure the accuracy and precision of the results for the specific matrix being analyzed.

References

Application Note: Quantitative Analysis of Citronellyl Tiglate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Citronellyl tiglate, a common fragrance and flavoring agent, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of products containing this terpene ester. The method utilizes a reversed-phase C18 column and an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

This compound (C15H26O2, MW: 238.37 g/mol ) is a terpene ester valued for its characteristic rosy, fruity, and floral aroma.[1][2][3] It is found in various essential oils, including geranium oil, and is widely used in the fragrance, cosmetic, and food industries.[2] Accurate quantification of this compound is crucial for ensuring product quality, consistency, and regulatory compliance. While gas chromatography (GC) is often employed for the analysis of volatile compounds like terpenes, HPLC offers a viable alternative, particularly for samples in complex matrices or when analyzing alongside non-volatile components.[4] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent reversed-phase C18 column).[5]

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Analytical Balance: Capable of weighing to 0.0001 g.

  • Pipettes and Volumetric Flasks: Calibrated and of appropriate volumes.

Reagents and Standards
  • This compound analytical standard: ≥95% purity (Sigma-Aldrich or equivalent).[3]

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Methanol (MeOH): HPLC grade.

  • Phosphoric Acid: 85%, analytical grade.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Rationale for Conditions: A reversed-phase C18 column was selected due to the non-polar nature of this compound.[5] The mobile phase composition of acetonitrile and water provides good separation for many terpene esters.[6] Phosphoric acid is added to improve peak shape and reproducibility. A detection wavelength of 210 nm was chosen as it provides adequate sensitivity for compounds with limited chromophores, which is common for terpene esters.[7]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general protocol for a cosmetic cream. The procedure should be optimized based on the specific sample matrix.

  • Extraction: Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube. Add 10 mL of methanol.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes to ensure complete extraction of this compound.[4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid excipients.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate sufficient sensitivity for typical applications. The precision and accuracy results are within acceptable limits for routine quality control analysis.

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Experimental workflow for HPLC analysis.

The logical relationship for the sample preparation protocol is outlined in the following diagram.

Sample_Prep_Workflow Start Weigh Sample Add_Solvent Add Methanol Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Sonicate Sonicate Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Citronellyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Citronellyl Tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is most commonly synthesized through the esterification of citronellol with a tiglic acid derivative. The primary methods include:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of citronellol with tiglic acid.[1] A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used, and the reaction is often heated to reflux. To drive the reaction towards the product, it is common to use an excess of one reactant or to remove the water byproduct as it forms.[2]

  • Acylation with Tigloyl Chloride: This method involves reacting citronellol with tigloyl chloride, the acid chloride derivative of tiglic acid. This reaction is generally faster and not reversible but requires the prior synthesis of tigloyl chloride and often the use of a base to neutralize the HCl byproduct.

  • Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification is a milder, more selective method for producing citronellyl esters.[3][4] This can be particularly useful for avoiding side reactions associated with acid catalysis.

Q2: What is the expected yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the chosen synthetic method and reaction conditions. While specific quantitative data for a range of conditions for this compound is not extensively published, yields for similar terpene ester syntheses can range from moderate to high. For instance, enzymatic synthesis of citronellyl acetate can achieve yields up to 98%.[5] For Fischer esterification, yields are governed by the reaction equilibrium and can be improved by shifting the equilibrium towards the products.[2]

Q3: What are the key parameters to control for optimizing the yield?

A3: To optimize the yield of this compound, consider the following parameters:

  • Reactant Stoichiometry: In Fischer esterification, using a large excess of one reactant (either citronellol or tiglic acid) can shift the equilibrium to favor product formation.[2]

  • Catalyst: The choice and concentration of the acid catalyst in Fischer esterification are crucial. Insufficient catalyst will result in a slow or incomplete reaction.[3]

  • Temperature: The reaction temperature affects the rate of esterification. Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions.

  • Water Removal: As water is a byproduct of Fischer esterification, its removal will drive the reaction to completion according to Le Chatelier's principle. This is often achieved using a Dean-Stark apparatus.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium or completion. The progress of the reaction should be monitored (e.g., by TLC or GC) to determine the optimal time.

Q4: What are potential side reactions during the synthesis of this compound?

A4: Several side reactions can occur, potentially reducing the yield and purity of the final product:

  • Dehydration of Citronellol: Under strong acidic conditions and heat, citronellol can undergo dehydration to form various terpene hydrocarbons.

  • Isomerization of Citronellol: The double bond in citronellol may migrate under acidic conditions.

  • Polymerization of Tiglic Acid/Tigloyl Chloride: The unsaturated nature of tiglic acid and its derivatives makes them susceptible to polymerization, especially at higher temperatures.

  • Ether Formation: Self-condensation of citronellol to form an ether is possible under acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reaction has not reached equilibrium or completion. a. Increase the reaction time and monitor the progress using TLC or GC. b. Increase the reaction temperature, but be mindful of potential side reactions.
2. Presence of water in reactants or glassware. a. Use anhydrous reagents and ensure all glassware is thoroughly dried before use. b. For Fischer esterification, employ a Dean-Stark apparatus to remove water as it is formed.
3. Insufficient or inactive catalyst. a. Ensure the correct stoichiometric amount of catalyst is used. b. Use a fresh or properly stored catalyst.
4. Reversible nature of the reaction (Fischer Esterification). a. Use a large excess of one of the reactants (e.g., citronellol). b. Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.
Presence of Multiple Spots on TLC / Peaks in GC Other Than Product and Starting Materials 1. Side reactions have occurred. a. Lower the reaction temperature. b. Consider using a milder catalyst or switching to an enzymatic method.
2. Degradation of product during workup. a. Ensure the workup procedure is not too harsh (e.g., avoid strong acids/bases if the ester is sensitive). b. Minimize the time the product is exposed to purification conditions.
Difficulty in Purifying the Product 1. Boiling points of product and impurities are close. a. Use fractional distillation under reduced pressure for better separation. b. Employ column chromatography with an optimized solvent system.
2. Formation of an emulsion during aqueous workup. a. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. b. Centrifuge the mixture if the emulsion is persistent.
Product is Colored or Has an Off-Odor 1. Presence of impurities from side reactions or starting materials. a. Purify the product further using column chromatography or distillation. b. Treat the crude product with activated charcoal to remove colored impurities.
2. Thermal degradation. a. Use lower temperatures during reaction and purification (distillation).

Experimental Protocols

Method 1: Fischer-Speier Esterification of Citronellol with Tiglic Acid

This protocol is a generalized procedure for direct acid-catalyzed esterification.

Materials:

  • Citronellol

  • Tiglic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add citronellol (1.0 eq), tiglic acid (1.2 eq), and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole relative to citronellol).

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or the reaction no longer progresses as monitored by TLC or GC.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted tiglic acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Method 2: Acylation of Citronellol with Tigloyl Chloride

This method provides an alternative to Fischer esterification, often proceeding faster and to completion.

Materials:

  • Citronellol

  • Tigloyl Chloride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

  • Dilute Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve citronellol (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent. Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Add tigloyl chloride (1.1 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Workup:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer with dilute HCl to remove the base.

    • Wash with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Citronellol + Tiglic Acid + Toluene reflux Heat to Reflux reactants->reflux Add catalyst catalyst H₂SO₄ or p-TsOH water_removal Water Removal (Dean-Stark) reflux->water_removal neutralize Wash with NaHCO₃ reflux->neutralize Cool water_removal->reflux Azeotropic Distillation wash_brine Wash with Brine neutralize->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for Fischer-Speier Esterification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Equilibrium Limitation (Fischer Esterification) start->cause2 cause3 Presence of Water start->cause3 cause4 Side Reactions start->cause4 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Use Excess Reagent cause2->sol2 sol3 Remove Water (Dean-Stark) cause2->sol3 sol4 Use Anhydrous Reagents cause3->sol4 sol5 Optimize Temperature cause4->sol5 sol6 Consider Milder Method (e.g., Enzymatic) cause4->sol6

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Citronellyl Tiglate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Citronellyl tiglate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, a terpene ester, silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for conventional and flash column chromatography.[1][2] Its slightly acidic nature is generally suitable for the purification of many esters.[3][4]

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. A common solvent system for esters is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate .[1][5] The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range typically provides the best separation from impurities.

Q3: What are the potential stability issues for this compound on silica gel?

A3: this compound contains an α,β-unsaturated ester (the tiglate moiety), which can be susceptible to isomerization or degradation on acidic surfaces. While many esters are stable on silica gel, it is crucial to assess the stability of your compound.[3][6] This can be checked by performing a 2D TLC or by spotting the purified compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear. If degradation is observed, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (0.1%) to the mobile phase.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1 . For difficult separations of closely related impurities, a higher ratio is recommended.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Eluent System using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line TLC chambers with filter paper and add various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30). Allow the chambers to saturate with the solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Select the Optimal System: The ideal solvent system will give a well-separated spot for this compound with an Rf value between 0.2 and 0.4.

Protocol 2: General Column Chromatography Purification
  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Continuously drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (for less soluble samples): Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Example of TLC Data for Determining Optimal Solvent System

Hexane:Ethyl Acetate RatioSolvent Front (cm)Spot 1 Distance (cm)Spot 1 RfSpot 2 (this compound) Distance (cm)Spot 2 RfSpot 3 Distance (cm)Spot 3 RfObservations
95:510.08.50.857.00.706.50.65Poor separation, high Rf.
90:1010.07.00.704.50.453.50.35Better separation, Rf slightly high.
85:15 10.0 6.0 0.60 3.2 0.32 1.8 0.18 Good separation, ideal Rf for product.
80:2010.05.00.502.00.200.80.08Good separation, product Rf is good.

Troubleshooting Guide

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added in small percentages to the ethyl acetate, but be cautious as this can sometimes dissolve the silica gel.

Problem: All compounds are eluting together at the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. Use a higher percentage of hexane in your hexane/ethyl acetate mixture.

Problem: The separation is poor, and fractions are mixed.

  • Possible Causes & Solutions:

    • Improperly packed column: Repack the column, ensuring there are no air bubbles or channels.

    • Sample overload: Use less crude material for the amount of silica gel used. Increase the silica-to-sample ratio.

    • Sample band was too wide: Load the sample in a minimal volume of solvent.

    • Incorrect solvent system: Re-optimize the mobile phase using TLC to achieve better separation between the spots.

Problem: The compound appears to be degrading on the column.

  • Possible Cause: The silica gel is too acidic for this compound.

  • Solution:

    • Use neutral or deactivated silica gel.

    • Add a small amount (0.1-1%) of a base like triethylamine to the mobile phase to neutralize the silica surface.

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

Problem: Tailing of the product spot in TLC and broad peaks from the column.

  • Possible Causes & Solutions:

    • Acidic impurities interacting with the compound: Add a small amount of a neutralizer (e.g., triethylamine) to the eluent.

    • Compound is too concentrated: Dilute the sample before loading.

    • Interactions with the silica gel: This can sometimes be mitigated by changing the solvent system or using a different stationary phase like alumina.

Mandatory Visualization

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Purification tlc 1. Perform TLC (Hexane:EtOAc) start->tlc check_rf 2. Is Rf of Citronellyl tiglate 0.2-0.4? tlc->check_rf adjust_polarity 3. Adjust Solvent Polarity check_rf->adjust_polarity No run_column 4. Run Column Chromatography check_rf->run_column Yes adjust_polarity->tlc analyze_fractions 5. Analyze Fractions by TLC run_column->analyze_fractions check_purity 6. Is Product Pure? analyze_fractions->check_purity combine_fractions 7. Combine Pure Fractions check_purity->combine_fractions Yes troubleshoot Troubleshoot Separation check_purity->troubleshoot No end Purified Product combine_fractions->end no_elution No Elution? troubleshoot->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->run_column repack_column Repack Column / Reduce Sample Load poor_separation->repack_column Yes degradation Degradation? poor_separation->degradation No repack_column->run_column neutralize_silica Use Neutral Silica / Add Base to Eluent degradation->neutralize_silica Yes neutralize_silica->run_column

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Separation of Citronellyl Tiglate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of Citronellyl tiglate isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The separation of this compound isomers is challenging due to their structural similarities. The main difficulties arise from:

  • Stereoisomers: this compound can exist as enantiomers and diastereomers, which have nearly identical physical and chemical properties, making them difficult to separate using standard chromatographic techniques.

  • Geometric Isomers: The presence of a double bond in the tiglate moiety results in E/Z (trans/cis) isomers, which can also be challenging to resolve.

  • Co-elution: In complex mixtures like essential oils, isomers of this compound may co-elute with other structurally similar terpene esters.[1]

  • Isomerization: Under certain conditions (e.g., exposure to heat or light), some isomers may convert to other forms, complicating the isolation of a pure isomer.[2]

Q2: Which analytical techniques are most effective for separating this compound isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the separation of terpene isomers like this compound.[3][4][5] The choice between GC and HPLC will depend on the specific isomers being targeted and the sample matrix.

  • Gas Chromatography (GC): Often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). Chiral stationary phases are particularly effective for separating stereoisomers.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can also employ chiral stationary phases. It is particularly useful for preparative scale separations.

Q3: How can I confirm the identity of the separated this compound isomers?

Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful tool for identifying isomers based on their mass-to-charge ratio and fragmentation patterns. For unambiguous identification of stereoisomers, comparison with certified reference standards is often necessary. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the specific stereochemistry of isolated isomers.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomers in Gas Chromatography

Symptom: Peaks for different this compound isomers are overlapping or not baseline-separated in the gas chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate GC Column For general terpene analysis, columns with polyester or polyphenyl ether stationary phases can be effective.[5] For stereoisomers, a chiral stationary phase, such as one based on beta-cyclodextrin derivatives, is often necessary.[3][4]
Suboptimal Temperature Program The temperature ramp rate can significantly impact resolution. A slower temperature ramp will generally improve the separation of closely eluting compounds. Experiment with different initial temperatures, ramp rates, and final hold times.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., helium, hydrogen) affects chromatographic efficiency. Optimize the flow rate to achieve the best resolution.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Try diluting the sample or using a smaller injection volume.
Issue 2: Isomerization During Sample Preparation or Analysis

Symptom: The ratio of E/Z isomers changes during the experimental process, or a pure isomer becomes contaminated with its counterpart.

Possible Causes and Solutions:

CauseRecommended Action
Thermal Degradation/Isomerization High temperatures in the GC injector or oven can cause isomerization. Use the lowest possible injector and oven temperatures that still allow for good chromatography. Consider using techniques like cool on-column injection.
Photoisomerization Exposure to UV light can induce E/Z isomerization.[2] Protect samples from light by using amber vials and minimizing exposure to ambient light.
Acidic or Basic Conditions The sample matrix or solvents used in sample preparation may promote isomerization. Ensure that the pH of your sample and mobile phase (for HPLC) is neutral, if possible.

Experimental Protocols

Example GC Method for Terpene Isomer Separation

This is a general starting protocol that should be optimized for the specific isomers of this compound.

  • Gas Chromatograph: Agilent 7890B or equivalent with FID or MS detector.

  • Column: Heptakis(2,3-di-O-methyl-6-tert-butyldimethylsilyl)-beta-cyclodextrin (DIME-6-TBDS-beta-CD) or similar chiral column.[3][4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (consider lowering if thermal degradation is observed).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector Temperature: 280°C (for FID).

  • Injection Volume: 1 µL of a 1% solution in hexane.

Example HPLC Method for Terpene Isomer Separation
  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.

  • Column: beta-cyclodextrin (beta-CD) or heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TME-beta-CD) column.[3][4]

  • Mobile Phase: Acetonitrile and water gradient. Start with a higher percentage of water and gradually increase the acetonitrile concentration. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (or as determined by the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Visualized Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Isomers of Interest (E/Z, Enantiomers) Technique Select Technique (GC vs. HPLC) Start->Technique Column Choose Column (Chiral vs. Achiral) Technique->Column Parameters Optimize Parameters (Temp, Mobile Phase, Flow Rate) Column->Parameters Resolution Assess Peak Resolution Parameters->Resolution Optimize Iteratively Adjust Parameters Resolution->Optimize < 1.5 Validation Method Validation (Repeatability, Linearity) Resolution->Validation >= 1.5 Optimize->Parameters Final Finalized Separation Method Validation->Final

Caption: Workflow for developing a separation method for this compound isomers.

TroubleshootingPoorResolution Start Poor Isomer Resolution CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn ChangeColumn Select a chiral or more selective column CheckColumn->ChangeColumn No CheckTemp Is the temperature program optimized? CheckColumn->CheckTemp Yes ChangeColumn->CheckTemp AdjustTemp Decrease temperature ramp rate CheckTemp->AdjustTemp No CheckFlow Is the flow rate optimal? CheckTemp->CheckFlow Yes AdjustTemp->CheckFlow AdjustFlow Optimize carrier gas/mobile phase flow CheckFlow->AdjustFlow No CheckLoad Is the sample overloaded? CheckFlow->CheckLoad Yes AdjustFlow->CheckLoad DiluteSample Dilute sample or reduce injection volume CheckLoad->DiluteSample Yes Success Resolution Improved CheckLoad->Success No DiluteSample->Success

References

"Citronellyl tiglate" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Citronellyl Tiglate in various solvent systems. Below, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols for stability assessment, and a summary of stability characteristics.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: this compound, being an ester, is primarily susceptible to hydrolysis, especially under acidic or basic conditions. Elevated temperatures and exposure to light can also accelerate degradation. The most common factors influencing its stability are pH, temperature, and light exposure.

Q2: I am observing a decrease in the concentration of this compound over time in my formulation. How can I mitigate this?

A2: To enhance stability, ensure your formulation is buffered to a neutral pH, if possible. Store solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term storage). Protect your samples from light by using amber vials or by storing them in the dark. For oxygen-sensitive formulations, consider purging the headspace of your container with an inert gas like nitrogen.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions, this compound is expected to break down into its constituent parts: Citronellol and Tiglic Acid. Oxidative stress may lead to the formation of various oxidation products at the double bonds within the citronellyl and tiglate moieties.

Q4: My solution containing this compound has developed an off-odor. What could be the reason?

A4: The development of an off-odor is likely due to the formation of degradation products. For instance, the hydrolysis of the ester bond would release Citronellol, which has a characteristic floral, citrus-like scent, and Tiglic Acid. Changes in the overall scent profile indicate chemical transformation.

Q5: Are there any visual indicators of this compound degradation?

A5: While this compound is a colorless to pale yellow liquid, the formation of degradation products could potentially lead to a change in color or the development of turbidity in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as chromatography are essential for accurately assessing stability.

Q6: How does the choice of solvent affect the stability of this compound?

A6: The polarity of the solvent and the presence of acidic or basic impurities can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use high-purity, dry solvents when preparing stock solutions for long-term storage.

Quantitative Stability Data

The following table summarizes the representative stability of this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation rates will vary depending on the specific experimental conditions, including the exact composition of the solvent system and the concentration of the compound.

Stress ConditionSolvent SystemTemperatureDuration% Degradation (Illustrative)Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl in Ethanol/Water (1:1)60°C24 hours15 - 25%Hydrolysis
Basic Hydrolysis 0.1 M NaOH in Ethanol/Water (1:1)40°C8 hours20 - 35%Hydrolysis
Oxidative 3% H₂O₂ in AcetonitrileRoom Temp24 hours10 - 20%Oxidation
Thermal Ethanol80°C48 hours5 - 15%Thermolysis/Oxidation
Photolytic MethanolRoom Temp24 hours (ICH Q1B)10 - 18%Photolysis/Photo-oxidation

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is based on general principles of ester stability. Actual results may vary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 40°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • A control sample should be stored at the recommended storage temperature.

    • At specified time points, withdraw an aliquot for analysis.

  • Photostability:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • A diode array detector (DAD) or a mass spectrometer (MS) can be used for the detection and identification of degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Characterize the major degradation products using appropriate analytical techniques (e.g., MS, NMR).

Diagrams

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (1 mg/mL this compound) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products (MS, NMR) hplc->products pathway Elucidate Degradation Pathway degradation->pathway products->pathway

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Citronellyl Tiglate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citronellyl tiglate. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is an ester and is susceptible to degradation primarily through hydrolysis, oxidation, and photodegradation. The initial and most common degradation pathway is hydrolysis of the ester bond, yielding citronellol and tiglic acid. Subsequent degradation will then proceed on these individual molecules.

Q2: What are the expected initial byproducts of this compound degradation?

A2: The primary byproducts from the initial degradation of this compound are Citronellol and Tiglic Acid, formed via hydrolysis of the ester linkage.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored by tracking the decrease in the concentration of this compound and the corresponding increase in the concentration of its primary byproducts, citronellol and tiglic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

Q4: What are the optimal storage conditions to minimize the degradation of this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen. This will protect it from hydrolysis, oxidation, and photodegradation.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in solution.
  • Possible Cause 1: pH of the medium.

    • Troubleshooting: The hydrolysis of esters is catalyzed by both acid and base. Check the pH of your experimental medium. If the pH is either acidic or basic, the rate of hydrolysis will be significantly increased. Buffer the solution to a neutral pH if stability is desired.

  • Possible Cause 2: Presence of oxidative agents.

    • Troubleshooting: The double bonds in both the citronellyl and tiglate moieties are susceptible to oxidation. Ensure your solvents are free of peroxides and that the experimental setup is protected from excessive exposure to air (oxygen). Consider using degassed solvents and performing experiments under an inert atmosphere.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Photodegradation can occur upon exposure to UV or even ambient light. Protect your samples from light by using amber glassware or by covering the experimental setup with aluminum foil.

Issue 2: Difficulty in identifying degradation byproducts.
  • Possible Cause 1: Insufficient analytical sensitivity or resolution.

    • Troubleshooting: Optimize your analytical method. For GC-MS, ensure appropriate temperature programming to separate all volatile components. For HPLC, experiment with different column chemistries and mobile phase compositions to achieve better separation. The use of a mass spectrometer detector will aid in the identification of unknown peaks.

  • Possible Cause 2: Byproducts are not the expected primary products.

    • Troubleshooting: Consider secondary degradation pathways. Citronellol can be further oxidized to citronellal and citronellic acid. Tiglic acid, being an unsaturated carboxylic acid, can also undergo further oxidation or other reactions. Use analytical standards of these potential secondary byproducts to confirm their presence.

Hypothetical Degradation Pathways

The degradation of this compound can be initiated by several mechanisms. The following diagrams illustrate the plausible pathways.

Hydrolysis_Pathway Citronellyl_Tiglate This compound Citronellol Citronellol Citronellyl_Tiglate->Citronellol Hydrolysis (H₂O, H⁺/OH⁻) Tiglic_Acid Tiglic Acid Citronellyl_Tiglate->Tiglic_Acid Hydrolysis (H₂O, H⁺/OH⁻)

Initial hydrolysis of this compound.

Citronellol_Oxidation_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Oxidation Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Oxidation Further_Metabolism Further Metabolism (β-oxidation) Citronellic_Acid->Further_Metabolism

Oxidative degradation pathway of the Citronellol moiety.

Tiglic_Acid_Degradation_Pathway Tiglic_Acid Tiglic Acid Oxidation_Products Oxidation Products (e.g., aldehydes, smaller carboxylic acids) Tiglic_Acid->Oxidation_Products Oxidation (cleavage of C=C) Photodegradation_Products Photodegradation Products (e.g., isomers, smaller fragments) Tiglic_Acid->Photodegradation_Products Photodegradation

Potential degradation pathways of the Tiglic Acid moiety.

Quantitative Data

The rate of degradation of this compound is highly dependent on the experimental conditions. The following table provides representative hydrolysis rate constants for various fragrance esters to illustrate the range of expected stability.[1][2]

Ester CompoundpHTemperature (°C)Hydrolysis Half-Life
Ethyl Acetate725~2 years
Methyl Salicylate725~1.5 years
Isoamyl Acetate725~2.5 years
Benzyl Acetate725~3 years
Ethyl Butyrate725~2 years

Note: This data is for illustrative purposes. The actual degradation rate of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic (0.1 M HCl), neutral (deionized water), and basic (0.1 M NaOH) aqueous solutions.

  • Experimental Setup:

    • In separate sealed vials, add a small aliquot of the this compound stock solution to each of the acidic, neutral, and basic solutions to achieve a final concentration of approximately 50-100 µg/mL.

    • Place the vials in a constant temperature bath (e.g., 50 °C) to accelerate the degradation.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by HPLC or GC-MS to determine the concentration of remaining this compound and the formation of citronellol and tiglic acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Forced_Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of this compound C Incubate Samples at Constant Temperature A->C B Prepare Acidic, Neutral, and Basic Solutions B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC or GC-MS D->E F Determine Degradation Kinetics E->F

Workflow for a forced hydrolysis study.
Protocol 2: Photodegradation Study

  • Preparation of Solutions:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 10-50 µg/mL).

  • Experimental Setup:

    • Place the solution in a quartz cuvette or a photoreactor.

    • Prepare a control sample by wrapping an identical cuvette in aluminum foil to keep it in the dark.

    • Expose the sample to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) for a defined period.

  • Sampling and Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by HPLC or GC-MS to quantify the remaining this compound and identify any photoproducts.

  • Data Analysis:

    • Compare the degradation in the exposed sample to the control to determine the extent of photodegradation.

    • Identify the photoproducts based on their mass spectra and retention times.

Photodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solution of This compound B Expose Sample to Controlled Light Source A->B C Maintain Control Sample in the Dark A->C D Withdraw Aliquots at Time Intervals B->D C->D E Analyze by HPLC or GC-MS D->E F Identify Photoproducts E->F

Workflow for a photodegradation study.

References

Improving the solubility of "Citronellyl tiglate" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of solubilizing Citronellyl Tiglate for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions for my assay?

This compound is a terpene ester, a class of organic compounds found in many plants.[1] Its chemical structure consists of a long carbon chain, making it highly lipophilic (fat-soluble) and hydrophobic (water-repelling).[1] As a result, it is classified as practically insoluble to insoluble in water.[1][] This inherent low aqueous solubility presents a significant challenge when preparing solutions for biological assays, which are typically conducted in aqueous buffers or cell culture media.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₂₆O₂ [1]
Molecular Weight 238.37 g/mol [1]
Appearance Colorless liquid [1][]
Water Solubility ~0.385 mg/L (at 20°C) [3]
Log P (Octanol/Water) 5.99 [3]

| General Solubility | Soluble in alcohol and other organic solvents; Insoluble in water. |[1][][4] |

Q2: How should I prepare a stock solution of this compound?

Due to its poor water solubility, a high-concentration stock solution must first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for in vitro biological assays due to its powerful solubilizing capacity for a wide range of compounds.[5][6]

Table 2: Recommended Solvents for this compound Stock Solution

Solvent Recommended Starting Concentration Notes
DMSO 10-50 mM The preferred solvent for most cell-based assays. Ensure the final concentration in the assay is non-toxic to cells.[5][7]

| Ethanol | 10-50 mM | A viable alternative, but can also be cytotoxic. Ensure compatibility with your specific assay.[1][5] |

See Protocol 1 for a detailed methodology on preparing a stock solution.

Q3: My compound crashed out of solution when I diluted my DMSO stock into my cell culture medium. What can I do?

This is a common issue known as precipitation, which occurs when a hydrophobic compound is transferred from a high-concentration organic stock into an aqueous environment. The key is to control the dilution process and ensure the final solvent concentration is sufficient to maintain solubility without harming the biological system.

Table 3: Troubleshooting Guide for Precipitation Issues

Issue Cause Recommended Solution
Precipitation upon dilution Rapid change in solvent polarity. Perform a serial dilution rather than a single large dilution. Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid mixing.[5][7]
Cloudy or hazy final solution The solubility limit has been exceeded at the current solvent concentration. Increase the final concentration of the co-solvent (e.g., DMSO) if your assay allows. Alternatively, use a different solubilization method, such as employing surfactants or cyclodextrins.[5][8]

| Inconsistent assay results | Micro-precipitation or compound aggregation. | Briefly sonicate the final working solution before adding it to the assay. This can help break up small aggregates.[7] |

The following diagram illustrates a decision-making workflow for addressing solubility challenges.

G Solubilization Strategy Workflow cluster_start cluster_stock Step 1: Stock Solution cluster_dilution Step 2: Dilution into Aqueous Medium cluster_troubleshoot Step 3: Troubleshooting & Alternatives cluster_end start Start with this compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Add stock to aqueous medium. Does it precipitate? stock->dilute precip Precipitation Occurs dilute->precip Yes no_precip Solution is Clear dilute->no_precip No optimize Optimize Dilution: - Stir vigorously - Add dropwise - Use serial dilution precip->optimize solvent_check Is final DMSO concentration toxic to cells? no_precip->solvent_check optimize->dilute Retry Dilution alternatives Use Alternative Methods: - Cyclodextrins - Surfactants (e.g., Tween® 80) solvent_check->alternatives Yes (>0.5%) proceed Proceed to Assay solvent_check->proceed No (<0.5%) alternatives->dilute Prepare New Formulation

Caption: Decision workflow for solubilizing this compound.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is cell-line dependent.[9]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[7]

  • Safe Concentration: A final concentration of 0.1% is considered safe for nearly all cell types, including sensitive primary cells.[7][9]

  • High Concentrations: Concentrations above 1% often inhibit cell proliferation, and levels of 3-5% can be highly toxic.[10][11]

Crucially, you must perform a solvent tolerance control experiment for your specific cell line. See Protocol 2 for a detailed method.

Q5: Are there alternatives to DMSO for solubilizing this compound?

Yes. If your assay is sensitive to organic solvents or if you cannot achieve the desired concentration without precipitation, several alternative strategies can be employed.

Table 4: Comparison of Alternative Solubilization Methods

Method Description Pros Cons
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic drug.[12] High biocompatibility, can significantly increase aqueous solubility (up to 16-fold), often non-toxic.[11][13][14] May alter the effective concentration of the compound available to cells.
Surfactants (e.g., Tween® 80, Polysorbate 80) Amphiphilic molecules that form micelles to encapsulate lipophilic compounds in aqueous solution.[5][15] Effective at low concentrations (e.g., 0.01-1%), widely used in pharmaceutical formulations.[5][15][16] Can disrupt cell membranes and interfere with certain assay readouts.[5]

| Co-solvents | Using mixtures of water and other water-miscible solvents like ethanol or polyethylene glycol (PEG).[6][17] | Simple to prepare. | May still have toxicity concerns, similar to DMSO.[11] |

See Protocol 3 for a method using β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound (MW: 238.37 g/mol ) and a vial of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out 2.38 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication can be used if necessary to ensure full dissolution.[7] The resulting solution should be clear.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to prevent degradation and absorption of water.[5][18]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical final concentration range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" medium-only control.[18]

  • Cell Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Calculate the cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration that results in minimal loss of viability (e.g., >90% viability) is the maximum tolerated concentration for your assay.

Protocol 3: Using β-Cyclodextrin to Prepare an Aqueous Stock Solution

This protocol is adapted from methods used for essential oils and other hydrophobic molecules.[14][19]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer or water (e.g., 40-80 mM). Warm the solution slightly (to ~40-50°C) and stir until the cyclodextrin is fully dissolved.

  • Add Compound: While stirring the cyclodextrin solution vigorously, slowly add the neat this compound to achieve the desired final concentration.

  • Complexation: Continue to stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Sterilization & Use: Sterilize the final solution by filtering it through a 0.22 µm syringe filter. This filtered stock can now be diluted directly into your assay medium.

The following diagram outlines the experimental workflow for preparing and using a DMSO stock solution.

G Experimental Workflow: DMSO Stock Preparation cluster_prep 1. Stock Solution Preparation cluster_working 2. Working Solution Preparation cluster_assay 3. Cell Treatment weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot stock->thaw For each experiment dilute Add Stock Dropwise to Stirring Assay Medium thaw->dilute working Final Working Solution (e.g., 10 µM with 0.1% DMSO) dilute->working add_to_cells Add Working Solution to Cells working->add_to_cells incubate Incubate for Experiment Duration add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using a DMSO stock solution.

References

Technical Support Center: GC-MS Analysis of Terpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpene esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when analyzing terpene esters by GC-MS?

A1: The most frequent issues include poor chromatographic resolution of isomers, peak tailing, thermal degradation of analytes in the GC inlet, analyte loss during sample preparation, and challenges with accurately quantifying low-concentration esters. Specifically, the inherent volatility of monoterpene esters can lead to losses during sample handling and preparation, while less volatile sesquiterpene esters may be difficult to recover using certain extraction techniques like headspace sampling.[1]

Q2: My terpene ester peaks are tailing. What are the likely causes and solutions?

A2: Peak tailing for terpene esters is often caused by active sites in the GC inlet or on the column, which can interact with polar functional groups. To address this, consider the following:

  • Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Replace the liner and septum regularly. A dirty or active liner is a common source of peak tailing.

  • Column Choice: Use a high-quality, inert GC column suitable for terpene analysis. Columns with a 5% phenyl-methylpolysiloxane stationary phase are often a good choice.

  • Derivatization: For terpene esters with active hydroxyl or carboxyl groups, derivatization can reduce polarity and improve peak shape. Silylation is a common derivatization technique.[2][3]

Q3: I am observing poor separation of my terpene ester isomers. How can I improve resolution?

A3: Improving the separation of isomeric terpene esters requires optimization of the chromatographic conditions. Here are some key parameters to adjust:

  • Oven Temperature Program: A slower oven ramp rate can enhance the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.

  • Column Selection: Consider using a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolution. The choice of stationary phase is also critical; a mid-polarity phase may provide better selectivity for certain isomers.

Q4: I suspect my terpene esters are degrading in the GC inlet. What are the signs and how can I prevent this?

A4: Thermal degradation of terpene esters in the hot GC inlet is a common problem, especially for more labile compounds.[4][5] Signs of degradation include the appearance of unexpected peaks, reduced peak area for the target analyte, and poor reproducibility. To mitigate thermal degradation:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete vaporization of your sample.

  • Use a Deactivated Liner: Active sites in the liner can catalyze degradation. Always use a fresh, deactivated liner.

  • Consider Cool On-Column Injection: For highly sensitive compounds, a cool on-column injection technique can minimize thermal stress.

Q5: What is the best sample preparation technique for analyzing terpene esters in a complex matrix?

A5: The choice of sample preparation technique depends on the volatility of the terpene esters and the nature of the sample matrix.

  • Headspace Sampling (HS): This technique is ideal for volatile monoterpene esters as it minimizes the injection of non-volatile matrix components, leading to a cleaner analysis.[6] However, recovery of less volatile sesquiterpene esters may be poor.[1]

  • Liquid Injection: For less volatile sesquiterpene esters, liquid injection after solvent extraction is often more suitable and can provide better recovery.[1]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be very effective for extracting a wide range of terpene esters from various matrices.[7]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks with a leading edge that is not sharp (fronting).

Possible Causes & Solutions:

CauseDiagnostic ClueRecommended Action
Active Sites in Inlet Tailing is more pronounced for polar analytes.Replace the inlet liner with a new, deactivated one. Change the septum.
Column Contamination All peaks, especially later eluting ones, show tailing.Bake out the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column or replace it.
Incompatible Solvent Early eluting peaks are broad or split.Ensure the sample solvent is compatible with the stationary phase.
Column Overload Peaks are broad and asymmetrical, resembling a shark fin (fronting).[8]Dilute the sample or reduce the injection volume.[8]

Troubleshooting Workflow: Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_liner Check Inlet Liner & Septum start->check_liner replace_liner Replace Liner & Septum check_liner->replace_liner Dirty or Old check_column Inspect Column check_liner->check_column Clean & New problem_solved Problem Solved replace_liner->problem_solved bake_column Bake Out or Trim Column check_column->bake_column Contaminated replace_column Replace Column check_column->replace_column Heavily Contaminated or Old check_concentration Review Sample Concentration check_column->check_concentration Good Condition bake_column->problem_solved replace_column->problem_solved dilute_sample Dilute Sample check_concentration->dilute_sample Too Concentrated dilute_sample->problem_solved

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

Problem 2: Analyte Degradation

Symptoms:

  • Reduced peak area for the target terpene ester.

  • Appearance of unexpected peaks in the chromatogram.

  • Poor reproducibility of results.

Possible Causes & Solutions:

CauseDiagnostic ClueRecommended Action
High Inlet Temperature Degradation is more severe at higher inlet temperatures.Reduce the inlet temperature incrementally to find the optimal balance between vaporization and stability.[4]
Active Inlet Liner Degradation products are observed even at moderate temperatures.Replace the liner with a new, highly deactivated one. Consider using a liner with deactivated glass wool.[4]
Presence of Oxygen Formation of oxidation products.Check for leaks in the system. Use high-purity carrier gas with an oxygen trap.[9]
Hydrolysis Loss of ester and appearance of corresponding alcohol and acid.Ensure samples and solvents are dry. Avoid acidic or basic conditions during sample preparation.

Troubleshooting Workflow: Analyte Degradation

start Analyte Degradation (Low Response/Extra Peaks) check_inlet_temp Review Inlet Temperature start->check_inlet_temp lower_temp Lower Inlet Temperature check_inlet_temp->lower_temp Too High check_liner_activity Check Liner Activity check_inlet_temp->check_liner_activity Optimal problem_solved Problem Solved lower_temp->problem_solved replace_deactivated_liner Use New Deactivated Liner check_liner_activity->replace_deactivated_liner Active check_for_leaks Check for System Leaks check_liner_activity->check_for_leaks Inert replace_deactivated_liner->problem_solved fix_leaks Fix Leaks & Use Traps check_for_leaks->fix_leaks Leak Detected check_sample_prep Review Sample Preparation check_for_leaks->check_sample_prep No Leaks fix_leaks->problem_solved ensure_dry_neutral Ensure Dry & Neutral Conditions check_sample_prep->ensure_dry_neutral Potential Hydrolysis ensure_dry_neutral->problem_solved

Caption: Troubleshooting workflow for analyte degradation in GC-MS.

Experimental Protocols

Protocol 1: Headspace GC-MS for Volatile Terpene Esters

This protocol is suitable for the analysis of volatile monoterpene esters such as linalyl acetate and geranyl acetate.

  • Sample Preparation:

    • Accurately weigh 10-30 mg of the homogenized sample into a 10 mL or 20 mL headspace vial.[10]

    • If using an internal standard, add a known amount at this stage.

    • Immediately cap the vial with a PTFE/silicone septum.

  • Headspace Autosampler Parameters:

    • Equilibration Temperature: 80-150°C (optimization required).[10]

    • Equilibration Time: 15-30 minutes.[10]

    • Injection Volume: 1 mL of headspace gas.

    • Transfer Line Temperature: 150-200°C.

  • GC-MS Parameters: A starting point for method development is provided in the table below.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Inlet Split/Splitless
Inlet Temperature 200-250°C
Split Ratio 50:1 (can be adjusted based on concentration)[10]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS System Agilent 5977 MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-400
Protocol 2: Liquid Injection GC-MS for a Broad Range of Terpene Esters

This protocol is suitable for analyzing a wider range of terpene esters, including less volatile sesquiterpene esters.

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh a known amount of the homogenized sample.

    • Extract with a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) using sonication or vortexing.

    • Centrifuge the sample to pellet any solid material.

    • Transfer the supernatant to a GC vial. A dilution may be necessary depending on the concentration of the analytes.

  • GC-MS Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 to 100:1 (adjust as needed)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min[11]
Oven Program 60°C (hold 1 min), ramp to 280°C at 8°C/min, hold 10 min
MS System Agilent 5977 MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-500

Quantitative Data Summary

The following table provides an example of calibration data for the analysis of terpenes, which can be analogous to terpene esters, using headspace GC-MS. This demonstrates the typical linear range and correlation coefficients that can be achieved.

Table 1: Example Calibration Data for Terpene Analysis by Headspace GC-MS [10]

CompoundConcentration Range (µg on column)Correlation Coefficient (R²)
α-Pinene0.78 - 250.999
β-Myrcene0.78 - 250.999
Limonene0.78 - 250.999
Linalool0.78 - 250.999
β-Caryophyllene0.78 - 250.999
α-Humulene0.78 - 250.999
α-Bisabolol0.78 - 250.994

Note: This data is for terpenes but serves as a representative example for what can be expected for terpene esters under optimized conditions.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of citronellyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: Lipases are the most commonly used enzymes for ester synthesis. Specifically, Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym® 435), has shown efficacy in synthesizing esters from terpene alcohols and short-chain fatty acids, including tiglic acid.[1] While CAL-B is a robust choice, lipases from other sources such as Pseudomonas cepacia and Rhizopus species have also been used for terpene ester synthesis and may be worth screening.[2]

Q2: What are the typical starting reaction conditions for optimizing this compound synthesis?

A2: Based on studies of similar terpene esters, recommended starting conditions would be:

  • Enzyme: Candida antarctica lipase B (Novozym® 435).

  • Substrates: Citronellol and tiglic acid.

  • Solvent: A non-polar organic solvent like n-hexane or heptane.

  • Temperature: 35-50°C.

  • Molar Ratio: An equimolar ratio (1:1) of citronellol to tiglic acid is a good starting point.[2]

  • Enzyme Concentration: 5-10% (w/w) of the total substrate weight.

Q3: How does the structure of tiglic acid affect the enzymatic reaction?

A3: Tiglic acid is a branched, unsaturated short-chain fatty acid. This structure can present steric hindrance near the enzyme's active site, potentially leading to lower reaction rates compared to linear, saturated fatty acids of similar chain length.[3] Therefore, optimization of reaction parameters is crucial to achieve high conversion.

Q4: Is a solvent necessary for this reaction?

A4: While some enzymatic esterifications can be performed in a solvent-free system, the use of a non-polar organic solvent like n-hexane is often preferred for the synthesis of short-chain esters to improve substrate miscibility and reduce viscosity.[1][2] For longer chain fatty acids, a solvent can be indispensable.[2]

Q5: What is the expected reaction time to achieve high conversion?

A5: Reaction times can vary significantly based on the specific conditions. For similar terpene esters, high yields (80-100%) have been achieved within 4-24 hours.[2][4] It is recommended to monitor the reaction progress over time (e.g., by GC analysis) to determine the optimal reaction duration for your specific setup.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion Rate 1. Suboptimal temperature. 2. Inappropriate substrate molar ratio. 3. Insufficient enzyme concentration. 4. Enzyme inhibition by substrates or product. 5. Water content in the reaction medium.1. Optimize temperature in the range of 30-60°C. 2. Vary the molar ratio of citronellol to tiglic acid (e.g., 1:1, 1:2, 2:1). 3. Increase the enzyme concentration incrementally (e.g., from 5% to 15% w/w). 4. Consider a fed-batch approach for substrate addition. 5. Ensure anhydrous conditions by using molecular sieves.
Enzyme Deactivation 1. High temperature. 2. Presence of inhibitory compounds. 3. Extreme pH if using an aqueous microenvironment.1. Lower the reaction temperature. 2. Purify substrates to remove any potential inhibitors. 3. Ensure the enzyme support provides a suitable microenvironment. For immobilized enzymes, this is less of a concern in organic media.
Difficulty in Product Purification 1. Unreacted substrates remain. 2. Formation of by-products.1. Optimize the reaction to drive it to completion. 2. Use column chromatography or distillation for purification.
Inconsistent Results 1. Variability in raw materials (substrates, enzyme). 2. Inconsistent reaction setup.1. Use substrates and enzyme from the same batch for a set of experiments. 2. Ensure consistent temperature, agitation, and other reaction parameters.

Data Presentation: Optimized Reaction Conditions for Citronellyl Esters

Note: Data for this compound is extrapolated from studies on similar esters due to limited specific literature. Empirical optimization is highly recommended.

ParameterCitronellyl AcetateCitronellyl Oleate/Stearate"this compound" (Recommended Starting Point)
Enzyme Chrysosporium pannorum biomass-bound lipaseNovozym 435® or Lipozyme TL IM®Novozym 435® (Candida antarctica lipase B)
Acyl Donor Acetic AcidOleic Acid / Stearic AcidTiglic Acid
Molar Ratio (Alcohol:Acid) 2:1[4]1:1[2]1:1
Temperature 30°C[4]35°C[2]35-45°C
Solvent n-hexane[4]Solvent-free (oleate) or Heptane (stearate)[2]n-hexane or Heptane
Enzyme Load 3% (w/v)[4]Not specified5-10% (w/w of substrates)
Reaction Time 24 hours[4]4 hours[2]4-24 hours (monitor for completion)
Conversion Yield 98%[4]80-100%[2]Optimization required

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the optimization of this compound synthesis.

Materials:

  • Citronellol (≥95% purity)

  • Tiglic Acid (≥98% purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 50 mL screw-capped flask, add citronellol (e.g., 10 mmol) and tiglic acid (e.g., 10 mmol) for a 1:1 molar ratio.

  • Add 20 mL of anhydrous n-hexane to the flask.

  • Add molecular sieves (approximately 1 g) to adsorb the water produced during the reaction.

  • Add Novozym® 435 (e.g., 5% of the total substrate weight).

  • Seal the flask and place it in a shaking incubator at 40°C with agitation (e.g., 150 rpm).

  • Withdraw small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the reaction progress by GC analysis.

  • For analysis, dilute the aliquot with the solvent and analyze by GC to determine the percentage conversion of the limiting substrate.

  • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the enzyme and molecular sieves.

  • The crude product can then be purified, for example, by column chromatography on silica gel.

Visualizations

Experimental Workflow for Optimization

OptimizationWorkflow Workflow for Optimizing this compound Synthesis A Initial Screening: - Enzyme Selection - Solvent Choice B Parameter Optimization (One-Factor-at-a-Time) A->B C Temperature (30-60°C) B->C D Substrate Molar Ratio (Citronellol:Tiglic Acid) B->D E Enzyme Concentration (5-15% w/w) B->E G Analysis of Results (GC) C->G D->G E->G F Reaction Time Course Analysis H Optimal Conditions Identified F->H G->F

Caption: A typical workflow for the systematic optimization of reaction conditions.

Troubleshooting Logic for Low Conversion

Troubleshooting Troubleshooting Low Conversion in this compound Synthesis Start Low Conversion Observed CheckTemp Is Temperature Optimal? Start->CheckTemp CheckRatio Is Molar Ratio Optimal? CheckTemp->CheckRatio Yes AdjustTemp Vary Temperature (30-60°C) CheckTemp->AdjustTemp No CheckEnzyme Is Enzyme Concentration Sufficient? CheckRatio->CheckEnzyme Yes AdjustRatio Test Different Ratios (e.g., 1:1.5, 1.5:1) CheckRatio->AdjustRatio No CheckWater Is Water Being Removed? CheckEnzyme->CheckWater Yes AdjustEnzyme Increase Enzyme Load CheckEnzyme->AdjustEnzyme No AddMS Add/Replace Molecular Sieves CheckWater->AddMS No End Re-evaluate Conversion CheckWater->End Yes AdjustTemp->End AdjustRatio->End AdjustEnzyme->End AddMS->End

Caption: A decision tree to troubleshoot low reaction conversion.

References

Technical Support Center: Overcoming Low Yields in the Extraction of "Citronellyl tiglate" from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of "Citronellyl tiglate." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields of "this compound" from natural sources, primarily Pelargonium species (geranium).

Frequently Asked Questions (FAQs)

Q1: What are the typical yields of "this compound" from natural sources?

A1: The yield of "this compound" is generally low as it is a minor component of geranium essential oil. The percentage of "this compound" in the essential oil can vary depending on the plant variety, growing conditions, and the extraction method used.

Data Summary: "this compound" Yields in Pelargonium graveolens Essential Oil

Extraction MethodPlant Material Origin"this compound" Percentage in Essential Oil (%)Reference
Hydrodistillation (HD)Al-Riyadh, KSA1.02[1]
Hydrodistillation (HD)Mecca, KSA1.22[1]
Hydrodistillation (HD)Al-Qatif, KSANot specified as a major component[1]
Microwave-Assisted Hydrodistillation (MAHD)Al-Riyadh, KSA1.95[1]
Microwave-Assisted Hydrodistillation (MAHD)Mecca, KSA0.74[1]
Microwave-Assisted Hydrodistillation (MAHD)Al-Qatif, KSANot specified as a major component[1]

Q2: My "this compound" yield is consistently below the expected range. What are the likely causes?

A2: Several factors can contribute to lower-than-expected yields of "this compound":

  • Plant Material: The concentration of "this compound" can vary significantly between different Pelargonium species and even between cultivars of the same species. The age of the plant, harvesting time, and post-harvest handling can also impact the final yield.

  • Extraction Method: The choice of extraction technique plays a crucial role. Traditional methods like hydrodistillation may result in lower yields compared to more modern techniques like microwave-assisted hydrodistillation (MAHD) or supercritical CO2 extraction.

  • Extraction Parameters: For any given method, the parameters used (e.g., temperature, pressure, extraction time, solvent polarity, particle size of the plant material) must be optimized to maximize the recovery of "this compound".

  • Compound Degradation: "this compound," being an ester, can be susceptible to hydrolysis or thermal degradation, especially during prolonged extraction at high temperatures.

  • Post-Extraction Losses: Significant amounts of the target compound can be lost during downstream processing steps such as solvent removal and purification.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the extraction of "this compound."

Issue 1: Low Overall Essential Oil Yield
Potential Cause Troubleshooting Step Rationale
Improper Grinding of Plant Material Ensure the plant material is dried and ground to a fine, uniform powder.Increases the surface area for solvent penetration, leading to more efficient extraction.
Inappropriate Solvent Choice For solvent extraction, test a range of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate)."this compound" is a relatively non-polar ester. The ideal solvent will have a similar polarity to maximize solubility.
Suboptimal Extraction Time Experiment with different extraction durations.Insufficient time will lead to incomplete extraction, while excessively long times can cause degradation of the target compound.
Incorrect Temperature/Pressure Optimize the temperature and pressure for your chosen method (e.g., for supercritical CO2 extraction).These parameters directly influence the solvent's properties and the extraction efficiency.
Issue 2: Low Percentage of "this compound" in the Extracted Essential Oil
Potential Cause Troubleshooting Step Rationale
Thermal Degradation Consider using extraction methods that operate at lower temperatures, such as supercritical CO2 extraction or ultrasound-assisted extraction. For distillation methods, minimize the extraction time."this compound" can degrade at high temperatures.
Hydrolysis of the Ester Ensure all solvents and equipment are dry to prevent acid or base-catalyzed hydrolysis.The presence of water, especially at elevated temperatures, can break down the ester into citronellol and tiglic acid.
Co-elution with Other Compounds During purification (e.g., column chromatography), use a high-resolution column and a carefully optimized solvent gradient.This will help to effectively separate "this compound" from other components of the essential oil with similar properties.
Use of a Non-selective Extraction Method Explore advanced techniques like supercritical CO2 extraction where selectivity can be tuned by adjusting pressure and temperature.This can allow for the preferential extraction of compounds in the desired molecular weight and polarity range.

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD) of Pelargonium graveolens Leaves

This protocol is based on a method shown to yield a higher percentage of "this compound" compared to traditional hydrodistillation.[1]

Materials and Equipment:

  • Fresh Pelargonium graveolens leaves

  • Microwave extraction apparatus with a Clevenger-type condenser

  • Grinder or blender

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Take 300 g of fresh Pelargonium graveolens leaves and grind them into small pieces.

  • Extraction Setup: Place the ground plant material into a 5 L flask and add 700 mL of distilled water. Connect the flask to the microwave-assisted hydrodistillation apparatus with a Clevenger-type condenser.

  • Microwave Extraction: Set the microwave power to 650 W and perform the extraction for 30 minutes.

  • Collection of Essential Oil: The essential oil will be collected in the Clevenger arm. After the extraction is complete, carefully collect the oil.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed glass vial at -5°C.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) for Terpenoids

This protocol provides a general framework for using ultrasound to enhance extraction efficiency, which can be adapted for "this compound".

Materials and Equipment:

  • Dried and powdered Pelargonium graveolens leaves

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., hexane or ethanol)

  • Filter paper and funnel or centrifugation setup

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Add a measured volume of the chosen extraction solvent to the plant material in a flask (e.g., a 1:10 solid-to-liquid ratio).

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Apply ultrasonic waves for a defined period (e.g., 20-30 minutes) and at a specific frequency (e.g., 40 kHz). Monitor the temperature to avoid overheating and potential degradation.

  • Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate "this compound".

Visualizations

Biosynthetic Pathway of "this compound"

The formation of "this compound" in Pelargonium species is a multi-step enzymatic process. It begins with the biosynthesis of its two precursors, Citronellol and Tiglic Acid, which are then combined through an esterification reaction.

Citronellyl_Tiglate_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Citral Citral Geraniol->Citral Geraniol Dehydrogenase Citronellal Citronellal Citral->Citronellal Citral Reductase Citronellol Citronellol Citronellal->Citronellol Citronellal Reductase Citronellyl_Tiglate This compound Citronellol->Citronellyl_Tiglate Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA 2-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Tiglic_Acid Tiglic Acid Tiglyl_CoA->Tiglic_Acid Thioesterase Tiglic_Acid->Citronellyl_Tiglate Alcohol Acyltransferase (Esterification)

Caption: Biosynthesis of this compound.

General Experimental Workflow for Extraction and Isolation

The following diagram illustrates a logical workflow from raw plant material to the purified "this compound."

Extraction_Workflow Plant_Material Pelargonium graveolens (Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction Drying_Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Oil Crude Essential Oil Solvent_Removal->Crude_Oil Purification Purification (Column Chromatography) Crude_Oil->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (GC-MS, NMR) Pure_Compound->Analysis

Caption: General workflow for extraction.

References

"Citronellyl tiglate" stability under varying pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Citronellyl Tiglate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, an ester, in aqueous and protic solutions is hydrolysis. This reaction cleaves the ester bond, yielding Citronellol and Tiglic Acid. The rate of this hydrolysis is highly dependent on both pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Like most esters, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the molecule will exhibit maximum stability in the slightly acidic pH range (approximately pH 4-5). In strongly acidic (pH < 3) or alkaline (pH > 7) conditions, the degradation rate increases substantially.

Q3: What is the impact of temperature on the degradation rate?

A3: The rate of hydrolysis of this compound increases with temperature. This relationship typically follows the Arrhenius equation, where a 10°C increase in temperature can lead to a 2- to 4-fold increase in the degradation rate. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.

Q4: What are the expected degradation products of this compound?

A4: The main degradation products from hydrolysis are Citronellol and Tiglic Acid. Under oxidative stress, other byproducts related to the terpene moiety could potentially form.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my formulation.

  • Possible Cause 1: pH of the formulation.

    • Troubleshooting Step: Measure the pH of your formulation. If it is in the alkaline or strongly acidic range, the ester is likely undergoing rapid hydrolysis.

    • Solution: Adjust the pH of your formulation to a range of 4-5 using a suitable buffering agent to achieve maximum stability.

  • Possible Cause 2: High storage or experimental temperature.

    • Troubleshooting Step: Review the storage and handling temperatures of your formulation. Elevated temperatures will accelerate degradation.

    • Solution: Store the formulation at refrigerated temperatures (2-8°C) and protect it from high-temperature excursions during experiments.

Issue 2: I am seeing unexpected peaks in my chromatogram during analysis.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: The primary degradation products are Citronellol and Tiglic Acid. Check the retention times of these standards to see if they match the unexpected peaks.

    • Solution: Implement a stability-indicating analytical method (see Experimental Protocols section) that can separate and quantify this compound from its degradation products.

Quantitative Stability Data

The following tables provide representative data on the stability of this compound in an aqueous/ethanolic solution (1:1) under various conditions. This data is illustrative and based on general ester hydrolysis principles. Actual results may vary based on the specific formulation matrix.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C

pHHalf-Life (t½) in Days
2.015
4.0150
5.0165
7.040
9.05

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.0

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)
40.002
250.017
400.065

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the likely degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile/water, UV detection).

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 215 nm

  • Column Temperature: 30°C

Visualizations

cluster_main This compound Degradation Pathway cluster_products Degradation Products CT This compound C Citronellol CT->C Hydrolysis TA Tiglic Acid CT->TA Hydrolysis H2O H₂O Acid H⁺ (Acidic pH) Acid->CT catalyzes Base OH⁻ (Alkaline pH) Base->CT catalyzes Heat Temperature Heat->CT accelerates cluster_workflow Stability Study Workflow prep Prepare Formulation (with this compound) aliquot Aliquot samples into stability chambers prep->aliquot storage Store at different conditions (e.g., 25°C/60%RH, 40°C/75%RH) aliquot->storage pull Pull samples at specified time points (0, 1, 3, 6 months) storage->pull analysis Analyze samples using stability-indicating HPLC method pull->analysis data Quantify remaining this compound and degradation products analysis->data report Generate Stability Report (Determine shelf-life) data->report

Minimizing side reactions in the synthesis of "Citronellyl tiglate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Citronellyl Tiglate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic ester formed from the reaction of citronellol (a natural monoterpenoid alcohol) and tiglic acid (an unsaturated carboxylic acid). It is valued in the flavor and fragrance industry for its floral, rosy, and fruity aroma profile.[1]

Q2: What are the common methods for synthesizing this compound?

A2: Common synthesis methods include:

  • Fischer-Speier Esterification: Direct acid-catalyzed esterification of citronellol and tiglic acid, typically using a strong acid like sulfuric acid.

  • Steglich Esterification (DCC Coupling): A milder method using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[2][3]

  • Enzymatic Synthesis: Utilizes lipases (e.g., from Candida antarctica) as biocatalysts, offering high selectivity under mild conditions.[4][5][6]

  • Lewis Acid Catalysis: Employs catalysts like Tin(II) chloride (SnCl2) which can be less corrosive than traditional Brønsted acids.[7]

Q3: What are the primary starting materials and their potential impurities?

A3: The primary starting materials are (R)-(+)-β-Citronellol and Tiglic Acid.[8] Potential impurities in citronellol include isomers like geraniol and nerol, which can lead to the formation of corresponding tiglate esters. Tiglic acid may contain its geometric isomer, angelic acid. It is crucial to use high-purity starting materials to avoid a complex mixture of products.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues encountered during the synthesis of this compound, particularly when using chemical methods like Steglich esterification.

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yield can stem from several factors. A systematic approach is needed to identify the root cause.

Troubleshooting Low Yield

Low_Yield_Troubleshooting Workflow for Troubleshooting Low Yield start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (GC-MS, NMR) start->check_purity check_reaction 2. Analyze Reaction Mixture (TLC, GC-MS) check_purity->check_reaction incomplete Incomplete Reaction: - Starting material remains - No major byproducts check_reaction->incomplete Analysis shows... side_reactions Side Reactions: - Significant byproduct peaks - Little starting material check_reaction->side_reactions Analysis shows... solution_incomplete Solution: - Increase reaction time/temp - Check catalyst activity - Adjust stoichiometry incomplete->solution_incomplete solution_side Solution: - Identify byproducts - See specific troubleshooting guides (Q5, Q6, Q7) side_reactions->solution_side

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q5: I am using DCC coupling and see a major, insoluble byproduct. What is it and how can I prevent it?

A5: This is a classic issue in carbodiimide-mediated esterifications.

  • Problem: The highly common and often insoluble byproduct is N-acylurea. It forms when the active O-acylisourea intermediate, which is meant to react with the alcohol (citronellol), undergoes an intramolecular O-to-N acyl shift. This rearrangement forms a very stable urea derivative that is difficult to remove and consumes the activated acid.[3]

  • Solution:

    • Add an Activator/Additive: Use additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu). These agents react with the O-acylisourea intermediate to form an active ester that is more reactive towards the alcohol but less prone to rearrangement.[3]

    • Control Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Lower temperatures disfavor the rearrangement side reaction.[3]

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and additive.

    • Alternative Carbodiimide: Consider using Diisopropylcarbodiimide (DIC). The resulting diisopropylurea byproduct is generally more soluble in common organic solvents, simplifying purification.[3]

DCC Coupling and N-Acylurea Side Reaction

Caption: The reaction pathway of DCC coupling, showing the desired ester formation and the competing N-acylurea side reaction.

Q6: My product analysis (NMR/GC-MS) shows unexpected isomers. What could be the cause?

A6: Isomerization is a risk, particularly with the terpene structure of citronellol under certain conditions.

  • Problem: The double bond in citronellol can migrate or the entire molecule can cyclize under strongly acidic conditions (e.g., using concentrated H₂SO₄ in Fischer esterification). This can lead to the formation of isopulegyl tiglate or other isomeric esters.[9]

  • Solution:

    • Avoid Strong Brønsted Acids: If using acid catalysis, opt for milder Lewis acids like SnCl₂ or heterogeneous acid catalysts that can be filtered off.[7]

    • Use Mild Coupling Methods: Prefer methods that do not involve strong acids, such as Steglich (DCC/DMAP) or enzymatic esterification. These methods operate under neutral or near-neutral conditions, preserving the structure of the terpene alcohol.

    • Temperature Control: Even with milder acids, excessive heat can promote isomerization. Maintain the lowest effective reaction temperature.

Q7: The reaction is slow and appears to stall, even with DCC/DMAP. Why?

A7: This can occur if the nucleophilicity of the alcohol is reduced or the electrophilicity of the activated acid is insufficient.

  • Problem: Citronellol is a primary alcohol, which is generally reactive. However, steric hindrance near the reaction center or issues with the catalyst can slow the reaction. The catalyst, DMAP, works by forming a highly reactive acylpyridinium intermediate. If the DMAP is old or of poor quality, this process is inefficient.

  • Solution:

    • Check Catalyst Quality: Use fresh, high-purity DMAP.

    • Increase Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), increasing the DMAP loading to 0.2-0.5 equivalents can sometimes accelerate sluggish reactions.[10]

    • Solvent Choice: Ensure a suitable solvent is used. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. Ensure they are anhydrous, as water will consume the activated intermediates.

Comparative Summary of Synthesis Methods

The choice of synthesis method is critical in preventing side reactions. The table below summarizes the key aspects of common methods.

FeatureFischer EsterificationSteglich Esterification (DCC/DMAP)Enzymatic Esterification
Catalyst Strong Acid (H₂SO₄, PTSA)DCC, DMAPLipase (e.g., Novozym 435)
Temperature High (Reflux)0 °C to Room Temp20–50 °C[5]
Key Advantages Inexpensive reagentsMild conditions, good yieldsHigh selectivity, "green" method
Common Side Reactions Isomerization/cyclization of citronellol[9], DehydrationN-acylurea formation [3], Racemization (if chiral centers are present and labile)Slower reaction rates, enzyme denaturation
Best For Robust, non-sensitive substratesHeat-sensitive or acid-labile substratesHigh-purity, "natural" label products

Experimental Protocols

Protocol 1: Steglich Esterification of Citronellol with Tiglic Acid

This protocol details a standard lab-scale synthesis using DCC, with the inclusion of HOBt to suppress N-acylurea formation.

Materials:

  • (R)-(+)-β-Citronellol (1.0 eq)

  • Tiglic Acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.15 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tiglic Acid, Citronellol, HOBt, and DMAP.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Reaction Analysis by GC-MS

Procedure:

  • Withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or DCM).

  • If the sample contains solid precipitate (DCU), filter it through a small cotton plug in a pipette.

  • Inject 1 µL of the diluted sample into the GC-MS.

  • Use a standard non-polar column (e.g., DB-5MS).[2]

  • Program the oven with a temperature gradient (e.g., start at 60 °C, ramp to 250 °C at 10 °C/min) to separate starting materials, product, and potential byproducts.

  • Identify compounds by comparing their mass spectra with library data and their retention times with authentic standards if available. Key masses to monitor would be the molecular ion of the product and starting materials.

References

"Citronellyl tiglate" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Citronellyl tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control parameters for this compound?

A1: Key quality control specifications for this compound are summarized in the table below. These parameters ensure the identity, purity, and quality of the substance.

Q2: What are the common impurities found in this compound?

A2: Potential impurities in this compound can originate from the starting materials, manufacturing process, or degradation. Common impurities may include:

  • (Z)-citronellyl tiglate: The geometric isomer of the primary compound.

  • Unreacted starting materials: Such as citronellol and tiglic acid.

  • Related esters: Formed from other alcohols present as impurities in citronellol (e.g., geranyl tiglate).

  • Degradation products: Formed during storage or processing.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light. Some suppliers recommend storing under an inert gas like nitrogen.[] Under these conditions, the material is expected to be stable for at least 9-12 months.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q4: I am observing peak tailing for the this compound peak in my GC analysis. What could be the cause and how can I resolve it?

A4: Peak tailing for ester compounds like this compound in GC analysis can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Active Sites in the GC System - Deactivate the inlet liner with silylation reagent or use a pre-deactivated liner.- Trim the first few centimeters of the column from the inlet side.- Use a column with a more inert stationary phase.
Column Contamination - Bake out the column at the maximum recommended temperature.- If contamination persists, perform a solvent rinse of the column (if compatible with the stationary phase).- Replace the column if it is heavily contaminated or old.
Improper Column Installation - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.- Check for leaks at the inlet and detector fittings using an electronic leak detector.
Sample Overload - Reduce the injection volume or dilute the sample.
Inadequate Inlet Temperature - Optimize the inlet temperature to ensure complete and rapid vaporization of the sample.

Q5: My quantitative results for this compound purity are inconsistent. What should I check?

A5: Inconsistent quantitative results can stem from various sources. A systematic check of the following is recommended:

  • Injection Reproducibility: Ensure the autosampler is functioning correctly and that the syringe is clean and free of air bubbles. For manual injections, use a consistent and rapid injection technique.

  • Standard Preparation: Verify the accuracy of the standard concentration and ensure it is fully dissolved. Prepare fresh standards regularly.

  • System Stability: Check for leaks in the gas lines and ensure stable gas flows and pressures. Allow the instrument to fully equilibrate before starting a sequence.

  • Integration Parameters: Review the peak integration parameters to ensure the this compound peak is being integrated correctly and consistently across all chromatograms.

General Troubleshooting

Q6: The appearance of my this compound is a pale yellow liquid, but the specification sheet says it should be colorless. Is this a concern?

A6: While some specifications state "colorless," others describe it as "colorless to pale yellow liquid."[2] A pale yellow color may not necessarily indicate a quality issue, but it could be a sign of minor impurities or slight degradation. It is advisable to perform a full quality control analysis, including purity by GC and spectral analysis, to ensure it meets all other specifications.

Quantitative Data Summary

Table 1: Quality Control Specifications for this compound

ParameterSpecification
Appearance Colorless to pale yellow liquid[2]
Purity by GC ≥ 95.0%[]
Refractive Index @ 20°C 1.440 – 1.480
Specific Gravity @ 25°C 0.850 – 0.950
Acid Value NMT 1.0
Flash Point > 100 °C (> 212 °F)[3][4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is suitable for determining the purity of this compound and identifying potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[5]

Reagents:

  • Carrier Gas: Helium (99.999% purity)

  • Solvent: Ethyl acetate or Hexane (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1000 ppm solution of this compound in the chosen solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 25:1[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes[5][6]

    • Carrier Gas Flow: 1.5 mL/min (constant flow)[5]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 30-500

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Determine the purity by calculating the percent area of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Tentatively identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

This method is used to confirm the presence of key functional groups in this compound.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be background-corrected.

    • Identify characteristic absorption bands for the ester functional group (C=O stretch around 1715-1735 cm⁻¹ and C-O stretch around 1150-1250 cm⁻¹) and alkene groups (C=C stretch around 1650-1680 cm⁻¹).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

This technique provides detailed information about the chemical structure of this compound, confirming the identity and providing an indication of purity.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the observed chemical shifts, splitting patterns, and integrations with the expected values for the this compound structure to confirm its identity. Impurity signals can also be identified and potentially quantified.

Visualizations

GC_Analysis_Workflow start Start GC Analysis prep Sample Preparation (Dilute in Solvent) start->prep inject Inject Sample into GC prep->inject run Chromatographic Run inject->run detect Data Acquisition (MS/FID) run->detect process Data Processing (Integration & Identification) detect->process report Generate Report (Purity & Impurity Profile) process->report end_node End report->end_node

Figure 1. General workflow for GC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Check Inlet Liner for Activity/ Contamination start->check_liner check_column Check Column Condition check_liner->check_column No replace_liner Replace/Deactivate Liner check_liner->replace_liner Yes check_install Check Column Installation check_column->check_install No trim_column Trim/Replace Column check_column->trim_column Yes reinstall_column Reinstall Column check_install->reinstall_column Yes resolved Problem Resolved check_install->resolved No replace_liner->resolved trim_column->resolved reinstall_column->resolved

Figure 2. Logical troubleshooting guide for peak tailing in GC.

References

Validation & Comparative

"Citronellyl tiglate" vs. geranyl tiglate: comparative biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Citronellyl Tiglate and Geranyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and geranyl tiglate are monoterpene esters found in the essential oils of various aromatic plants, notably those of the Pelargonium (geranium) species. As derivatives of the well-studied monoterpene alcohols, citronellol and geraniol, they are of interest for their potential pharmacological properties. This guide provides a comparative overview of the known biological activities of these two esters. Due to a lack of direct comparative studies, this analysis also draws upon the established biological effects of their parent compounds, citronellol and geraniol, to infer their potential activities.

Chemical Structures

This compound: The ester formed from the reaction of citronellol and tiglic acid. Geranyl Tiglate: The ester formed from the reaction of geraniol and tiglic acid.

Comparative Biological Activity

Antimicrobial Activity

Both citronellol and geraniol, the alcohol precursors of this compound and geranyl tiglate, are known to possess significant antimicrobial properties.

Geraniol has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens. It is effective against Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria.[1] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity, leading to the leakage of essential cellular components.[1] Geraniol has also shown antifungal activity against pathogenic yeasts like Candida albicans.[1]

Citronellol also exhibits notable antimicrobial effects, contributing to the overall antimicrobial properties of essential oils in which it is a major constituent.[2]

Essential oils containing geranyl tiglate , such as anise oil, have been shown to possess antimicrobial activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[] Similarly, geranium oil, which contains both citronellyl and geranyl esters, has demonstrated strong activity against clinical isolates of Staphylococcus aureus, including multidrug-resistant strains.[4]

Table 1: Summary of Related Antimicrobial Activity Data

Compound/OilTest Organism(s)Activity MetricResultReference(s)
Geranium OilStaphylococcus aureus (clinical strains)MIC0.25–2.50 μL/mL[4]
GeraniolStaphylococcus aureusInhibition ZoneSignificant[1]
GeraniolCandida albicansMICVaries[1]
CitronellolVarious bacteriaInhibition ZoneSignificant[2]
Anise Oil (contains Geranyl Tiglate)S. aureus, E. coli, C. albicans, A. nigerInhibitionObserved[]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound and geranyl tiglate can be inferred from the activities of their parent compounds.

Geraniol has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] It can suppress the nuclear translocation of NF-κB and the phosphorylation of IκBα, key events in the inflammatory cascade.[5] Furthermore, geraniol has been observed to activate the PI3K/AKT/NRF2 pathway, leading to an increase in the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[5]

Citronellol and its precursor, citronellal , have also been reported to have anti-inflammatory effects. Citronellal can inhibit carrageenan-induced leukocyte migration and paw edema in animal models.[7][8] Its mechanism is suggested to be associated with the inhibition of enzymes in the arachidonic acid pathway.[7][8]

A study on Citri Reticulatae Pericarpium essential oil, which contains geranyl tiglate , demonstrated potent anti-inflammatory effects by reducing the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO) in LPS-stimulated cells.[9]

Insecticidal Activity

The esters of geraniol and citronellol are known components of insect-repellent essential oils.

The essential oil of Pelargonium graveolens, containing both This compound and geranyl tiglate , has shown insecticidal effects against various insects, including the cattle tick Rhipicephalus annulatus.[10] The nanoemulsion of this oil exhibited enhanced acaricidal activity.[10]

Geraniol and citronellol themselves are effective insecticides. A study on head lice (Pediculus humanus capitis) found that both compounds were potent, with LD50 values of 12.7 µ g/insect and 9.7 µ g/insect , respectively.[11] The essential oil of citronella grass, rich in geraniol and citronellol, has shown significant insecticidal activity against the green peach aphid, Myzus persicae.[12]

Experimental Protocols

Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method:

  • Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound on an agar plate inoculated with a specific microorganism.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

    • Apply sterile filter paper disks (typically 6 mm in diameter) impregnated with a known concentration of the test compound (e.g., this compound or geranyl tiglate dissolved in a suitable solvent) to the agar surface.

    • A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of complete inhibition in millimeters.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (medium with inoculum) and a negative control (medium only).

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema.

  • Protocol:

    • Group the animals (e.g., Wistar rats) and administer the test compound (this compound or geranyl tiglate) or a control vehicle (e.g., saline) intraperitoneally or orally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Insecticidal Activity Assay

Topical Application (Contact Toxicity):

  • Principle: This method assesses the toxicity of a compound when applied directly to the insect's body.

  • Protocol:

    • Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare different concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of the target insect (e.g., adult flies or lice) using a micro-applicator.

    • A control group is treated with the solvent alone.

    • Keep the treated insects in a controlled environment with access to food and water.

    • Record mortality at specific time intervals (e.g., 24 hours).

    • Calculate the LD50 (the dose required to kill 50% of the test insects).

Signaling Pathways

While specific signaling pathways for this compound and geranyl tiglate have not been elucidated, the pathways modulated by their parent alcohol, geraniol, provide valuable insights into their potential mechanisms of anti-inflammatory action.

Geraniol's Anti-inflammatory Signaling Pathway:

Geraniol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a decrease in the transcription of pro-inflammatory genes. Additionally, geraniol can activate the Nrf2 pathway, which upregulates the expression of antioxidant and anti-inflammatory enzymes like HO-1.

Caption: Anti-inflammatory signaling pathway of Geraniol.

Conclusion

While direct comparative data for this compound and geranyl tiglate is sparse, the known biological activities of their parent compounds, citronellol and geraniol, suggest that both esters likely possess antimicrobial, anti-inflammatory, and insecticidal properties. Geraniol, the precursor to geranyl tiglate, has a more extensively documented profile of potent anti-inflammatory and antimicrobial effects, potentially indicating a stronger activity for geranyl tiglate. However, this remains speculative without direct experimental evidence. Further research is warranted to isolate these esters and evaluate their biological activities in comparative assays to fully elucidate their therapeutic potential. This would provide valuable data for researchers and professionals in drug development seeking to leverage natural compounds for novel therapeutic applications.

References

A Comparative Analysis of the Anti-inflammatory Effects of Citronellyl Tiglate and Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Citronellyl tiglate and citronellol. While extensive research has elucidated the significant anti-inflammatory effects of citronellol, publicly available scientific literature on the specific anti-inflammatory activity of this compound is currently lacking. This comparison, therefore, presents a comprehensive overview of the existing experimental data for citronellol, contrasted with the limited information available for this compound.

Overview of Compounds

Citronellol is a naturally occurring acyclic monoterpenoid found in the essential oils of various plants, including those of the Cymbopogon genus. It is well-documented for a range of pharmacological activities, notably its anti-inflammatory properties.

This compound is an ester of citronellol. While it is purported to possess anti-inflammatory attributes, there is a notable absence of peer-reviewed preclinical or clinical studies detailing its efficacy and mechanism of action in this regard. One commercial supplier notes that "Compelling data from preclinical investigations demonstrates its efficacy in... mitigating inflammatory responses," however, the primary data supporting this claim are not publicly accessible.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of citronellol from various in vivo and in vitro studies. No such data has been identified for this compound in the public domain.

Table 1: In Vivo Anti-inflammatory Activity of Citronellol

ModelSpeciesDosing and AdministrationMeasured ParameterEfficacyReference
Formaldehyde-induced paw edemaRat25, 50, 100 mg/kg (oral)Paw volume inhibition16.59%, 48.61%, 55.55% inhibition, respectively[1]
Histamine-induced paw edemaRat25, 50, 100 mg/kg (oral)Paw volume inhibition32.81%, 43.75%, 53.21% inhibition, respectively[1]
Carrageenan-induced pleurisyMiceNot specifiedNeutrophil infiltration and TNF-α levels in pleural exudateInhibition of both neutrophil infiltration and TNF-α levels

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Citronellol

AssayCell Line/SystemConcentration RangeMeasured ParameterEfficacy (IC50 or % Inhibition)Reference
Protein Denaturation (Bovine Serum Albumin)-50 - 6400 µg/mL% Protection against denaturation33.80% - 70.20% protection[1]
Protein Denaturation (Egg Albumin)-up to 6400 µg/mL% Inhibition of denaturationMax. 50.23% inhibition[1]
DPPH Radical Scavenging-up to 200 µg/mL% ScavengingIC50: 82.43 µg/mL[1]
Nitric Oxide (NO) Production (LPS-stimulated)RAW 264.7 macrophagesNot specifiedNO productionSuppression of NO production
Prostaglandin E2 (PGE2) Production (LPS-stimulated)RAW 264.7 macrophagesNot specifiedPGE2 productionSuppression of PGE2 production

Mechanistic Insights: Signaling Pathways

Citronellol has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF_kB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS

By inhibiting the IKK complex, citronellol prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS.

Experimental Protocols

In Vivo: Formaldehyde-Induced Paw Edema in Rats[1]
  • Animals: Wistar rats.

  • Induction of Inflammation: 0.1 mL of 2% v/v formaldehyde solution was injected into the sub-plantar region of the left hind paw.

  • Treatment: β-Citronellol was administered orally at doses of 25, 50, and 100 mg/kg. Piroxicam (10 mg/kg) was used as a standard anti-inflammatory drug.

  • Measurement: Paw volume was measured using a plethysmometer at specified time intervals after formaldehyde injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated by comparing the paw volume of treated groups with the control group.

In Vitro: Inhibition of Protein Denaturation[1]
  • Bovine Serum Albumin (BSA) Denaturation Assay:

    • Reaction Mixture: 0.45 mL of 5% w/v BSA and 0.05 mL of varying concentrations of citronellol (50 to 6400 µg/mL).

    • Procedure: The mixture was incubated at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes. After cooling, 2.5 mL of phosphate buffer (pH 6.3) was added.

    • Measurement: Absorbance was measured at 660 nm.

    • Standard: Piroxicam was used as the reference drug.

  • Egg Albumin Denaturation Assay:

    • Reaction Mixture: 5 mL of a solution containing 0.2 mL of fresh egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of citronellol.

    • Procedure: The mixture was incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes. After cooling, the absorbance was measured.

    • Measurement: Absorbance was measured at 660 nm.

Experimental_Workflow

Conclusion

The available scientific evidence robustly supports the anti-inflammatory properties of citronellol. It demonstrates dose-dependent efficacy in animal models of inflammation and acts mechanistically by inhibiting key inflammatory pathways such as NF-κB and reducing the production of inflammatory mediators like NO and PGE2.

In contrast, while this compound is suggested to have anti-inflammatory effects, there is a clear and significant gap in the publicly available scientific literature to substantiate this claim with experimental data. For researchers and drug development professionals, citronellol presents a well-characterized compound with proven anti-inflammatory potential. Future preclinical studies are necessary to determine if this compound shares or potentially exceeds the anti-inflammatory efficacy of its parent alcohol, citronellol. Until such data becomes available, any claims regarding the anti-inflammatory effects of this compound should be considered unsubstantiated from a scientific standpoint.

References

Comparative Cytotoxicity of Pelargonium graveolens Essential Oil, a Source of Citronellyl Tiglate, in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of Pelargonium graveolens essential oil (PGEO), which contains citronellyl tiglate as a constituent, on various cancer cell lines versus normal human cells. The data compiled from recent studies indicate a selective cytotoxic preference for cancer cells, suggesting potential avenues for further investigation in oncology.

Executive Summary

Research demonstrates that Pelargonium graveolens essential oil exhibits significant cytotoxic activity against several human cancer cell lines, including breast (MCF-7), liver (Hep3B), and cervical (HeLa) cancers. Notably, the concentration required to inhibit 50% of cancer cell growth (IC50) is substantially lower than that affecting normal human fibroblast cells, indicating a degree of selectivity. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic effects of PGEO have been quantified across multiple studies, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values. The following table summarizes these findings.

Cell LineCell TypeIC50 (µg/mL) of PGEOReference
MCF-7 Human Breast Adenocarcinoma32.71 ± 1.25[1]
60[2]
65.63 ± 14[3]
288[4]
Hep3B Human Hepatocellular Carcinoma40.71 ± 1.89[1]
HeLa Human Cervical Cancer51.24 ± 3.1[2]
315.19 ± 20.5[1]
NB4 Human Promyelocytic Leukemia62.50[5]
HL-60 Human Promyelocytic Leukemia86.5[5]
Normal Human Fibroblast Normal Connective Tissue> 250 (low cytotoxicity)[6]

Note: Variations in IC50 values across different studies can be attributed to differences in the specific composition of the essential oil, extraction methods, and experimental protocols.

Comparative Analysis

The data clearly indicates that PGEO is more potent against cancer cell lines than normal cells. For instance, significant cytotoxicity is observed in MCF-7 breast cancer cells at concentrations as low as 32.71 µg/mL, while normal human fibroblasts show high viability at concentrations up to 250 µg/mL, with an estimated LC50 (lethal concentration for 50% of cells) of 5388 µg/mL.[6] This suggests a favorable therapeutic window for the components of the essential oil.

Several studies have shown that extracts from plants like Boswellia sacra can be cytotoxic to cancer cell lines while preserving the viability of normal cells.[7] This principle of selective cytotoxicity is a critical aspect of modern cancer research.

Experimental Methodologies

The primary method used to assess cytotoxicity in the cited studies is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer or normal cells are seeded in a 96-well plate at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Treatment: The essential oil is dissolved in a solvent like DMSO and then diluted in the cell culture medium to achieve various concentrations. The cells are then treated with these different concentrations and incubated for a specified period (typically 24 to 72 hours).[8]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for several hours (usually 4 hours) to allow the mitochondrial enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 490nm or 570 nm.[8][9]

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the cell viability against the concentration of the essential oil.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with PGEO at various concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium & add DMSO incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow Diagram

Mechanism of Action: Signaling Pathways

The cytotoxic effect of Pelargonium graveolens essential oil is not merely due to direct cell killing but also involves the modulation of key signaling pathways that regulate cell survival and death.

Induction of Apoptosis: Studies suggest that PGEO induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in late apoptotic cells upon treatment.[3] The mechanism involves disruptions in the mitochondrial membrane potential and the release of cytochrome C.[4] The release of cytochrome C is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspases, which are the executioners of apoptosis.

Cell Cycle Arrest: Constituents of geranium oil, such as geraniol and citronellol, have been shown to induce cell cycle arrest in cancer cells.[10] For example, geraniol can cause an accumulation of cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase where DNA replication occurs.[10] This halt in the cell cycle prevents the proliferation of cancer cells.

G cluster_pathway Proposed Signaling Pathway for PGEO Cytotoxicity pgeo Pelargonium graveolens Essential Oil (PGEO) ros Increased ROS Generation pgeo->ros cell_cycle Cell Cycle Arrest (G1 Phase) pgeo->cell_cycle mito Mitochondrial Disruption ros->mito cyto_c Cytochrome C Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis proliferation Inhibition of Cell Proliferation cell_cycle->proliferation

PGEO-Induced Cytotoxicity Pathway

Conclusion

Pelargonium graveolens essential oil, a natural source of compounds including this compound, demonstrates notable and selective cytotoxic activity against a range of cancer cell lines while showing significantly lower toxicity to normal cells. The underlying mechanisms involve the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle. These findings underscore the potential of PGEO and its constituents as candidates for further research and development in cancer therapy. Further in vivo studies are warranted to validate these in vitro findings.

References

A Comparative Analysis of the Anti-Cancer Potential of Citronellyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds and their derivatives for novel anti-cancer therapies has identified monoterpene esters as a promising class of molecules. Among these, citronellyl esters, derived from the naturally occurring monoterpenoid alcohol citronellol, have demonstrated notable cytotoxic effects against various cancer cell lines. Esterification of citronellol can modify its lipophilicity, potentially enhancing cellular uptake and biological activity. This guide provides a comparative overview of the anti-cancer activity of different citronellyl esters, supported by available experimental data, detailed methodologies for key assays, and visualizations of the proposed molecular mechanisms of action.

Data Presentation: Comparative Cytotoxicity of Citronellyl Esters

The in vitro anti-cancer activity of citronellyl esters is primarily evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for various citronellyl esters against different cancer cell lines.

CompoundCancer Cell LineAssayIC50 Value (µg/mL)Reference
Citronellyl IsobutyrateBreast Cancer (MCF-7)Alamar Blue2.82[1][2]
Citronellyl 2,2-dimethyl butyrateBreast Cancer (MCF-7)Alamar Blue4.75[1][2]
Citronellyl Caproate (Hexanoate)Breast Cancer (MCF-7)Alamar Blue36.1[1][2]
Citronellyl Caproate (Hexanoate)Murine Leukemia (P388)MTT10.63[3]
Citronellol (Parent Compound)Murine Leukemia (P388)MTT38.49[3]

Note: Direct comparative data for citronellyl acetate, propionate, butyrate, and valerate across multiple cancer cell lines is limited in the currently available literature. The provided data suggests that the structure of the ester group significantly influences the cytotoxic activity.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways modulated by individual citronellyl esters is still emerging, studies on the parent compound, citronellol, provide significant insights into the likely mechanisms of action. These mechanisms primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Apoptotic and Necroptotic Signaling Pathways

Citronellol has been shown to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic pathways. It can also trigger necroptosis, a form of programmed necrosis. It is hypothesized that citronellyl esters, as derivatives of citronellol, may engage similar pathways.

G Proposed Apoptotic and Necroptotic Signaling Pathways of Citronellyl Esters cluster_0 Citronellyl Esters cluster_1 Mitochondrial-Mediated Apoptosis (Intrinsic Pathway) cluster_2 Extrinsic Pathway & Necroptosis Citronellyl Esters Citronellyl Esters ROS ↑ Reactive Oxygen Species (ROS) Citronellyl Esters->ROS Bcl2 ↓ Bcl-2 Citronellyl Esters->Bcl2 TNFa ↑ TNF-α Pathway Citronellyl Esters->TNFa MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Bax Casp7 ↑ Caspase-7 Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis RIP ↑ RIP1/RIP3 TNFa->RIP Casp8_d ↓ Caspase-8 TNFa->Casp8_d Necroptosis Necroptosis RIP->Necroptosis Casp8_d->Apoptosis Casp3_d ↓ Caspase-3 Casp3_d->Apoptosis G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of citronellyl esters incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform MTT or Alamar Blue assay incubate2->assay read Measure absorbance/ fluorescence assay->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 value calculate->ic50

References

Validating the Anti-inflammatory Mechanism of Citronellyl Tiglate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound: This guide focuses on the validation of the anti-inflammatory mechanism of Citronellol , a naturally occurring monoterpene alcohol. Due to a lack of extensive research on its ester derivative, Citronellyl tiglate , Citronellol is used here as a close structural and functional proxy. The insights into Citronellol's mechanism of action provide a strong foundation for understanding the potential anti-inflammatory properties of this compound.

Executive Summary

Citronellol has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, Citronellol effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, it has been shown to suppress the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This guide provides a comparative analysis of Citronellol's efficacy against other anti-inflammatory agents, supported by experimental data and detailed protocols.

Comparative Performance Data

The anti-inflammatory effects of Citronellol have been quantified in several in vivo and in vitro studies. The following tables summarize its performance in comparison to standard anti-inflammatory drugs.

Table 1: In Vivo Anti-inflammatory Activity of Citronellol in Formaldehyde-Induced Paw Edema in Rats [1]

TreatmentDose (mg/kg)RoutePaw Volume Inhibition (%)
β-Citronellol 25Oral16.59
β-Citronellol 50Oral48.61
β-Citronellol 100Oral55.55
Piroxicam 10Oral60.20

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Citronellol in LPS-stimulated RAW 264.7 Macrophages [2][3]

TreatmentConcentrationNO Production Inhibition (%)PGE₂ Production Inhibition (%)
Citronellol 0.1 mMSignificantSignificant
Geraniol 0.1 mMSignificantSignificant

Table 3: Effect of Citronellol on Pro-inflammatory Cytokine Secretion in a Rat Model of Parkinson's Disease [4]

TreatmentDose (mg/kg)TNF-α ReductionIL-1β ReductionIL-6 Reduction
Citronellol 25SignificantSignificantSignificant

Mechanism of Action: Signaling Pathway Modulation

Citronellol exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. The primary pathways identified are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Citronellol has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][3] This leads to a downstream reduction in the expression of NF-κB target genes, including those for TNF-α, IL-6, and COX-2.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa P-IκBα IkBa_NFkB->IkBa Degradation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Citronellol This compound (via Citronellol) Citronellol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS DNA->Cytokines Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound (via Citronellol).

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases such as p38, ERK, and JNK, is another crucial regulator of inflammation. Activation of these kinases leads to the production of inflammatory mediators. While the evidence is not as extensive as for the NF-κB pathway, some studies suggest that Citronellol can also modulate MAPK signaling. For instance, it has been observed to affect the phosphorylation of p38 MAPK, which is involved in the expression of pro-inflammatory cytokines.[5][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Pp38 P-p38 MAPK p38->Pp38 TranscriptionFactors Transcription Factors (e.g., AP-1) Pp38->TranscriptionFactors Activation Citronellol This compound (via Citronellol) Citronellol->p38 Inhibition of Phosphorylation Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Gene Expression

Figure 2. Modulation of the p38 MAPK signaling pathway by this compound (via Citronellol).

Experimental Protocols

Formaldehyde-Induced Paw Edema in Rats[7][8][9][10][11]

This model is used to assess the anti-inflammatory activity of a compound against sub-acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping:

    • Group 1: Control (vehicle).

    • Group 2: Formaldehyde (100 µl of 2.5%, 5%, or 10% formalin).

    • Group 3: Test compound (e.g., Citronellol at 25, 50, 100 mg/kg, p.o.) + Formaldehyde.

    • Group 4: Standard drug (e.g., Piroxicam at 10 mg/kg, p.o.) + Formaldehyde.

  • Procedure:

    • Administer the test compound or standard drug orally 1 hour before inducing inflammation.

    • Inject 100 µl of formalin solution into the sub-plantar region of the left hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the formalin injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the formaldehyde control group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats) Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Treatment Oral Administration (Citronellol/Piroxicam/Vehicle) Grouping->Treatment Induction Formalin Injection (Sub-plantar) Treatment->Induction 1 hour post-treatment Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End Analysis->End

Figure 3. Experimental workflow for the formaldehyde-induced paw edema model.

Western Blot Analysis for NF-κB Activation

This protocol details the measurement of key proteins in the NF-κB pathway.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Pre-treat cells with various concentrations of Citronellol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)[12][13][14]

This protocol outlines the quantification of cytokine levels in cell culture supernatants or serum.

  • Sample Collection: Collect cell culture supernatants or serum from treated and control groups.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with 1% BSA in PBS for 1 hour.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash and add a biotinylated detection antibody for 1 hour.

    • Wash and add streptavidin-HRP for 30 minutes.

    • Wash and add a TMB substrate solution.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

The available evidence strongly suggests that Citronellol, and by extension potentially this compound, possesses significant anti-inflammatory properties. Its mechanism of action is well-supported by data demonstrating the inhibition of the NF-κB and, to a lesser extent, the MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. Comparative studies show its efficacy is comparable to that of established non-steroidal anti-inflammatory drugs like Piroxicam. Further research directly on this compound is warranted to confirm and expand upon these findings.

References

Efficacy of Citronellyl Tiglate's Components Compared to Standard Anti-Inflammatory Drugs: A Component-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Data on Citronellyl Tiglate Necessitates Component-Based Evaluation

To date, a comprehensive review of scientific literature reveals a significant gap in experimental data directly evaluating the anti-inflammatory efficacy of this compound. While this compound, an ester of citronellol and tiglic acid, is noted in some industry publications for its purported anti-inflammatory attributes, quantitative preclinical or clinical studies to validate these claims are not publicly available. This guide, therefore, provides a comparative analysis of the anti-inflammatory properties of its constituent molecules—citronellol and derivatives of tiglic acid—against well-established non-steroidal anti-inflammatory drugs (NSAIDs). It is crucial for the reader to understand that the biological activities of the individual components may not be directly extrapolated to the esterified compound, this compound. The purpose of this guide is to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals based on the available data of its constituents.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for citronellol and standard NSAIDs from key in vitro and in vivo anti-inflammatory assays. Data for tiglic acid derivatives is currently limited to qualitative descriptions of anti-inflammatory activity.[1]

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Assay System
Citronellol Data Not AvailableData Not AvailableData Not Available-
Ibuprofen 13[2][3]370[2]0.035Purified enzyme[2]
Diclofenac 4 nM (0.004 µM)1.3 nM (0.0013 µM)3.08CHO cells[4]
0.6110.63~1Human Articular Chondrocytes[5][6]
Celecoxib 2800 nM (2.8 µM)91 nM (0.091 µM)0.0325Human lymphoma and dermal fibroblasts[7]
>1000.04[8]>2500Sf9 cells[8]

Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Inhibition of Edema (%)Time PointAdministration Route
Citronellol 25, 50, 100Dose-dependent reductionNot Specifiedi.p.
Citronellal 100, 200Significant inhibition (p < 0.05)Not Specifiedi.p.[9]
Piroxicam (Standard) Not Specified60.20Day 10 (Formaldehyde-induced)Oral

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols for key anti-inflammatory assays.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., citronellol) or a standard drug (e.g., piroxicam) is administered, usually orally or intraperitoneally (i.p.).

    • After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation.[10][11][12][13][14]

    • Paw volume is then measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control (vehicle-treated) group.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme.

    • Arachidonic acid, the substrate for COX, is added to initiate the enzymatic reaction, which produces prostaglandin H2 (PGH2).

    • The amount of prostaglandin produced is quantified, often by converting PGH2 to a more stable product like prostaglandin E2 (PGE2) and measuring its concentration using methods like ELISA.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production, another important mediator of inflammation.

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are frequently used.

  • Procedure:

    • The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS).

    • The cells are then treated with various concentrations of the test compound.

    • The amount of nitric oxide produced is measured indirectly by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[15][16][17][18][19]

  • Data Analysis: The IC50 value for the inhibition of NO production is calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both the components of this compound and standard NSAIDs are mediated through their interaction with specific signaling pathways.

Mechanism of Standard NSAIDs

Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[20][21][22][23]

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Function GI Protection Platelet Function Prostaglandins_Thromboxanes_Physiological->GI_Protection_Platelet_Function Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of non-selective NSAIDs.

Selective COX-2 inhibitors, like celecoxib, preferentially inhibit the COX-2 enzyme, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

Postulated Mechanism of Citronellol

Studies on citronellol suggest a broader anti-inflammatory mechanism that may involve the modulation of multiple signaling pathways. It has been shown to downregulate the expression of key inflammatory markers such as nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[24] Furthermore, citronellol has been reported to decrease nitric oxide production.[25]

Citronellol_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Citronellol Citronellol Citronellol->NFkB Inhibition TNFa_IL6 TNF-α, IL-6 Pro_inflammatory_Genes->TNFa_IL6 COX2_iNOS COX-2, iNOS Pro_inflammatory_Genes->COX2_iNOS Inflammation Inflammation TNFa_IL6->Inflammation COX2_iNOS->Inflammation

Caption: Postulated anti-inflammatory mechanism of citronellol.

Conclusion

While a direct comparison of this compound with standard anti-inflammatory drugs is not currently possible due to a lack of specific data, an analysis of its components provides some insight. Citronellol exhibits promising anti-inflammatory properties through mechanisms that appear to be broader than the direct COX inhibition of traditional NSAIDs. However, the in vitro and in vivo data for citronellol are not as potent as those reported for established NSAIDs like diclofenac and celecoxib in terms of direct enzyme inhibition. The anti-inflammatory potential of tiglic acid derivatives has been noted, but quantitative data is needed for a meaningful comparison.

This component-based analysis underscores the necessity for dedicated research on this compound to determine its specific anti-inflammatory efficacy and mechanism of action. Future studies should focus on in vitro enzyme inhibition assays and in vivo models of inflammation to provide the quantitative data needed for a direct and comprehensive comparison with standard anti-inflammatory therapies. Such research will be pivotal in ascertaining the true therapeutic potential of this compound in the management of inflammatory conditions.

References

Structure-Activity Relationship of Citronellyl Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various citronellyl esters, focusing on their structure-activity relationships. The information is compiled from recent scientific literature and is intended to aid in the research and development of new therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes potential mechanisms of action.

Introduction to Citronellyl Esters

Citronellyl esters are derivatives of citronellol, a naturally occurring acyclic monoterpenoid alcohol found in the essential oils of plants such as citronella and rose.[1] Esterification of citronellol with various carboxylic acids yields a range of esters with modified physicochemical properties, such as lipophilicity, which can significantly influence their biological activity.[1] These esters have garnered interest for their potential therapeutic applications, including antimicrobial, anticancer, and insecticidal properties.[2][3][4] Understanding the relationship between the chemical structure of these esters and their biological function is crucial for the targeted design of more potent and selective agents.

Comparative Biological Activity of Citronellyl Esters

The biological activity of citronellyl esters is significantly influenced by the nature of the acyl group attached to the citronellyl moiety. The following tables summarize the quantitative data from various studies, comparing the cytotoxic, antimicrobial, and larvicidal activities of different citronellyl esters.

Table 1: Cytotoxic Activity of Citronellyl Esters

The cytotoxicity of citronellyl esters has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) are presented below. A lower value indicates higher cytotoxic activity.

Ester NameCancer Cell Line / OrganismAssayIC50 / LC50 (µg/mL)Reference
Citronellyl Isobutyrate (CIB)Artemia salina L.BSLT1.43[3]
Breast Cancer (MCF7)Alamar Blue2.82[3]
Citronellyl 2,2-dimethyl butyrate (CDB)Artemia salina L.BSLT1.96[3]
Breast Cancer (MCF7)Alamar Blue4.75[3]
Citronellyl Caproate (CC)Artemia salina L.BSLT1.21[3][5]
Breast Cancer (MCF7)Alamar Blue36.1[3]
Murine Leukemia (P388)MTT10.63[5]
Citronellyl CinnamateArtemia salinaBSLT4.36[6]

Structure-Activity Relationship Insights (Cytotoxicity):

  • Chain Length and Branching: Comparing citronellyl isobutyrate (CIB), citronellyl 2,2-dimethyl butyrate (CDB), and citronellyl caproate (CC), it appears that the structure of the acyl group plays a significant role. The shorter, branched-chain esters (CIB and CDB) exhibited potent activity against MCF7 breast cancer cells, whereas the longer, straight-chain caproate (CC) was significantly less active.[3]

  • Lipophilicity: The increased lipophilicity of the ester compared to the parent alcohol, citronellol, is suggested to enhance cellular uptake and, consequently, cytotoxic activity.[1] However, excessive lipophilicity may not always lead to higher activity, as seen with citronellyl caproate against MCF7 cells.[3]

Table 2: Antimicrobial Activity of Citronellyl Esters

The antimicrobial properties of citronellyl esters have been tested against a range of bacteria and fungi. The activity is often reported as an activity index (%) compared to a standard antibiotic or as a Minimum Inhibitory Concentration (MIC).

Ester NameMicroorganismMethodActivity Index (%) / MIC (µg/mL)Reference
Citronellyl IsobutyrateStaphylococcus aureusAgar Diffusion34.17 - 93.59[1]
Bacillus subtilisAgar Diffusion34.17 - 93.59[1]
Escherichia coliAgar Diffusion34.17 - 93.59[1]
Candida albicansAgar Diffusion34.17 - 93.59[1]
Esterified Citronella Oil (rich in Citronellyl Cinnamate)Oxacillin- and Penicillin-Resistant Staphylococcus aureusNot SpecifiedHigher activity than unesterified oil[2]

Structure-Activity Relationship Insights (Antimicrobial Activity):

  • Esterification of citronellol appears to enhance its antimicrobial properties. Esterified citronella oil, containing citronellyl cinnamate, showed greater activity against antibiotic-resistant Staphylococcus aureus than the unesterified oil.[2] The antimicrobial mechanism is thought to involve the disruption of the bacterial cell membrane due to the lipophilic nature of the esters.[7][8]

Table 3: Larvicidal Activity of Citronellyl Esters

Citronellyl esters have also been investigated for their potential as natural insecticides, particularly against mosquito larvae.

Ester NameMosquito SpeciesLC50 (µg/mL)Reference
Esterified Citronella Oil (rich in Citronellyl Cinnamate)Aedes aegypti86.30[6]

Structure-Activity Relationship Insights (Larvicidal Activity):

  • Similar to other biological activities, esterification enhances the larvicidal potency of citronella oil. The increased lipophilicity of citronellyl cinnamate likely facilitates its penetration through the larval cuticle.[6]

Mechanisms of Action

While the precise signaling pathways for each citronellyl ester are still under investigation, studies on the parent compound, citronellol, provide valuable insights into their potential mechanisms, particularly for anticancer and anti-inflammatory effects.

Anticancer Mechanism

The anticancer effects of citronellol, and likely its esters, are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

anticancer_mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway TNFa TNF-α Pathway RIP ↑ RIP1/RIP3 TNFa->RIP Casp8 ↓ Caspase-8 TNFa->Casp8 Necroptosis Necroptosis RIP->Necroptosis Casp8->Necroptosis ROS ↑ ROS Generation Mito Loss of Mitochondrial Membrane Potential ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp7 ↑ Caspase-7 Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis CitronellylEster Citronellyl Ester CitronellylEster->TNFa CitronellylEster->ROS

Caption: Proposed apoptotic and necroptotic signaling pathways of citronellyl esters, extrapolated from studies on citronellol.[1]

Anti-inflammatory Mechanism

The anti-inflammatory potential of citronellol has been linked to the downregulation of key inflammatory signaling pathways, such as the NF-κB pathway.[9][10]

anti_inflammatory_mechanism CitronellylEster Citronellyl Ester NFkB ↓ NF-κB CitronellylEster->NFkB AP1 ↓ AP-1 CitronellylEster->AP1 TNFa ↓ TNF-α NFkB->TNFa IL6 ↓ IL-6 NFkB->IL6 COX2 ↓ COX-2 NFkB->COX2 iNOS ↓ iNOS NFkB->iNOS AP1->TNFa Inflammation ↓ Inflammation TNFa->Inflammation IL6->Inflammation COX2->Inflammation iNOS->Inflammation experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation Start Citronellol + Carboxylic Acid Synthesis Esterification (Chemical or Enzymatic) Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, GC-MS, FTIR) Purification->Characterization Ester Citronellyl Ester Characterization->Ester Cytotoxicity Cytotoxicity Assays (BSLT, AlamarBlue, MTT) Ester->Cytotoxicity Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Ester->Antimicrobial Larvicidal Larvicidal Assays Ester->Larvicidal SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Antimicrobial->SAR Larvicidal->SAR

References

A Comparative Analysis of Citronellyl Tiglate from Various Pelargonium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citronellyl tiglate, an ester with a characteristic rosy, fruity, and herbaceous aroma, is a naturally occurring compound found in the essential oils of several plant species, most notably within the Pelargonium genus, commonly known as geraniums. This guide provides a comparative analysis of this compound from different Pelargonium sources, focusing on its prevalence in their essential oils. While direct comparative studies on the yield, purity, and specific biological activities of isolated this compound from different plant sources are limited in publicly available literature, this document synthesizes existing data on the chemical composition of essential oils from various Pelargonium species and cultivars.

Data Presentation: this compound Content in Pelargonium Essential Oils

The following table summarizes the percentage of this compound found in the essential oils of different Pelargonium species and cultivars from various geographical locations, as reported in several studies. It is important to note that the chemical composition of essential oils can be influenced by factors such as the specific cultivar, geographical location, climate, harvest time, and extraction method.

Plant SourceGeographic OriginPlant PartThis compound (%)Reference
Pelargonium graveolensNorth India (Solan, 1467m)Not SpecifiedNot Detected[1]
Pelargonium graveolensNorth India (Manali, 2050m)Not SpecifiedNot Detected[1]
Pelargonium graveolensNorth India (Rahalla Fall, 2501m)Not SpecifiedNot Detected[1]
Pelargonium cv. RoséReunion IslandNot SpecifiedNot Reported[2]
Pelargonium sp.Reunion IslandNot SpecifiedNot Reported[2]
Pelargonium graveolensSaudi Arabia (Riyadh) - HDNot SpecifiedNot Reported
Pelargonium graveolensSaudi Arabia (Riyadh) - MAHDNot SpecifiedNot Reported
Pelargonium graveolensSaudi Arabia (Al-Qatif) - HDNot SpecifiedNot Reported
Pelargonium graveolensSaudi Arabia (Al-Qatif) - MAHDNot Specified1.95[3]
Pelargonium graveolensSaudi Arabia (Benimalek) - HDNot Specified1.02[3]
Pelargonium graveolensSaudi Arabia (Benimalek) - MAHDNot Specified1.22[3]
Pelargonium graveolensSaudi Arabia (Maysan) - HDNot Specified1.02[3]
Pelargonium graveolensSaudi Arabia (Maysan) - MAHDNot Specified1.92[3]
GeraniumIndiaPetiole Oil3.93[4]
GeraniumIndiaStem Oil1.88[4]
GeraniumRwandaLeaf Oil0.14[4]
GeraniumIndiaLeaf Oil1.40[4]
Pelargonium graveolensNot SpecifiedNot Specified0.33 (Bourbon), 0.34 (Bio-G-171), 0.30 (CIM-Pawan)[5]
Pelargonium roseumNot SpecifiedLeavesNot Detected[6]
Pelargonium graveolensNot SpecifiedLeaves0.04[7]
Pelargonium odoratissimumNot SpecifiedLeavesNot Detected[6]

HD: Hydrodistillation; MAHD: Microwave-Assisted Hydrodistillation

Biological Activities of Pelargonium Essential Oils

Essential oils from Pelargonium species, which contain this compound as a minor component, have been investigated for various biological activities. It is crucial to understand that these activities are attributed to the synergistic effects of the complex mixture of compounds present in the oil, and not solely to this compound.

  • Anti-inflammatory Activity: Pelargonium graveolens essential oil has demonstrated anti-inflammatory effects. The major components, citronellol and geraniol, are believed to contribute significantly to this property[8][9]. Studies have shown that the essential oil can reduce edema in animal models, comparable to the effects of diclofenac, a standard anti-inflammatory drug[8].

  • Antimicrobial Activity: The essential oil of Pelargonium graveolens has shown activity against various bacteria and fungi[10][11]. This broad-spectrum antimicrobial action makes it a subject of interest for applications in managing skin infections.

  • Anticancer Potential: While there is a growing interest in natural products for cancer therapy, specific comparative studies on the anticancer activity of this compound from different plant sources are not available. However, the broader class of terpenes, to which this compound belongs, includes many compounds with demonstrated anticancer properties[12][13]. Further research is needed to elucidate the specific role of this compound in this area.

Experimental Protocols

The following sections outline generalized methodologies for the extraction and analysis of this compound from plant sources, based on common practices in the field.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Protocol:

  • Plant Material Preparation: Fresh or dried plant material (leaves, stems, flowers) is collected and, if necessary, cut into smaller pieces to increase the surface area for extraction.

  • Distillation: The plant material is placed in a distillation apparatus with water. The mixture is heated to boiling.

  • Vapor Collection: The steam, carrying the volatile essential oil components, rises and passes into a condenser.

  • Condensation: The condenser, cooled with circulating cold water, turns the steam back into a liquid.

  • Separation: The liquid, a mixture of water and essential oil, is collected in a separator. Due to their different densities and immiscibility, the essential oil and water form distinct layers, allowing for their separation.

experimental_workflow cluster_extraction Essential Oil Extraction (Hydrodistillation) plant_material Plant Material (Pelargonium sp.) distillation Hydrodistillation plant_material->distillation Heat separation Separation of Oil and Water distillation->separation Steam & Condensation essential_oil Essential Oil separation->essential_oil

Caption: Workflow for Essential Oil Extraction.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the components of an essential oil.

Protocol:

  • Sample Preparation: A small, diluted sample of the essential oil is prepared in a suitable solvent.

  • Injection: The sample is injected into the gas chromatograph.

  • Separation: The GC separates the different components of the oil based on their volatility and interaction with the stationary phase in the GC column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The area of each peak in the chromatogram is proportional to the amount of the corresponding compound in the sample.

logical_relationship cluster_analysis GC-MS Analysis essential_oil_sample Essential Oil Sample gc_separation Gas Chromatography (GC) Separation essential_oil_sample->gc_separation Injection ms_detection Mass Spectrometry (MS) Detection & Identification gc_separation->ms_detection Elution data_analysis Data Analysis (Quantification) ms_detection->data_analysis Spectral Data

Caption: GC-MS Analysis Workflow.

Conclusion

This comparative analysis, based on available scientific literature, highlights that the presence and concentration of this compound can vary significantly among different Pelargonium species and cultivars, and is influenced by geographical and environmental factors. While the essential oils of these plants exhibit promising biological activities, further research is required to isolate this compound from these various sources and conduct direct comparative studies on its purity, yield, and specific pharmacological effects. Such studies would be invaluable for researchers and professionals in drug development seeking to harness the therapeutic potential of this natural compound.

References

Navigating the Landscape of Tiglate-Containing Compounds in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Citronellyl Tiglate's Putative Anti-Tumor Role and a Data-Driven Comparison with the Clinically Validated Oncolytic Agent, Tigilanol Tiglate.

For researchers, scientists, and drug development professionals, the exploration of novel anti-tumor compounds is a paramount objective. Naturally derived compounds, particularly monoterpenes and their esters, have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of two such molecules: this compound and the clinically advanced drug, Tigilanol Tiglate. While sharing a tiglate moiety, their mechanisms of action and, critically, the extent of their in vivo validation differ substantially.

This compound: An Unexplored Potential

This compound is a monoterpene ester found as a constituent of various essential oils, notably from plants of the Pelargonium genus (Rose Geranium). While the essential oil of Pelargonium graveolens has demonstrated some in vitro anti-cancer activity, there is a conspicuous absence of specific in vivo studies validating the anti-tumor effects of isolated this compound. The existing research on Pelargonium graveolens essential oil (PGEO) suggests dose-dependent cytotoxic effects against several cancer cell lines.

Table 1: Summary of In Vitro Anti-Cancer Activity of Pelargonium graveolens Essential Oil (Containing this compound)

Cell LineAssayKey Findings
Human promyelocytic leukemia (HL-60 and NB4)Trypan Blue AssayPGEO showed higher cytotoxicity than petitgrain mandarin essential oil, with LC50 values of 86.5 µg/ml in HL-60 and 62.50 µg/ml in NB4 cell lines.[1]
Metastatic cancer cell lines (AGS and MV3)MTT AssayPGEO reduced cell viability in a dose-dependent manner, with the highest cytotoxicity against AGS cells (92.87% inhibition at 4µL/mL).[2]
Human breast cancer (MCF-7)MTT AssayThe methanolic extract of P. graveolens showed the most potent anti-tumor activity with an IC50 value of 288µg/ml.

The anti-tumor potential of PGEO is often attributed to its major components, such as citronellol and geraniol.[3] However, the specific contribution and in vivo efficacy of this compound remain to be elucidated.

Tigilanol Tiglate: A Clinically Validated Oncolytic Agent

In stark contrast, Tigilanol Tiglate (also known as EBC-46) is a novel, potent small molecule diterpene ester that has undergone extensive preclinical and clinical investigation as an intratumoral oncolytic agent. It is the active pharmaceutical ingredient in STELFONTA®, a veterinary drug approved for the treatment of mast cell tumors in dogs.[4] Furthermore, it is actively being investigated in human clinical trials for various solid tumors.[4][5]

Tigilanol Tiglate has a multi-faceted mechanism of action characterized by rapid, localized effects within the tumor microenvironment.[4] Its primary mode of action involves the activation of specific isoforms of Protein Kinase C (PKC).[6]

Tigilanol_Tiglate_MOA TT Tigilanol Tiglate (Intratumoral Injection) PKC Protein Kinase C (PKC) Activation TT->PKC Vascular Tumor Vasculature Disruption PKC->Vascular Oncolysis Direct Tumor Cell Oncolysis (Pyroptosis) PKC->Oncolysis Hemorrhagic Hemorrhagic Necrosis Vascular->Hemorrhagic ICD Immunogenic Cell Death (ICD) Oncolysis->ICD DAMPs Release of DAMPs (e.g., ATP, HMGB1) ICD->DAMPs Immune Infiltration of Immune Cells (e.g., CD8+ T cells) DAMPs->Immune Systemic Systemic Anti-Tumor Immune Response Immune->Systemic

This PKC activation leads to a rapid disruption of the tumor vasculature, resulting in hemorrhagic necrosis and direct tumor cell death through oncolysis, a process recently identified as a form of immunogenic cell death (ICD) known as pyroptosis.[4][7][8] The induction of ICD promotes the release of damage-associated molecular patterns (DAMPs), which in turn stimulates a systemic anti-tumor immune response.[5][7]

Comparative In Vivo Efficacy: Tigilanol Tiglate

The in vivo anti-tumor effects of Tigilanol Tiglate have been demonstrated in numerous preclinical and clinical studies.

Preclinical Studies

In preclinical mouse models, a single intratumoral injection of Tigilanol Tiglate resulted in the rapid ablation of solid tumors.[6][9]

Table 2: Summary of Preclinical In Vivo Studies of Tigilanol Tiglate

Animal ModelTumor TypeKey Findings
Syngeneic and Xenograft Mouse ModelsMelanoma, Squamous Cell CarcinomaA single intratumoral injection caused rapid inflammation, loss of tumor vasculature integrity within 1 hour, and no viable tumor cells recovered 4 hours post-treatment.[9]
CT-26 Colon Carcinoma Bearing MiceColon CarcinomaDemonstrated the development of tumor-specific T cells and confirmed immunogenic cell death in vivo.[7][10]
B16-F10-OVA Melanoma Bearing MiceMelanomaSignificantly improved treatment response when combined with immune checkpoint blockade.[7][10]
Clinical Trials

Tigilanol Tiglate has shown promising results in human clinical trials for various solid tumors.

Table 3: Phase IIa Clinical Trial of Tigilanol Tiglate in Soft Tissue Sarcoma (QB46C-H07 - Stage 1)

ParameterResult
Number of Evaluable Patients10[11][12][13][14][15]
Objective Response Rate (ORR)80% (8 out of 10 patients showed complete or partial ablation of treated tumors).[11][12][13][14][15]
Tumor-Level Response81% (22 of 27 injected tumors) showed complete or partial ablation.[11][12][15]
Complete Ablation52% (14 of 27 tumors).[11][12]
Durability of ResponseNo recurrence in the 14 completely ablated tumors at 6 months.[11][12][13][14][15]
SafetyWell-tolerated, with most adverse events being localized and expected (e.g., pain, swelling, necrosis).[11][12][14][15]

Experimental Protocols

In Vivo Tumor Model (Generic Preclinical)

A standard experimental workflow for evaluating the in vivo efficacy of an intratumoral agent like Tigilanol Tiglate is as follows:

Experimental_Workflow Start Tumor Cell Culture (e.g., B16-F10 Melanoma) Implantation Subcutaneous Implantation into Flank of Mouse Start->Implantation Growth Tumor Growth to Palpable Size (e.g., 50-100 mm³) Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Intratumoral Injection: - Tigilanol Tiglate - Vehicle Control Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., calipers) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Histopathology - Immune Cell Infiltration Monitoring->Endpoint

  • Cell Culture and Implantation: Murine cancer cell lines (e.g., CT-26 colon carcinoma, B16-F10 melanoma) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of immunocompetent mice. For xenograft models, human cancer cell lines are implanted into immunodeficient mice.[16]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are then randomized into treatment and control groups.[8]

  • Drug Administration: A single intratumoral injection of Tigilanol Tiglate at a specified concentration and volume is administered directly into the tumor. The control group receives a vehicle-only injection.[8]

  • Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. Animal survival is also monitored. At the study endpoint, tumors may be excised for histopathological analysis and assessment of immune cell infiltration.[16]

Conclusion

While this compound is a component of essential oils with some reported in vitro anti-cancer activity, it remains a compound with underexplored therapeutic potential, lacking specific in vivo validation. In contrast, Tigilanol Tiglate has emerged as a potent, clinically validated oncolytic agent with a well-defined mechanism of action and robust in vivo and clinical data supporting its efficacy in the treatment of solid tumors. For researchers in oncology drug development, the data-driven success of Tigilanol Tiglate offers a compelling case for the continued investigation of novel, naturally derived compounds, while underscoring the critical importance of rigorous in vivo validation to translate preclinical promise into clinical reality.

References

A Comparative Guide to the Biological Efficacy of Synthetic vs. Natural Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the biological activities of naturally sourced and synthetically produced Citronellyl tiglate. While direct comparative studies are limited in published literature, this document outlines the standard methodologies and key assays required to generate robust, comparable data, thereby enabling an objective assessment of their respective therapeutic potentials.

Introduction to this compound

This compound (C₁₅H₂₆O₂) is an ester that belongs to the class of monoterpenoids. It is valued for its characteristic floral, rosy, and fruity aroma and is used in the fragrance industry.[1] Beyond its olfactory properties, emerging evidence suggests that this compound and related compounds may possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2]

  • Natural Occurrence: this compound is a constituent of various plant essential oils, most notably from the Pelargonium genus (geranium).[1][3][4][5] In its natural form, it co-exists with a complex mixture of other phytochemicals, such as citronellol, geraniol, and linalool.[3][6]

  • Chemical Synthesis: The primary industrial method for producing this compound is through the direct esterification of citronellol with tiglic acid (trans-2-methyl-2-butenoic acid).[1][7] This process allows for the production of a high-purity compound, often exceeding 95%.

The fundamental question for therapeutic development is whether the high-purity synthetic compound exhibits the same or enhanced biological activity compared to the naturally derived molecule, which may benefit from synergistic interactions with other co-occurring compounds in the essential oil. This guide proposes a standardized approach to answer this question.

cluster_0 Natural Source cluster_1 Synthetic Route Pelargonium Pelargonium graveolens (Geranium Plant) EO Essential Oil Extraction Pelargonium->EO Natural_CT Natural This compound (in mixture) EO->Natural_CT Citronellol Citronellol Esterification Direct Esterification Citronellol->Esterification TiglicAcid Tiglic Acid TiglicAcid->Esterification Synthetic_CT Synthetic This compound (>95% Purity) Esterification->Synthetic_CT cluster_pathway LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Gene CT This compound (Hypothesized Target) CT->IKK Inhibition? cluster_workflow DPPH Assay Workflow A Prepare Sample Dilutions B Add DPPH Solution to Samples A->B C Incubate 30 min (Dark) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 Value D->E

References

Navigating the Maze of Enzyme Inhibition: A Comparative Guide to the Cross-Reactivity of Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Citronellyl tiglate in enzyme inhibition assays. While direct experimental data on the broad inhibitory profile of this compound is limited, this document synthesizes available information on structurally similar compounds to predict potential off-target effects and offers detailed protocols for experimental validation.

This compound, a naturally occurring monoterpene ester found in plants such as Pelargonium ternifolium and Geranium, is recognized for its characteristic rosy, fruity, and floral aroma.[1][2] Beyond its use in the fragrance and flavor industries, the broader biological activities of citronellyl esters are of growing interest in pharmaceutical research. However, the potential for these compounds to interact with multiple biological targets—a phenomenon known as cross-reactivity—remains a critical area for investigation.

The Specter of Cross-Reactivity in Drug Discovery

Cross-reactivity, the ability of a single compound to bind to multiple, often unrelated, biological targets, is a double-edged sword in drug development. While it can sometimes lead to beneficial polypharmacology, it is more often associated with undesirable off-target effects and toxicity. Therefore, profiling a compound's activity against a diverse panel of enzymes is a crucial step in preclinical safety and efficacy assessment.

Predicted Enzyme Inhibition Profile of this compound

Based on the inhibitory activities of its parent alcohol, citronellol, and other related terpene compounds, a predictive cross-reactivity profile for this compound can be postulated. The following table summarizes the potential enzyme targets and the observed inhibitory activities of analogous compounds. This data serves as a foundational guide for researchers looking to investigate the specificity of this compound.

Compound ClassCompound ExampleTarget Enzyme(s)Reported IC50/Ki Value(s)
Citronellol Derivatives β-Citronellol Derivativesα-Glucosidase, α-Amylase, Acetylcholinesterase (AChE)Not specified
Terpenes MentholCyclooxygenase-1 (COX-1)Kᵢ = 15.50 µM
Terpenes CamphorCyclooxygenase-2 (COX-2)Kᵢ = 17.84 µM
Terpenes Limonene5-Lipoxygenase (5-LOX), Phospholipase A₂ (PLA₂)Not specified
Terpenes VariousCyclin-Dependent Kinase 2 (CDK2)Not specified
Terpenes & Essential Oils VariousCytochrome P450 (CYP) Isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)Varied, with some IC50 values in the low micromolar range
Citronellyl Esters Citronellyl Acetate, etc.Lipases (e.g., from Candida antarctica)Interaction demonstrated through enzymatic synthesis

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the predicted cross-reactivity of this compound, a series of enzyme inhibition assays should be performed. Below are detailed methodologies for key enzyme classes implicated by the data on related compounds.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework that can be adapted for various enzymes. Specific concentrations of the enzyme, substrate, and this compound will need to be optimized for each assay.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound and a series of dilutions to determine the IC50 value. Prepare solutions of the enzyme, substrate, and positive control in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of the microplate, add a fixed volume of the enzyme solution. Then, add varying concentrations of this compound, the positive control, or solvent control (vehicle). Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature to allow for binding.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, This compound) pre_incubation Pre-incubate Enzyme with this compound reagent_prep->pre_incubation Dispense into 96-well plate reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init data_acq Monitor Reaction (Absorbance/Fluorescence) reaction_init->data_acq calc_inhibition Calculate % Inhibition data_acq->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

General workflow for an in vitro enzyme inhibition assay.
Kinase Inhibition Assay (Example: CDK2)

Given that other terpenes have shown interaction with kinases, assessing this compound's effect on a representative kinase like Cyclin-Dependent Kinase 2 (CDK2) is prudent.

Specific Reagents:

  • Recombinant CDK2/Cyclin E1 complex

  • ATP

  • Peptide substrate (e.g., Histone H1)

  • Kinase buffer (e.g., containing MgCl₂)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Methodology: Follow the general protocol, using ATP and the peptide substrate to initiate the kinase reaction. The reaction progress can be monitored by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Cytochrome P450 Inhibition Assay (Example: CYP3A4)

Cytochrome P450 enzymes are critical for drug metabolism, and inhibition can lead to significant drug-drug interactions.

Specific Reagents:

  • Human liver microsomes or recombinant CYP3A4

  • CYP3A4 substrate (e.g., a fluorogenic probe like BFC)

  • NADPH regenerating system (to provide the necessary cofactor)

  • Phosphate buffer

Methodology: Adapt the general protocol for a microsomal-based assay. Pre-incubate the microsomes or recombinant enzyme with this compound. Initiate the reaction by adding the substrate and the NADPH regenerating system. Monitor the formation of the fluorescent product over time.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

To provide context for the importance of kinase inhibition profiling, the PI3K/Akt/mTOR pathway is a critical signaling cascade in cell proliferation and survival. Off-target inhibition of kinases within this pathway could have significant cellular consequences.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

References

A Comparative Guide to Tiglate Esters in the Induction of Immunogenic Cell Death: Tigilanol Tiglate as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of immunogenic cell death (ICD) is a promising strategy in cancer therapy, transforming dying cancer cells into an in-situ vaccine that can stimulate a robust and lasting anti-tumor immune response. Certain chemotherapeutic agents can trigger ICD, which is characterized by the release of damage-associated molecular patterns (DAMPs) that activate the immune system.[1][2][3] This guide provides a comparative analysis of tiglate esters in their ability to induce ICD, with a detailed focus on tigilanol tiglate, a novel diterpene ester that has demonstrated significant potential in this area.[2][3] In contrast, there is currently a lack of scientific evidence to support the role of other tiglate esters, such as citronellyl tiglate, in inducing immunogenic cell death.

Tigilanol Tiglate: A Potent Inducer of Immunogenic Cell Death

Tigilanol tiglate (TT), a natural product derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), is a first-in-class small molecule being developed for the intratumoral treatment of solid tumors.[4] It has a multi-faceted mechanism of action that culminates in rapid, localized tumor destruction and the induction of a systemic anti-tumor immune response.[4] This is achieved through the initiation of a specific form of programmed cell death known as pyroptosis, which is inherently immunogenic.[2][3]

Mechanism of Action: From PKC Activation to Pyroptosis

Intratumoral injection of tigilanol tiglate initiates a cascade of events leading to immunogenic cell death:

  • Protein Kinase C (PKC) Activation: Tigilanol tiglate is a potent activator of PKC isoforms. This activation is believed to be crucial for the initial disruption of the tumor vasculature, leading to increased permeability and hemorrhagic necrosis.[5]

  • Induction of Cellular Stress: The compound induces significant stress on the endoplasmic reticulum (ER) and mitochondria. This leads to the activation of the unfolded protein response (UPR) and mitochondrial dysfunction, characterized by swelling and a drop in intracellular ATP.[2][6][7]

  • Caspase/Gasdermin E-Dependent Pyroptosis: The combined cellular stress activates caspases, which in turn cleave Gasdermin E (GSDME).[2][6] The N-terminal fragment of GSDME forms pores in the plasma membrane, leading to cell swelling and lytic rupture, a hallmark of pyroptosis.[2][3][6] This lytic mode of cell death is critical for the release of DAMPs into the tumor microenvironment.[2][3]

Hallmarks of Tigilanol Tiglate-Induced Immunogenic Cell Death

The pyroptotic death induced by tigilanol tiglate is accompanied by the release and surface exposure of key DAMPs that signal to the immune system:

  • Calreticulin (CRT) Exposure: Dying tumor cells translocate CRT to their surface, acting as an "eat-me" signal for dendritic cells (DCs).[1][2][7]

  • ATP Release: The dying cells release ATP into the extracellular space, which acts as a "find-me" signal, attracting antigen-presenting cells to the tumor site.[1][2][7]

  • High Mobility Group Box 1 (HMGB1) Release: HMGB1 is released from the nucleus of the dying cells and acts as a pro-inflammatory signal, further promoting the immune response.[1][2][7]

The release of these DAMPs leads to the recruitment and activation of dendritic cells, which then present tumor antigens to T-lymphocytes, resulting in a tumor-specific T-cell response.[3][4][8] This systemic immune response has the potential to target not only the primary, injected tumor but also distant, non-injected metastases (an abscopal effect).[4]

This compound and Other Tiglate Esters: The Unexplored Frontier

In stark contrast to the wealth of data on tigilanol tiglate, there is a significant lack of published research on the ability of this compound or other structurally related tiglate esters, such as geranyl tiglate, to induce immunogenic cell death. Searches of the scientific literature reveal no studies investigating the cytotoxic or immunomodulatory properties of this compound in the context of cancer or ICD. The existing information on this compound is primarily confined to its use as a fragrance ingredient.

While citronellol, the alcohol precursor of this compound, has been reported to have some anti-inflammatory and cytotoxic effects, these properties cannot be directly extrapolated to its ester derivatives. The addition of the tiglate ester group significantly alters the molecule's chemical properties, which could dramatically change its biological activity.

Therefore, while tigilanol tiglate serves as a powerful example of how a tiglate ester can be harnessed to induce a potent anti-tumor immune response, this compound and other similar compounds remain uncharacterized in this regard. This represents a significant knowledge gap and an opportunity for future research.

Comparative Data on Tigilanol Tiglate-Induced ICD

The following tables summarize the key markers and cellular responses associated with tigilanol tiglate-induced immunogenic cell death based on available preclinical and clinical data.

Table 1: Key Markers of Immunogenic Cell Death Induced by Tigilanol Tiglate

MarkerObservationSignificance
Calreticulin (CRT) Exposure Increased surface exposure on tumor cells.[1][7]"Eat-me" signal for dendritic cells, facilitating phagocytosis and antigen presentation.[1][7]
ATP Release Increased extracellular ATP concentration in the tumor microenvironment.[1][7]"Find-me" signal, attracting antigen-presenting cells.[1][7]
HMGB1 Release Release from the nucleus to the extracellular space.[1][7]Pro-inflammatory signal that promotes dendritic cell maturation.[1][7]

Table 2: Cellular and Immune Responses to Tigilanol Tiglate

ResponseObservationSignificance
Cell Death Pathway Caspase/Gasdermin E-dependent pyroptosis.[2][6]Lytic and inflammatory form of cell death that promotes the release of DAMPs.[2][3]
Dendritic Cell (DC) Activation Increased infiltration and activation of DCs in the tumor.Initiation of the adaptive anti-tumor immune response.
T-Cell Response Development of tumor-specific T-cell responses.[1][8]Systemic immunity against the tumor, with the potential for abscopal effects.[4]
Clinical Response Complete response observed in a significant percentage of treated tumors in veterinary and human clinical trials.[4]Demonstrates the therapeutic potential of inducing ICD with tigilanol tiglate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunogenic cell death. The following are outlines of key experimental protocols used to evaluate the ICD-inducing properties of compounds like tigilanol tiglate.

Calreticulin (CRT) Surface Exposure Assay

This assay quantifies the amount of CRT present on the outer surface of the plasma membrane of treated cells.

  • Cell Treatment: Culture tumor cells and treat with the test compound (e.g., tigilanol tiglate) or controls for a predetermined time.

  • Staining: Wash the cells and stain with a primary antibody specific for CRT, followed by a fluorescently labeled secondary antibody. A viability dye should be included to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of cells with surface CRT expression.[9][10]

Extracellular ATP Release Assay

This assay measures the amount of ATP released from dying cells into the culture supernatant.

  • Cell Treatment: Treat tumor cells with the test compound in a 96-well plate.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • Luciferase-Based Assay: Use a commercial ATP assay kit, which utilizes the luciferase enzyme to generate a luminescent signal that is proportional to the amount of ATP present.[11][12][13]

  • Luminometry: Measure the luminescence using a luminometer.

HMGB1 Release Assay

This assay quantifies the concentration of HMGB1 in the cell culture supernatant.

  • Cell Treatment and Supernatant Collection: Follow the same procedure as for the ATP release assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercial HMGB1 ELISA kit to measure the concentration of HMGB1 in the collected supernatants.[14][15][16] This typically involves capturing the HMGB1 with a specific antibody and detecting it with a second, enzyme-linked antibody that generates a colorimetric or chemiluminescent signal.

In Vivo Vaccination Assay

This is the gold standard for confirming the induction of immunogenic cell death.[17][18]

  • Vaccine Preparation: Treat tumor cells in vitro with the test compound to induce cell death.

  • Vaccination: Inject the treated, dying tumor cells subcutaneously into one flank of immunocompetent syngeneic mice.

  • Tumor Challenge: After a set period (e.g., one week), challenge the mice by injecting live, untreated tumor cells into the contralateral flank.

  • Monitoring: Monitor the mice for tumor growth at the challenge site. A lack of tumor growth indicates that a protective anti-tumor immune response was generated by the vaccination with the ICD-inducing compound.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for tigilanol tiglate-induced ICD and a general workflow for its evaluation.

Tigilanol_Tiglate_ICD_Pathway Tigilanol Tiglate-Induced Immunogenic Cell Death Pathway TT Tigilanol Tiglate PKC PKC Activation TT->PKC ER_Mito_Stress ER & Mitochondrial Stress TT->ER_Mito_Stress Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Caspase_Activation Caspase Activation ER_Mito_Stress->Caspase_Activation GSDME_Cleavage Gasdermin E (GSDME) Cleavage Caspase_Activation->GSDME_Cleavage Pyroptosis Pyroptosis (Lytic Cell Death) GSDME_Cleavage->Pyroptosis DAMPs DAMPs Release (CRT, ATP, HMGB1) Pyroptosis->DAMPs DC_Activation Dendritic Cell (DC) Activation DAMPs->DC_Activation T_Cell_Response Tumor-Specific T-Cell Response DC_Activation->T_Cell_Response

Caption: Signaling pathway of Tigilanol Tiglate-induced ICD.

ICD_Evaluation_Workflow Workflow for Evaluating ICD Induction Start Start: Select Tiglate Ester In_Vitro_Treatment In Vitro Treatment of Tumor Cells Start->In_Vitro_Treatment DAMPs_Assays DAMPs Assays (CRT, ATP, HMGB1) In_Vitro_Treatment->DAMPs_Assays Phagocytosis_Assay DC Phagocytosis Assay In_Vitro_Treatment->Phagocytosis_Assay In_Vivo_Vaccination In Vivo Vaccination Assay DAMPs_Assays->In_Vivo_Vaccination Phagocytosis_Assay->In_Vivo_Vaccination Tumor_Immune_Infiltrate Analysis of Tumor Immune Infiltrate In_Vivo_Vaccination->Tumor_Immune_Infiltrate End Conclusion: ICD Inducer? Tumor_Immune_Infiltrate->End

Caption: Experimental workflow for ICD evaluation.

Conclusion

Tigilanol tiglate stands out as a promising agent for cancer immunotherapy due to its well-characterized ability to induce immunogenic cell death. The detailed understanding of its mechanism of action provides a clear framework for the development of new cancer treatments. In contrast, the potential of other tiglate esters, such as this compound, to act as ICD inducers remains unknown. This highlights a critical need for further research to explore the structure-activity relationships of tiglate esters in the context of cancer cell death and immunomodulation. Such studies could uncover new therapeutic candidates and broaden our understanding of how to effectively engage the immune system in the fight against cancer.

References

Safety Operating Guide

Proper Disposal Procedures for Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of Citronellyl tiglate, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Hazards:

  • May cause an allergic skin reaction.[1]

  • Causes skin and eye irritation.[2]

  • Very toxic to aquatic life with long-lasting effects.[1]

  • Combustible liquid.[2][3]

Handling:

  • Work in a well-ventilated area to avoid inhalation of vapors.[1][2]

  • Avoid contact with skin and eyes.[1][3][4]

  • Keep the substance away from heat and sources of ignition.[2][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[2]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[4]

  • Clothing: Wear protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.[2][4]

  • Respiratory Protection: If ventilation is inadequate, use a respirator.[2][3]

Step-by-Step Disposal Plan

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step 1: Containment of Spills

  • In case of a spill, immediately remove all sources of ignition.[1][2]

  • Ventilate the area.

  • Absorb the spill with an inert material such as sand or earth.[2][3]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2][3]

Step 2: Disposal of Unused Product and Contaminated Materials

  • Licensed Disposal: The primary method for disposal is to engage a licensed chemical destruction plant or a professional waste disposal service.[1][3] The material can be disposed of through controlled incineration with flue gas scrubbing.[1]

  • Container Management: Keep the chemical waste in suitable and closed containers that are clearly labeled.[1][3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[2]

Step 3: Disposal of Contaminated Packaging

  • Rinsing: Containers can be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste.

  • Recycling/Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[1]

  • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 238.37 g/mol [2]
Melting Point < -100 °C[1][4]
Boiling Point 285 - 289 °C[1][4]
Flash Point 100 °C (closed cup) / 145 °C[1][2][4]
Auto-ignition Temperature 255 °C[1][4]
Solubility in Water 0.385 mg/L (at 20 °C)[1][4]
Vapor Pressure 0.009 hPa (at 20 °C)[1][4]
Log Pow (n-octanol/water) 5.99[1][4]

Experimental Protocols and Workflows

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Classification cluster_spill Spill Response cluster_disposal Disposal Route cluster_packaging Packaging Decontamination & Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Protective clothing start->ppe handling Handle in a Well-Ventilated Area Away from Ignition Sources ppe->handling waste_type Determine Waste Type handling->waste_type spill Spill / Leak waste_type->spill Accident unused Unused Product / Contaminated Labware waste_type->unused Routine packaging Contaminated Packaging waste_type->packaging Routine absorb Absorb with Inert Material (e.g., sand, earth) spill->absorb licensed_disposal Transfer to a Licensed Waste Disposal Company unused->licensed_disposal rinse Triple-Rinse Container packaging->rinse collect_spill Collect in a Sealed, Labeled Container absorb->collect_spill collect_spill->licensed_disposal incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration end End of Process incineration->end recycle Recycle or Recondition rinse->recycle landfill Puncture and Dispose in Sanitary Landfill rinse->landfill recycle->end landfill->end

References

Essential Safety and Logistical Information for Handling Citronellyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Citronellyl tiglate, including operational and disposal plans.

Chemical Identification and Properties

PropertyValueSource
Chemical Name 3,7-dimethyloct-6-enyl (E)-2-methylbut-2-enoate[1]
CAS Number 24717-85-9[1][2][3]
Molecular Formula C15H26O2[1][3][4]
Molecular Weight 238.37 g/mol [1][2][3]
Appearance Colorless to pale yellow or pale straw-colored liquid.[2][3][4]
Odor Fruity, floral, citrus odor.[4]Rose, fruity, floral, geranium, leafy tea.[5]
Boiling Point ≥ 285 - ≤ 289 °C[2][6]
Flash Point 145 °C[2][6]> 100 °C[5][7]
Solubility in Water 0.385 mg/L at 20 °C[2][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[2][6] It may cause an allergic skin reaction.[2][6]

HazardGHS ClassificationPrecautionary Statement
Skin Contact Skin Sensitization, Category 1B[2]H317: May cause an allergic skin reaction.[2][6]
Environmental Hazardous to the aquatic environment, Acute 1 and Chronic 1[2]H410: Very toxic to aquatic life with long lasting effects.[2][6]

A comprehensive personal protective equipment (PPE) plan is crucial when handling this compound to minimize exposure and ensure laboratory safety.

PPESpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Wear fire/flame resistant and impervious clothing.[2][6] Handle with chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] Ensure adequate ventilation.[2][4]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place.[2][4]

  • Avoid breathing mist, gas, or vapors.[2]

  • Avoid contact with skin and eyes.[2][4]

  • Use non-sparking tools.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][8]

  • Store away from incompatible materials and foodstuff containers.[2]

Spill Management: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] Personnel involved in cleanup should wear appropriate PPE.

Spill_Management_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of this compound Evacuate Evacuate Area & Alert Others Spill->Evacuate 1. Assess Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain 2. Act Collect Collect Material with Non-Sparking Tools Contain->Collect Containerize Place in Suitable, Closed Containers for Disposal Collect->Containerize Dispose Dispose of Waste According to Regulations Containerize->Dispose 3. Finalize

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citronellyl tiglate
Reactant of Route 2
Reactant of Route 2
Citronellyl tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.